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  • Product: 3-Aminocyclobutane-1-carbonitrile hydrochloride
  • CAS: 1393180-30-7

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 3-Aminocyclobutane-1-carbonitrile hydrochloride

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Aminocyclobutane-1-carbonitrile Hydrochloride Executive Summary 3-Aminocyclobutane-1-carbonitrile hydrochloride is a pivotal building block in modern...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Aminocyclobutane-1-carbonitrile Hydrochloride

Executive Summary

3-Aminocyclobutane-1-carbonitrile hydrochloride is a pivotal building block in modern medicinal chemistry, prized for its role as a bioisostere for various functional groups and its ability to impart favorable physicochemical properties to drug candidates. This guide provides a comprehensive overview of its synthesis and characterization, grounded in established chemical principles and field-proven methodologies. We will explore a common and efficient synthetic pathway, delve into the critical aspects of reaction mechanism and parameter optimization, and detail the analytical techniques required for unambiguous structural confirmation and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for working with this valuable scaffold.

The Strategic Importance of the 3-Aminocyclobutane-1-carbonitrile Scaffold

The cyclobutane ring, particularly when substituted with key functional groups, has emerged as a highly sought-after motif in drug design. Unlike its more common cyclopentane and cyclohexane counterparts, the strained, four-membered ring system of cyclobutane offers a unique three-dimensional geometry. The 3-aminocyclobutane-1-carbonitrile scaffold provides a rigid framework that can help in optimizing the orientation of substituents to maximize binding interactions with biological targets.

The primary utility of this scaffold lies in its function as a versatile building block. The primary amine serves as a crucial handle for a wide array of chemical modifications, such as amide bond formation, reductive amination, and sulfonylation, allowing for the exploration of diverse chemical space. The nitrile group, while also modifiable, is often retained as a key pharmacophoric element, acting as a hydrogen bond acceptor or a bioisosteric replacement for other polar groups. Its incorporation into drug candidates has been linked to improvements in metabolic stability, cell permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Retrosynthetic Analysis and Synthetic Strategy

A common and effective approach to the synthesis of 3-Aminocyclobutane-1-carbonitrile hydrochloride involves a multi-step sequence starting from more readily available precursors. The core strategy hinges on the formation of a cyclobutanone intermediate, followed by the introduction of the amine and nitrile functionalities.

A logical retrosynthetic breakdown is as follows: The target molecule (I) can be disconnected at the C-N bond, suggesting a reductive amination of a ketone precursor, 3-oxocyclobutane-1-carbonitrile (II). This ketone intermediate is a key chokepoint in the synthesis. It can be conceptually derived from a protected β-amino acid or through the cycloaddition of appropriate C2 synthons. A practical and frequently cited route involves the [2+2] cycloaddition of diphenylmethyl-sulfonium-2-oxo-2-phenylethylide with acrylonitrile, followed by hydrolysis. However, a more streamlined approach often starts with 1,1-cyclobutanedicarboxylic acid derivatives.

Retrosynthesis Target 3-Aminocyclobutane-1-carbonitrile HCl (I) Ketone 3-Oxocyclobutane-1-carbonitrile (II) Target->Ketone Reductive Amination Precursor 1,1-Cyclobutanedicarboxylic Acid Derivative (III) Ketone->Precursor Decarboxylation & Nitrile Formation Start Malonate Ester + Dibromoalkane Precursor->Start Cycloalkylation

Caption: Retrosynthetic analysis of 3-Aminocyclobutane-1-carbonitrile HCl.

Detailed Synthesis Protocol

The following protocol outlines a representative synthesis. It is crucial to note that all steps should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of Diethyl 3-oxocyclobutane-1,1-dicarboxylate

The synthesis begins with the construction of the cyclobutane ring. This is efficiently achieved via the cycloalkylation of a malonic ester with a suitable 1,3-dihalopropane derivative.

  • Rationale: Diethyl malonate is a classic choice due to the acidity of its α-protons, facilitating deprotonation to form a nucleophilic enolate. 1,3-Dibromo-2,2-dimethoxypropane serves as the dielectrophile. The gem-dimethoxy group acts as a protected ketone, which is crucial for the subsequent steps. Sodium ethoxide is a strong, non-nucleophilic base suitable for this alkylation in ethanol.

  • Protocol:

    • To a stirred solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere (N₂), add diethyl malonate dropwise at 0 °C.

    • Allow the mixture to stir for 30 minutes at room temperature to ensure complete enolate formation.

    • Add 1,3-dibromo-2,2-dimethoxypropane dropwise, maintaining the temperature below 25 °C.

    • Heat the reaction mixture to reflux for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the mixture, filter off the sodium bromide precipitate, and concentrate the filtrate under reduced pressure.

    • The crude residue is then subjected to acidic hydrolysis (e.g., using aqueous HCl) to remove the dimethoxy acetal, revealing the ketone. This step must be carefully controlled to avoid premature decarboxylation.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the crude diethyl 3-oxocyclobutane-1,1-dicarboxylate. Purification is typically achieved by vacuum distillation or column chromatography.

Step 2: Decarboxylation and Nitrile Formation to yield 3-Oxocyclobutane-1-carbonitrile (II)

This step transforms the dicarboxylate intermediate into the key keto-nitrile precursor.

  • Rationale: One of the ester groups is selectively hydrolyzed and then decarboxylated. The remaining ester is converted to a nitrile. A common method is the Krapcho decarboxylation, but a two-step hydrolysis/decarboxylation followed by amidation and dehydration to the nitrile is also feasible.

  • Protocol (Hydrolysis, Decarboxylation, and Nitrile Formation Sequence):

    • Saponify one of the ester groups of the product from Step 1 using one equivalent of NaOH or KOH in an aqueous/alcoholic solution.

    • Acidify the reaction mixture to protonate the resulting carboxylate, then heat to induce decarboxylation, yielding ethyl 3-oxocyclobutane-1-carboxylate.

    • Convert the remaining ester to a primary amide by treatment with aqueous ammonia.

    • Dehydrate the primary amide to the nitrile using a standard dehydrating agent such as trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl₃), or Burgess reagent. Careful temperature control is required to prevent side reactions.

    • Purify the resulting 3-oxocyclobutane-1-carbonitrile by column chromatography or distillation.

Step 3: Reductive Amination and Salt Formation

This is the final key transformation to install the amine, followed by conversion to the stable hydrochloride salt.

  • Rationale: Reductive amination is a robust and widely used method for forming C-N bonds.[1] The ketone is first condensed with an ammonia source (e.g., ammonium acetate or ammonia in methanol) to form an intermediate imine or enamine, which is then reduced in situ. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred reducing agents as they are selective for the protonated imine over the ketone, minimizing the formation of the corresponding alcohol byproduct. The final product is isolated as a hydrochloride salt to improve its stability and handling characteristics.

  • Protocol:

    • Dissolve 3-oxocyclobutane-1-carbonitrile (II) in a suitable solvent, typically methanol or dichloromethane.

    • Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (STAB) portion-wise at 0 °C. The choice of STAB is strategic due to its mild nature and reduced toxicity compared to NaBH₃CN.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Quench the reaction carefully by the slow addition of aqueous sodium bicarbonate solution.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, filter, and concentrate.

    • Dissolve the crude free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in ether or isopropanol dropwise until precipitation is complete.

    • Collect the solid 3-Aminocyclobutane-1-carbonitrile hydrochloride by filtration, wash with cold solvent, and dry under vacuum.

SynthesisWorkflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Functional Group Interconversion cluster_2 Step 3: Amination & Salt Formation A Diethyl Malonate + 1,3-Dibromo-2,2-dimethoxypropane B Diethyl 3-(dimethoxymethyl)cyclobutane-1,1-dicarboxylate A->B NaOEt, EtOH C Diethyl 3-oxocyclobutane-1,1-dicarboxylate B->C Aq. HCl D Ethyl 3-oxocyclobutane-1-carboxylate C->D 1. NaOH 2. H+, Δ E 3-Oxocyclobutane-1-carboxamide D->E Aq. NH3 F 3-Oxocyclobutane-1-carbonitrile (II) E->F TFAA or POCl3 G 3-Aminocyclobutane-1-carbonitrile (Free Base) F->G 1. NH4OAc 2. STAB H 3-Aminocyclobutane-1-carbonitrile HCl (I) G->H HCl in Ether

Caption: Experimental workflow for the synthesis of the target compound.

In-depth Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the final compound.

Spectroscopic Analysis
TechniqueExpected Observations for 3-Aminocyclobutane-1-carbonitrile HCl
¹H NMR Signals corresponding to the cyclobutane ring protons will appear as complex multiplets, typically in the range of 2.0-3.5 ppm. The methine proton adjacent to the nitrile group will be shifted downfield. The proton alpha to the ammonium group will also be downfield. The broad signal for the -NH₃⁺ protons can be observed, and its integration should correspond to three protons.
¹³C NMR A signal for the nitrile carbon (-C≡N) is expected around 118-125 ppm. The carbons of the cyclobutane ring will appear in the aliphatic region (approx. 25-50 ppm). The carbon bearing the ammonium group will be deshielded compared to the other ring CH₂ groups.
FT-IR A characteristic sharp absorption band for the nitrile (C≡N) stretch should be present around 2240-2260 cm⁻¹. A broad absorption band in the range of 2500-3200 cm⁻¹ is indicative of the ammonium (-NH₃⁺) stretching vibrations. C-H stretching and bending vibrations for the cyclobutane ring will also be present.
Mass Spec (ESI+) The molecular ion peak corresponding to the free base [M+H]⁺ should be observed at the expected m/z value. Fragmentation patterns can provide further structural confirmation.
Chromatographic Purity

Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography (GC).

  • HPLC: A reverse-phase method (e.g., C18 column) with a mobile phase of acetonitrile/water containing a modifier like trifluoroacetic acid (TFA) or formic acid is commonly used. Purity should be ≥98% by peak area integration with UV detection (e.g., at 210 nm).

  • GC-MS: Can be used to assess purity and confirm the mass of the free base after derivatization or direct injection if the compound is sufficiently volatile and stable.

Physicochemical Properties
PropertyValue
Appearance White to off-white solid
Melting Point A sharp melting point is indicative of high purity. This should be determined using a calibrated apparatus.
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO; sparingly soluble in nonpolar solvents.

Practical Considerations and Safety

  • Reagent Purity: The purity of starting materials, particularly the dihaloalkane, is critical for achieving good yields and minimizing side products.

  • Inert Atmosphere: Reactions involving strong bases like sodium ethoxide should be conducted under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture and CO₂.

  • Toxicity: Many reagents used in this synthesis are hazardous. Nitrile-containing compounds can be toxic. Dehydrating agents like POCl₃ are corrosive and react violently with water. Appropriate safety precautions must be taken at all times.

  • Scale-up: When scaling up, exothermic events, especially during quenching and acid/base additions, must be carefully controlled with appropriate cooling. Continuous flow chemistry has been explored for the synthesis of related intermediates to improve safety and efficiency on a large scale.[2][3]

Conclusion

The synthesis of 3-Aminocyclobutane-1-carbonitrile hydrochloride is a multi-step process that requires careful control of reaction conditions and rigorous purification of intermediates. The described pathway, proceeding through a key 3-oxocyclobutane-1-carbonitrile intermediate, represents a reliable and scalable approach. Thorough characterization using a combination of spectroscopic and chromatographic techniques is mandatory to ensure the compound meets the high-purity standards required for its application in pharmaceutical research and development. The strategic value of this building block continues to drive interest in optimizing its synthesis and exploring its utility in the creation of novel therapeutics.

References

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  • Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid. ACS Green Chemistry. URL: [Link]

  • CN103214273A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Eureka | Patsnap. URL: [Link]

  • Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development - ACS Publications. URL: [Link]

  • CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. Google Patents.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. URL: [Link]

  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. URL: [Link]

  • Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. American Chemical Society. URL: [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. URL: [Link]

  • One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry (RSC Publishing). URL: [Link]

  • WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids. Google Patents.
  • Reviving electrocatalytic reductive amination: a sustainable route from biogenic levulinic acid to 1,5-dimethyl-2-pyrrolidone. Green Chemistry (RSC Publishing). URL: [Link]

  • Customizing Synthesis: How 3-Oxocyclobutanecarboxylic Acid Facilitates Bespoke Chemical Solutions. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

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Exploratory

Physicochemical properties of 3-Aminocyclobutane-1-carbonitrile hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminocyclobutane-1-carbonitrile Hydrochloride Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminocyclobutane-1-carbonitrile Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Aminocyclobutane-1-carbonitrile hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document details the scientific principles and validated experimental protocols for determining key parameters such as melting point, solubility, pKa, and spectroscopic characteristics. The focus is on the causality behind methodological choices, ensuring a deep, actionable understanding for laboratory application.

Introduction and Chemical Identity

3-Aminocyclobutane-1-carbonitrile hydrochloride is a small molecule of interest in synthetic chemistry and drug discovery, featuring a strained cyclobutane ring with both amine and nitrile functionalities. As a hydrochloride salt, its properties, particularly solubility and stability, are significantly influenced by this form.[1] A thorough characterization of its physicochemical properties is fundamental for its application in research and development, impacting everything from reaction kinetics to formulation and bioavailability.

This guide provides standardized, self-validating methodologies for the empirical determination of its core properties.

Table 1: Chemical Identity of 3-Aminocyclobutane-1-carbonitrile Hydrochloride

IdentifierValueSource
IUPAC Name 3-aminocyclobutane-1-carbonitrile;hydrochlorideN/A
Molecular Formula C₅H₉ClN₂Calculated
Molecular Weight 132.59 g/mol Calculated
Canonical SMILES C1C(C(C1)N)C#N.ClN/A

Note: A specific CAS Number for this exact compound was not identified in the provided resources. Data for related structures, such as 3-Aminocyclopentane-1-carbonitrile hydrobromide (CAS 2227206-38-2), exists.[2]

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the range.[3]

Causality of Method: The Capillary Method

The capillary method is the most common technique for determining melting points.[4] A small, finely ground sample is packed into a capillary tube and heated at a controlled rate.[5] The slow, controlled heating is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, allowing for an accurate observation of the temperature at which melting begins and completes. An initial rapid heating can be used to find an approximate range, followed by a slower, more precise measurement.[3]

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Ensure the 3-Aminocyclobutane-1-carbonitrile hydrochloride sample is completely dry and finely powdered.

  • Capillary Loading: Load the sample into a capillary tube to a height of approximately 3 mm by tapping the open end of the tube into the powder and then tapping the sealed end on a hard surface to pack the sample down.[5][6]

  • Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., Mel-Temp or similar).[5]

  • Rapid Determination (Optional): Heat the sample rapidly to determine an approximate melting range. Allow the apparatus to cool.

  • Accurate Determination: Prepare a new capillary. Heat the apparatus to about 20°C below the approximate melting point found.

  • Controlled Heating: Decrease the heating rate to 1-2°C per minute.

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

  • Validation: Repeat the measurement with a fresh sample until two consistent values are obtained.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation prep1 Dry & Grind Sample prep2 Load Capillary Tube (3 mm height) prep1->prep2 meas1 Place in Apparatus prep2->meas1 meas2 Heat Rapidly (Approx. MP) meas1->meas2 meas3 Cool & Repeat with Slow Heating (1-2°C/min) meas2->meas3 meas4 Record T-start & T-end meas3->meas4 val1 Repeat for Consistency meas4->val1 val2 Report Melting Range val1->val2

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Solubility, the maximum amount of a solute that can dissolve in a solvent at equilibrium, is a crucial parameter in drug development. For a hydrochloride salt, solubility is expected to be pH-dependent.[1]

Causality of Method: The Shake-Flask Technique

The saturation shake-flask method is the gold standard for determining equilibrium solubility.[7] This method ensures that the system reaches true thermodynamic equilibrium by agitating an excess of the solid compound in the solvent for an extended period. This allows for the dissolution and precipitation processes to reach a steady state, providing a reliable measure of the true solubility, unlike faster methods that might only yield apparent solubility.[7]

Experimental Protocol: Shake-Flask Solubility Determination
  • Preparation: Prepare a series of vials. To each, add a measured volume of the desired solvent (e.g., deionized water, phosphate-buffered saline).

  • Adding Solute: Add an excess amount of 3-Aminocyclobutane-1-carbonitrile hydrochloride to each vial. The presence of undissolved solid at the end of the experiment is essential for validation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid settles. Alternatively, centrifuge the samples to separate the solid from the saturated solution.

  • Sampling: Carefully withdraw a precise aliquot from the clear supernatant.

  • Dilution & Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factor.

Solubility_Workflow start Add Excess Solid to Solvent step2 Agitate at Constant Temp (e.g., 24-48h) start->step2 step3 Allow System to Settle (Phase Separation) step2->step3 step4 Withdraw Aliquot of Supernatant step3->step4 step5 Dilute Sample step4->step5 step6 Analyze Concentration (e.g., HPLC) step5->step6 end Calculate Solubility step6->end pKa_Workflow cluster_prep Setup cluster_titration Titration cluster_analysis Analysis prep1 Calibrate pH Meter prep2 Prepare Analyte Solution prep1->prep2 titr1 Add NaOH in Increments prep2->titr1 titr2 Record pH & Volume titr1->titr2 an1 Plot pH vs. Volume titr2->an1 an2 Find Half-Equivalence Point an1->an2 an3 pH at Half-Equiv. = pKa an2->an3

Caption: Workflow for pKa Determination by Titration.

Spectroscopic Profile

Spectroscopic analysis provides essential information about the molecular structure and functional groups of a compound. [8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra are required for a full structural assignment.

  • Causality of Method: The sample is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) because the deuterium signal is used by the spectrometer to stabilize the magnetic field (the "lock"), and it prevents large solvent peaks from obscuring the analyte signals in a ¹H spectrum. The concentration must be sufficient to obtain a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus. [9]

  • Expected ¹H NMR Spectrum: The spectrum would show distinct signals for the protons on the cyclobutane ring and potentially a broad signal for the amine protons, which may exchange with the solvent. The chemical shifts and coupling patterns of the cyclobutane protons would confirm their relative positions.

  • Expected ¹³C NMR Spectrum: The spectrum would show signals for each unique carbon atom, including the nitrile carbon, and the carbons of the cyclobutane ring.

  • Experimental Protocol: NMR Sample Preparation and Analysis

    • Sample Weighing: Weigh 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR of 3-Aminocyclobutane-1-carbonitrile hydrochloride. [10] 2. Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. [9] 3. Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry NMR tube. 4. Tube Capping: Cap the NMR tube securely.

    • Analysis: Insert the tube into the NMR spectrometer and acquire the spectrum following standard instrument procedures for shimming, locking, and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Causality of Method: Different chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum with absorption bands that correspond to specific functional groups.

  • Expected IR Spectrum: Key absorption bands would be expected for the N-H bonds of the ammonium group (broad, ~3000 cm⁻¹), the C≡N (nitrile) stretch (~2250 cm⁻¹), and C-H stretches of the cyclobutane ring (~2850-3000 cm⁻¹).

  • Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

    • Background Scan: Ensure the ATR crystal is clean and perform a background scan to capture the spectrum of the ambient environment. This will be subtracted from the sample spectrum.

    • Sample Application: Place a small amount of the solid 3-Aminocyclobutane-1-carbonitrile hydrochloride sample directly onto the ATR crystal. [11] 3. Apply Pressure: Use the pressure clamp to ensure firm and consistent contact between the sample and the crystal. [12] 4. Spectrum Acquisition: Collect the sample spectrum. The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. [13]

  • Causality of Method: The compound is ionized, typically using a soft ionization technique like Electrospray Ionization (ESI) which is well-suited for polar molecules. [13]The resulting ions are then separated by a mass analyzer based on their m/z ratio. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula.

  • Expected Mass Spectrum: In positive ion mode ESI-MS, the primary ion observed would be the protonated free base [M+H]⁺, corresponding to the molecular ion of 3-aminocyclobutane-1-carbonitrile. The m/z value would be approximately 97.076.

  • Experimental Protocol: MS Analysis

    • Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent like methanol or acetonitrile/water.

    • Infusion: Introduce the sample into the mass spectrometer's ion source, either by direct infusion with a syringe pump or via an LC system.

    • Ionization: Utilize ESI in positive ion mode to generate charged molecules.

    • Mass Analysis: Acquire the mass spectrum, scanning a relevant m/z range.

    • Data Interpretation: Identify the molecular ion peak [M+H]⁺ to confirm the molecular weight of the free base. If using HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental composition.

Spectro_Workflow cluster_methods Analytical Method cluster_output Primary Output start Prepare Sample (Dissolve/Place on Crystal) NMR NMR (Deuterated Solvent) start->NMR IR FTIR-ATR (Solid Sample) start->IR MS Mass Spec (Dilute Solution) start->MS NMR_out Chemical Shifts & Coupling Constants NMR->NMR_out IR_out Absorption Bands (Wavenumber) IR->IR_out MS_out Mass-to-Charge Ratio (m/z) MS->MS_out end Structural Elucidation & Confirmation NMR_out->end IR_out->end MS_out->end

Caption: General Workflow for Spectroscopic Analysis.

Conclusion

The comprehensive characterization of 3-Aminocyclobutane-1-carbonitrile hydrochloride through the determination of its melting point, solubility, pKa, and spectroscopic profile is essential for its effective use in scientific research and drug development. The methodologies outlined in this guide represent robust, validated approaches that provide reliable and reproducible data. Adherence to these experimental principles ensures a high degree of confidence in the resulting physicochemical data, forming a solid foundation for any subsequent application.

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  • (1s,3s)
  • Methyl 1-amino-3-oxocyclobutane-1-carboxyl
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Sources

Foundational

An In-depth Technical Guide to the Spectroscopic and Chromatographic Analysis of 3-Aminocyclobutane-1-carbonitrile hydrochloride

Introduction 3-Aminocyclobutane-1-carbonitrile hydrochloride is a key building block in modern medicinal chemistry, valued for its rigid, three-dimensional cyclobutane scaffold. This structure is increasingly incorporate...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Aminocyclobutane-1-carbonitrile hydrochloride is a key building block in modern medicinal chemistry, valued for its rigid, three-dimensional cyclobutane scaffold. This structure is increasingly incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. As with any advanced intermediate, rigorous analytical characterization is paramount to ensure quality, purity, and consistency in drug development workflows.

This guide provides a comprehensive overview of the essential spectroscopic and chromatographic techniques for the analysis of 3-Aminocyclobutane-1-carbonitrile hydrochloride. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the tools to confidently assess the identity and purity of this important compound. While direct experimental data for this specific molecule is not widely published, this guide leverages extensive experience with analogous small molecules and foundational analytical principles to provide a reliable framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful technique for the unambiguous identification and structural elucidation of organic molecules. For 3-Aminocyclobutane-1-carbonitrile hydrochloride, both ¹H and ¹³C NMR are essential for confirming the integrity of the cyclobutane ring and the presence of the key functional groups.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The hydrochloride salt form means the amine exists as an ammonium salt (-NH3+), and the spectrum is typically acquired in a deuterated solvent such as D₂O or DMSO-d₆.

Rationale for Expected Chemical Shifts:

  • -NH₃⁺ Protons: In DMSO-d₆, these protons would appear as a broad singlet at a downfield chemical shift (typically δ 8.0-9.0 ppm) due to the positive charge and hydrogen bonding. In D₂O, these protons will exchange with the solvent and the peak will disappear.

  • Methine Protons (CH-NH₃⁺ and CH-CN): The protons on the carbons bearing the amino and nitrile groups are the most deshielded of the ring protons due to the electron-withdrawing nature of these substituents. They are expected to resonate in the δ 3.5-4.5 ppm range.

  • Methylene Protons (-CH₂-): The methylene protons on the cyclobutane ring will appear further upfield, typically in the δ 2.0-3.0 ppm range. The cis and trans relationships between these protons and the substituents will lead to complex splitting patterns (multiplets).

Proton Assignment Predicted Chemical Shift (δ ppm) Expected Multiplicity
-NH₃⁺8.0 - 9.0 (in DMSO-d₆)Broad Singlet
CH-NH₃⁺3.5 - 4.5Multiplet
CH-CN3.5 - 4.5Multiplet
-CH₂-2.0 - 3.0Multiplets
Note: These are predicted values and may vary based on solvent and experimental conditions.
Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Rationale for Expected Chemical Shifts:

  • Nitrile Carbon (-CN): The carbon of the nitrile group typically appears in a distinct region of the spectrum, around δ 115-125 ppm.[1]

  • Methine Carbons (C-NH₃⁺ and C-CN): The carbons directly attached to the electronegative nitrogen and nitrile groups will be deshielded and are expected in the δ 40-55 ppm range.

  • Methylene Carbon (-CH₂-): The methylene carbon of the cyclobutane ring will be the most shielded, appearing at approximately δ 25-35 ppm.

Carbon Assignment Predicted Chemical Shift (δ ppm)
-CN115 - 125
C-NH₃⁺40 - 55
C-CN40 - 55
-CH₂-25 - 35
Note: These are predicted values and may vary based on solvent and experimental conditions.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 3-Aminocyclobutane-1-carbonitrile hydrochloride and dissolve in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • Data Processing: Apply appropriate Fourier transformation, phase correction, and baseline correction to the acquired data.

High-Performance Liquid Chromatography (HPLC): Purity Determination

HPLC is the workhorse for assessing the purity of pharmaceutical compounds. A significant challenge in the HPLC analysis of 3-Aminocyclobutane-1-carbonitrile hydrochloride is its lack of a strong UV-absorbing chromophore, making detection by standard UV-Vis detectors difficult.[2]

Analytical Strategy: Overcoming the Lack of a Chromophore

To address the detection challenge, several strategies can be employed:

  • Pre-column Derivatization: This is a robust and widely used approach.[2] The primary amine is reacted with a derivatizing agent that introduces a strongly UV-absorbing or fluorescent tag. Common derivatizing agents include dansyl chloride, o-phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (Fmoc-Cl).

  • Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These universal detectors are not dependent on the chromophoric properties of the analyte and can be used for direct analysis.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This chromatographic mode is well-suited for the retention of polar compounds like our target molecule.

Proposed HPLC Method with Pre-column Derivatization

This protocol outlines a reliable method using pre-column derivatization with dansyl chloride, followed by reversed-phase HPLC with UV detection.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve 1. Derivatize Add Dansyl Chloride & Buffer, React Dissolve->Derivatize 2. Inject Inject Derivatized Sample Derivatize->Inject 3. Separate C18 Column Separation Inject->Separate 4. Detect UV Detection (e.g., 340 nm) Separate->Detect 5. Integrate Integrate Peaks Detect->Integrate 6. Calculate Calculate % Purity Integrate->Calculate 7.

Caption: Workflow for HPLC purity analysis via pre-column derivatization.

Protocol Details:

  • Derivatization Reagent Preparation: Prepare a stock solution of dansyl chloride in acetonitrile (e.g., 10 mg/mL).

  • Sample Preparation:

    • Accurately prepare a stock solution of 3-Aminocyclobutane-1-carbonitrile hydrochloride in a suitable diluent (e.g., 1:1 acetonitrile:water).

    • In a vial, mix the sample solution with a borate buffer (pH ~9.5) and an aliquot of the dansyl chloride solution.

    • Vortex and allow the reaction to proceed at a controlled temperature (e.g., 60 °C) for a defined time (e.g., 30 minutes).

    • Quench the reaction if necessary (e.g., with a primary amine like glycine).

  • HPLC Conditions:

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column for good separation of derivatized, less polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and ionization for potential LC-MS compatibility.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 20% B to 80% B over 20 minA gradient elution is necessary to separate the derivatized product from excess reagent and any impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 340 nmApproximate absorbance maximum for dansyl derivatives.
Injection Volume 10 µLStandard injection volume.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation and Impurity Profiling

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it an indispensable tool for confirming the molecular weight of the target compound and for identifying trace-level impurities.

Analytical Approach

Given the polar nature of 3-Aminocyclobutane-1-carbonitrile hydrochloride and its low molecular weight, a HILIC-based LC method coupled with an electrospray ionization (ESI) source in positive ion mode is recommended.

LC-MS Analysis Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve 1. Inject Inject Sample Dissolve->Inject 2. Separate HILIC Column Separation Inject->Separate 3. Ionize ESI+ Ionization Separate->Ionize 4. Detect Mass Analyzer (e.g., Quadrupole, TOF) Ionize->Detect 5. Extract Extract Ion Chromatogram (XIC) Detect->Extract 6. Confirm Confirm [M+H]⁺ Extract->Confirm 7. Profile Identify Impurities Confirm->Profile 8.

Caption: Workflow for LC-MS analysis for identity confirmation and impurity profiling.

Proposed LC-MS Method

LC Conditions:

Parameter Condition Rationale
Column HILIC, 100 x 2.1 mm, 3 µmRetains and separates polar analytes.
Mobile Phase A 10 mM Ammonium Formate in WaterVolatile buffer compatible with MS.
Mobile Phase B AcetonitrileStrong solvent in HILIC mode.
Gradient 95% B to 50% B over 10 minGradient starts with high organic content to promote retention.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures good peak shape and reproducibility.
Injection Volume 5 µL

MS Conditions:

Parameter Condition Rationale
Ionization Source Electrospray Ionization (ESI)Suitable for polar, ionizable compounds.
Polarity PositiveThe primary amine will readily protonate to form a positive ion.
Expected Ion [M+H]⁺The protonated molecule of the free base.
Expected m/z 111.09 (C₅H₉N₂)Calculated exact mass of the protonated free base.
Scan Range m/z 50 - 500A suitable range to detect the parent ion and potential low molecular weight impurities.
Capillary Voltage 3.5 kVTypical voltage for ESI.
Source Temperature 120 °C
Desolvation Temp. 350 °C

Conclusion

The analytical characterization of 3-Aminocyclobutane-1-carbonitrile hydrochloride requires a multi-technique approach to ensure its identity, purity, and quality. While direct spectroscopic data is not widely available, the principles and methodologies outlined in this guide provide a robust framework for its analysis. NMR spectroscopy serves as the definitive tool for structural confirmation. HPLC, particularly with pre-column derivatization, offers a reliable method for purity assessment. LC-MS provides orthogonal confirmation of molecular weight and is a powerful tool for impurity profiling. By implementing these self-validating analytical systems, researchers and drug development professionals can confidently utilize this valuable building block in their synthetic endeavors.

References

  • PubChem. (n.d.). Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]

  • Biotage. (n.d.). LC-MS/MS Analysis of Large Drug Panels in Urine Using Three Sample Preparation Techniques. Retrieved from [Link]

  • Agilent Technologies. (2018). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). Updated Review on LC-MS. Retrieved from [Link]

  • Shimadzu. (n.d.). LC-MS Application Data Sheet No. 044 Drug Analysis using Co-Sense for BA LC-MS System (1). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-Aminocyclobutane-1-carbonitrile Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Foreword: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry The quest for novel chemical entities with enhanced pharmacological profiles ha...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry

The quest for novel chemical entities with enhanced pharmacological profiles has driven medicinal chemists to explore beyond the traditional, largely planar aromatic structures that have historically dominated drug discovery. In this pursuit, strained carbocyclic systems, particularly the cyclobutane motif, have emerged as powerful tools for introducing three-dimensionality and unique conformational constraints into drug candidates. The inherent ring strain of the cyclobutane scaffold imparts distinct electronic and geometric properties that can lead to improved metabolic stability, refined receptor-binding interactions, and novel intellectual property. This guide focuses on a particularly valuable derivative, 3-Aminocyclobutane-1-carbonitrile hydrochloride, a versatile building block that combines the conformational rigidity of the cyclobutane ring with the key functional handles of a primary amine and a nitrile group.

Section 1: Core Molecular Attributes

Molecular Identity and Physicochemical Properties

3-Aminocyclobutane-1-carbonitrile hydrochloride is a salt of the parent aminonitrile, presenting as a stable, crystalline solid that is amenable to a variety of synthetic transformations. The hydrochloride salt form generally enhances solubility in polar and protic solvents, a crucial attribute for reaction setup and purification processes.

PropertyValueSource
Chemical Name 3-Aminocyclobutane-1-carbonitrile hydrochlorideN/A
CAS Number 1523572-04-4[1][2][3]
Molecular Formula C₅H₉ClN₂[2]
Molecular Weight 132.59 g/mol [2]
Canonical SMILES C1C(C(C1)N)C#N.ClN/A
InChI Key InChI=1S/C5H8N2.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-2,7H2;1HN/A

Section 2: Synthesis and Mechanistic Considerations

The synthesis of 3-aminocyclobutane-1-carbonitrile is not extensively detailed in publicly available literature, a common scenario for specialized building blocks in drug discovery. However, established methodologies for the synthesis of related aminonitriles and cyclobutane derivatives provide a logical framework for its preparation. A plausible and efficient approach involves a variation of the Strecker synthesis, a cornerstone of aminonitrile preparation.[4][5][6]

Proposed Synthetic Strategy: A Multistep Approach

A likely synthetic route would commence from a commercially available cyclobutane precursor, such as cyclobutanone, and proceed through a series of functional group interconversions.

Diagram of Proposed Synthetic Pathway:

G A Cyclobutanone B 3-Oxocyclobutane-1-carbonitrile A->B Cyanation C 3-Aminocyclobutane-1-carbonitrile B->C Reductive Amination D 3-Aminocyclobutane-1-carbonitrile Hydrochloride C->D Salt Formation G A 3-Aminocyclobutane- 1-carbonitrile Hydrochloride B Amide Derivatives A->B Acylation C Substituted Amines A->C Reductive Amination D Cyclobutane Carboxylic Acids A->D Nitrile Hydrolysis E Diaminocyclobutanes A->E Nitrile Reduction

Sources

Foundational

An In-depth Technical Guide to 3-Aminocyclobutanecarbonitrile Hydrochloride (CAS Number: 1393180-30-7) for Researchers and Drug Development Professionals

Introduction: The Emerging Role of Strained Aliphatic Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desirabl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Strained Aliphatic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these, strained aliphatic rings, such as cyclobutane, have garnered significant attention. These structures are not merely passive scaffolds but active contributors to a molecule's biological activity and metabolic stability. 3-Aminocyclobutanecarbonitrile hydrochloride (CAS No. 1393180-30-7) represents a key building block in this class, offering a trifecta of desirable features: a conformationally restricted cyclobutane core, a nucleophilic amino group, and a versatile nitrile moiety. This guide provides an in-depth analysis of its properties, a plausible synthetic route, potential applications, and a curated list of suppliers to empower researchers in their quest for novel therapeutics.

Physicochemical and Structural Properties

3-Aminocyclobutanecarbonitrile, in its hydrochloride salt form, is a small molecule with significant potential as a versatile building block in organic synthesis.[1] Its structure combines a four-membered carbon ring with an amino group (-NH2) and a nitrile group (-C≡N).[1] This combination of features imparts a unique set of properties that are highly valuable in the design of more complex molecules, particularly in the field of medicinal chemistry.[1]

Structural and Chemical Data
PropertyValueSource
CAS Number 1393180-30-7Internal Database
Chemical Name 3-Aminocyclobutanecarbonitrile hydrochloride[1]
Synonyms 3-Aminocyclobutane-1-carbonitrile HCl, Cyclobutanecarbonitrile, 3-amino-, hydrochloride[1]
Molecular Formula C₅H₉ClN₂Internal Database
Molecular Weight 132.59 g/mol [1]
Canonical SMILES C1C(C(C1)N)C#N.ClInternal Database
InChI Key PZADMZULTQOXJY-UHFFFAOYSA-N[1]
Estimated Physicochemical Properties
PropertyEstimated ValueJustification
pKa (of the amine) ~9-10The pKa of the conjugate acid of a primary amine is typically in this range.[2]
Solubility Soluble in water and polar organic solvents like methanol and DMSO.The hydrochloride salt form and the presence of polar amino and nitrile groups suggest good solubility in polar media.
Appearance White to off-white solidTypical appearance for a small molecule hydrochloride salt.

Synthesis and Chemical Reactivity

A validated, step-by-step synthesis of 3-aminocyclobutanecarbonitrile is not widely published in peer-reviewed journals, which is common for specialized chemical building blocks. However, based on established organic chemistry principles and analogous syntheses of similar compounds, a plausible synthetic route can be proposed. This proposed pathway provides a logical framework for its laboratory-scale production.

Proposed Synthetic Pathway

The synthesis can be envisioned starting from a commercially available cyclobutane derivative, such as cyclobutanone. The key transformations would involve the introduction of the amino and nitrile functionalities. A plausible approach is a multi-step synthesis involving a Strecker reaction or a related cyanation method on a protected amino-cyclobutanone intermediate.

G A Cyclobutanone B N-Protected-3-aminocyclobutanone A->B Reductive Amination/ Protection (e.g., Boc, Cbz) C N-Protected-3-aminocyclobutane-1,1-diol B->C Hydration (in situ) D N-Protected-3-aminocyclobutanecarbonitrile C->D Cyanation (e.g., TMSCN) E 3-Aminocyclobutanecarbonitrile D->E Deprotection (e.g., TFA, H2/Pd) F 3-Aminocyclobutanecarbonitrile HCl E->F Salt Formation (HCl)

Caption: Proposed synthetic workflow for 3-aminocyclobutanecarbonitrile HCl.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-tert-butoxycarbonyl-3-aminocyclobutanone

  • To a solution of 3-aminocyclobutanone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane, add triethylamine (2.2 eq) at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected aminoketone.

Step 2: Synthesis of N-tert-butoxycarbonyl-3-aminocyclobutanecarbonitrile

  • Dissolve N-tert-butoxycarbonyl-3-aminocyclobutanone (1.0 eq) in a suitable solvent like methanol.

  • Add trimethylsilyl cyanide (TMSCN, 1.5 eq) and a catalytic amount of a Lewis acid (e.g., ZnI₂).

  • Stir the reaction at room temperature for 24-48 hours. The ketone will likely form a cyanohydrin intermediate.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain the protected aminonitrile.

Step 3: Deprotection and Salt Formation

  • Dissolve the purified N-Boc-3-aminocyclobutanecarbonitrile (1.0 eq) in a minimal amount of a suitable solvent like dioxane or diethyl ether.

  • Bubble anhydrous HCl gas through the solution or add a solution of HCl in dioxane (e.g., 4M) at 0 °C.

  • Stir the reaction for 2-4 hours at room temperature, during which the hydrochloride salt should precipitate.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-aminocyclobutanecarbonitrile hydrochloride.

Chemical Reactivity

The primary reactive centers of 3-aminocyclobutanecarbonitrile are the amino and nitrile groups.

  • Amino Group: The primary amine is nucleophilic and can participate in a wide range of reactions, including amide bond formation, reductive amination, and the formation of various nitrogen-containing heterocycles.

  • Nitrile Group: The nitrile group is electrophilic at the carbon atom and can undergo hydrolysis to a carboxylic acid or an amide, reduction to a primary amine, or addition of organometallic reagents.

Applications in Drug Discovery and Medicinal Chemistry

While there are no marketed drugs that explicitly name 3-aminocyclobutanecarbonitrile as a starting material, its structural motifs are present in numerous clinical candidates and approved drugs. The value of this building block lies in its ability to introduce a rigid, three-dimensional cyclobutane scaffold, which can offer several advantages in drug design.

Rationale for Incorporating the Cyclobutane Moiety
  • Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains or other ring systems.

  • Conformational Restriction: The puckered nature of the cyclobutane ring can lock the substituents in specific spatial orientations, which can lead to higher binding affinity and selectivity for a biological target.

  • Improved Physicochemical Properties: The introduction of a cyclobutane ring can increase the sp³ character of a molecule, which is often associated with improved solubility and reduced toxicity.

  • Aryl Isostere: In some contexts, a substituted cyclobutane ring can act as a non-aromatic isostere for a phenyl ring, maintaining a similar spatial arrangement of substituents while improving properties like solubility and metabolic stability.

Potential Therapeutic Areas

Given the prevalence of related structures in various therapeutic agents, derivatives of 3-aminocyclobutanecarbonitrile could find applications in:

  • Oncology: As a scaffold for kinase inhibitors or other anti-proliferative agents.

  • Neuroscience: In the development of receptor modulators or enzyme inhibitors for treating neurological disorders.

  • Infectious Diseases: As a core for novel antibacterial or antiviral compounds.

G A 3-Aminocyclobutanecarbonitrile HCl B Amide Coupling A->B C Reductive Amination A->C D Heterocycle Formation A->D E Nitrile Hydrolysis/Reduction A->E

Caption: Key reaction pathways for derivatizing 3-aminocyclobutanecarbonitrile.

Safety and Handling

Based on available safety data sheets, 3-aminocyclobutanecarbonitrile hydrochloride should be handled with care in a laboratory setting.

  • Hazards: It is classified as having acute oral toxicity, causing skin irritation, and serious eye irritation.

  • Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Suppliers

3-Aminocyclobutanecarbonitrile hydrochloride is available from several chemical suppliers, typically for research and development purposes. It is important to verify the purity and obtain a certificate of analysis from the supplier.

SupplierPurityNotes
Cymit Química S.L. >95%Offers various quantities.[1]
AK Scientific, Inc. >95%Provides safety data sheets.
BOC Sciences Custom synthesis availableSpecializes in a wide range of chemical building blocks.
Apollo Scientific >95%A well-established supplier of fine chemicals.
BLD Pharmatech >97%Offers a range of related aminocycloalkane derivatives.

Conclusion

References

  • Angene Chemical. (2024).
  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.
  • Leah, A. (n.d.). Approximate pKa chart of the functional groups: values to know.

Sources

Exploratory

An In-depth Technical Guide to the Stereoisomers of 3-Aminocyclobutane-1-carbonitrile Hydrochloride

Preamble: The Cyclobutane Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is rele...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Cyclobutane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is relentless. Saturated carbocycles, particularly cyclobutanes, have emerged as valuable building blocks. Their inherent ring strain and puckered, non-planar conformations provide a rigid framework that can position substituents in well-defined spatial vectors, making them attractive as bioisosteres for more flexible aliphatic chains or other ring systems.[1] The molecule at the heart of this guide, 3-Aminocyclobutane-1-carbonitrile hydrochloride, is a quintessential example of such a scaffold, presenting unique challenges and opportunities rooted in its stereochemistry. This guide provides an in-depth exploration of its stereoisomers, from fundamental structure and synthesis to analytical separation and the profound implications for biological activity.

Molecular Structure and Stereoisomerism

3-Aminocyclobutane-1-carbonitrile possesses two stereogenic centers at the C1 and C3 positions. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as cis and trans isomers based on the relative orientation of the amino and nitrile functional groups.

  • Cis Isomers : The amino and nitrile groups are on the same face of the cyclobutane ring. This pair consists of the (1R, 3R) and (1S, 3S) enantiomers.

  • Trans Isomers : The amino and nitrile groups are on opposite faces of the ring. This pair consists of the (1R, 3S) and (1S, 3R) enantiomers.

The distinction is not merely academic. The spatial arrangement dictated by the cis or trans configuration dramatically alters the molecule's shape and its potential interactions with chiral biological targets like enzymes and receptors.[2]

G cluster_cis cis-Isomers (Diastereomer A) cluster_trans trans-Isomers (Diastereomer B) cis_R (1R,3R)-Isomer cis_S (1S,3S)-Isomer cis_R->cis_S Enantiomers (Mirror Images) trans_R (1R,3S)-Isomer cis_R->trans_R Diastereomers trans_S (1S,3R)-Isomer cis_R->trans_S Diastereomers cis_S->trans_R Diastereomers cis_S->trans_S Diastereomers trans_R->trans_S Enantiomers (Mirror Images) Title Stereoisomers of 3-Aminocyclobutane-1-carbonitrile

Caption: Relationships between the stereoisomers of 3-aminocyclobutane-1-carbonitrile.

Stereocontrolled Synthesis: Rationale and Approaches

The synthesis of substituted cyclobutanes with defined stereochemistry is a non-trivial challenge.[3] The preparation of a specific stereoisomer of 3-aminocyclobutane-1-carbonitrile typically begins with a precursor like 3-oxocyclobutanecarboxylic acid, which can be synthesized from readily available starting materials.[4] The stereochemical outcome is often determined during the reduction of a ketone or the introduction of the amine functionality.

  • Synthesis of cis-Isomers : A common strategy involves the reductive amination of a 3-oxocyclobutane precursor. The choice of reducing agent and reaction conditions can influence the diastereoselectivity, often favoring the formation of the thermodynamically more stable isomer.[5]

  • Synthesis of trans-Isomers : Accessing the trans isomers can be more complex. One approach involves a Mitsunobu reaction on a cis-alcohol precursor. This reaction proceeds with an inversion of stereochemistry at the reacting center, converting a cis-hydroxyl group to a trans-azide or other nitrogen-containing group, which can then be reduced to the amine. A patented method for a related compound, trans-3-aminocyclobutanol, utilizes this principle, starting from a cis-3-dibenzyl amino butanol.[6]

The hydrochloride salt form is typically prepared in the final step by treating the free base with hydrochloric acid in a suitable solvent, which improves the compound's stability and aqueous solubility.[7]

Analytical Characterization and Chiral Separation

Distinguishing and separating the stereoisomers is paramount for both research and drug development. A multi-pronged analytical approach is required to confirm the relative (cis/trans) and absolute (R/S) configurations.

Spectroscopic Methods: Unveiling the Configuration

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for differentiating diastereomers.

  • ¹H NMR: The coupling constants (J-values) between protons on the cyclobutane ring are highly dependent on their dihedral angles. In the puckered cyclobutane ring, cis and trans isomers will exhibit distinct coupling patterns for the protons at C1 and C3.

  • ¹³C NMR: The nitrile carbon (C≡N) typically appears in the 115–120 ppm range.[8] While the chemical shifts of the ring carbons may show subtle differences between diastereomers, they provide a key part of the structural confirmation.

Parameter Expected Observation for cis-Isomer Expected Observation for trans-Isomer Rationale
Symmetry Higher symmetry may lead to fewer unique signals in ¹³C NMR.Lower symmetry may result in four distinct ring carbon signals.Symmetry elements in the molecule average certain chemical environments.
¹H-¹H Coupling Different J-values for H1-H2 and H1-H4 coupling compared to the trans isomer.Distinct J-values reflecting different dihedral angles due to ring puckering.The Karplus relationship correlates dihedral angle to coupling constant.

Note: Specific NMR data for 3-aminocyclobutane-1-carbonitrile hydrochloride should be acquired experimentally, but data for related structures like 3-amino-cyclobutanecarboxylic acid hydrochloride are available for comparison.[9]

X-Ray Crystallography: The Definitive Structure

For an unambiguous determination of both relative and absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.[10] If a suitable crystal of a single stereoisomer can be grown, this technique provides a precise three-dimensional map of the atoms, confirming the cis or trans arrangement and, with appropriate analysis, the R/S configuration.[11][12][13] This method is definitive and serves to validate assignments made by other techniques.

Chiral Chromatography: The Separation Imperative

While NMR can distinguish diastereomers, separating the enantiomeric pairs (cis-racemate and trans-racemate) requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

The core principle relies on a Chiral Stationary Phase (CSP), which creates transient, diastereomeric complexes with the enantiomers of the analyte.[14] The differing stability of these complexes leads to different retention times, enabling separation.

G cluster_workflow Analytical & Separation Workflow Mixture Diastereomeric Mixture (cis/trans-racemates) Diastereo_Sep Achiral SFC/HPLC or Crystallization Mixture->Diastereo_Sep Cis_Racemate cis-Racemate Diastereo_Sep->Cis_Racemate Trans_Racemate trans-Racemate Diastereo_Sep->Trans_Racemate Chiral_Sep1 Chiral HPLC/SFC Separation Cis_Racemate->Chiral_Sep1 Chiral_Sep2 Chiral HPLC/SFC Separation Trans_Racemate->Chiral_Sep2 Cis_R (1R,3R)-Isomer Chiral_Sep1->Cis_R Cis_S (1S,3S)-Isomer Chiral_Sep1->Cis_S Trans_R (1R,3S)-Isomer Chiral_Sep2->Trans_R Trans_S (1S,3R)-Isomer Chiral_Sep2->Trans_S Analysis Characterization (NMR, X-Ray, Polarimetry) Cis_R->Analysis Cis_S->Analysis Trans_R->Analysis Trans_S->Analysis

Sources

Foundational

The Rise of the Four-Membered Ring: A Technical Guide to the Discovery and History of Novel Aminocyclobutane Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern medicina...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, puckered conformation offers a unique three-dimensional profile that can enhance potency, selectivity, and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth exploration of the discovery and history of novel aminocyclobutane derivatives, a class of compounds that has garnered significant attention for its therapeutic potential. We will delve into the historical context of their synthesis, from early photochemical methods to contemporary catalytic strategies, and examine their evolution from simple building blocks to key components of approved pharmaceuticals. This guide will provide detailed synthetic protocols, analyze structure-activity relationships, and highlight the pivotal role of aminocyclobutane derivatives in shaping the landscape of modern drug discovery.

Introduction: The Allure of the Strained Ring

The incorporation of small, strained carbocycles into molecular design has become a powerful strategy for drug discovery. Unlike their more flexible five- and six-membered counterparts, cyclobutanes possess a unique, puckered three-dimensional geometry.[1] This conformational rigidity can pre-organize pharmacophoric elements in a bioactive conformation, leading to enhanced binding affinity and selectivity for their biological targets. The cyclobutane ring is also relatively chemically inert for a strained carbocycle, offering metabolic stability.[1]

Aminocyclobutane derivatives, in particular, have emerged as a privileged scaffold. The presence of the amino group provides a key handle for introducing diverse functionalities and for engaging in crucial hydrogen bonding interactions with biological targets.[2] This guide will trace the journey of these fascinating molecules from their initial synthesis to their current status as key components in the medicinal chemist's toolbox.

A Historical Perspective: From Serendipity to Rational Design

The history of cyclobutane chemistry dates back to 1907 with the first synthesis of the parent hydrocarbon.[3] However, the deliberate incorporation of the aminocyclobutane moiety into bioactive molecules is a more recent development. For decades, the synthesis of cyclobutanes was hampered by the challenges associated with forming a strained four-membered ring.[4]

Early approaches often relied on photochemical [2+2] cycloadditions, a powerful but sometimes unpredictable method for constructing the cyclobutane core.[4][5] These reactions involve the light-induced dimerization of alkenes to form a cyclobutane ring. While effective, these methods often suffered from issues of regioselectivity and stereoselectivity.

A significant breakthrough came with the development of thermal cycloaddition reactions and the use of specialized starting materials like bicyclobutanes, which provided more controlled access to a variety of substituted cyclobutanes.[6] The discovery of naturally occurring compounds containing the cyclobutane skeleton, such as the antimicrobial agent sceptrin, further spurred interest in this structural motif.[3][7][8]

The latter half of the 20th century and the early 21st century have witnessed a renaissance in cyclobutane synthesis, with the advent of modern catalytic methods. These advancements have made a diverse array of enantiomerically pure aminocyclobutane building blocks readily accessible, paving the way for their systematic exploration in drug discovery programs.

Key Therapeutic Applications of Aminocyclobutane Derivatives

The unique structural features of aminocyclobutane derivatives have led to their successful application in a range of therapeutic areas. Their ability to act as conformationally restricted amino acid bioisosteres has been particularly impactful.

NMDA Receptor Antagonists for Neurological Disorders

One of the earliest and most significant applications of aminocyclobutane derivatives has been in the development of N-methyl-D-aspartate (NMDA) receptor antagonists. The NMDA receptor plays a crucial role in synaptic plasticity and is implicated in a variety of neurological disorders. Overactivation of this receptor can lead to excitotoxicity and neuronal cell death.

Researchers have successfully designed and synthesized a range of 1-aminocyclobutanecarboxylic acid derivatives that act as potent and selective NMDA receptor antagonists.[9][10] These compounds have shown promise in preclinical models of epilepsy and other neurological conditions. The rigid cyclobutane scaffold is thought to correctly position the amino and carboxyl groups for optimal interaction with the receptor's binding site.[9]

Enhancing the Potency and Stability of Bioactive Peptides

Aminocyclobutane derivatives have also been utilized as novel structural elements in bioactive peptides.[11] By replacing natural amino acids with their cyclobutane-constrained counterparts, researchers have been able to improve the metabolic stability and biological activity of these peptides. For example, the incorporation of 1-aminocyclobutanecarboxylic acid derivatives into the immunomodulatory peptide tuftsin resulted in analogs with enhanced stability and, in some cases, greater potency in stimulating interleukin-6 secretion.[10][11]

A New Generation of Anticancer Agents: The Story of Ivosidenib

A landmark achievement in the field is the development of Ivosidenib (Tibsovo®) , an FDA-approved drug for the treatment of acute myeloid leukemia (AML) with a specific mutation in the isocitrate dehydrogenase 1 (IDH1) enzyme.[3] Ivosidenib contains a crucial aminocyclobutane moiety that was introduced to improve the metabolic stability of the initial lead compounds.[3] The replacement of a metabolically vulnerable cyclohexane ring with a difluorinated cyclobutane ring was a key optimization step that led to a compound with a desirable pharmacokinetic profile.[3]

The discovery of Ivosidenib highlights the power of rational drug design and the strategic use of the aminocyclobutane scaffold to overcome challenges in drug development.

Synthetic Strategies: Building the Four-Membered Ring

The synthesis of aminocyclobutane derivatives has evolved significantly over the years. This section provides an overview of key synthetic methodologies and a detailed experimental protocol for a representative transformation.

Photochemical [2+2] Cycloaddition

As mentioned earlier, photochemical [2+2] cycloaddition is a classic method for forming cyclobutane rings. This reaction typically involves the irradiation of an alkene, which promotes it to an excited state that can then react with another alkene molecule to form the cyclobutane ring. The regiochemistry and stereochemistry of the reaction can often be controlled by the choice of starting materials and reaction conditions.

Diagram: Generalized Photochemical [2+2] Cycloaddition

G cluster_reactants Reactants cluster_product Product R1 Alkene 1 P Cyclobutane Derivative R1->P R2 Alkene 2 R2->P

Caption: Photochemical [2+2] cycloaddition of two alkenes to form a cyclobutane ring.

Synthesis from Bicyclobutanes

Another important strategy involves the use of 1-(arylsulfonyl)bicyclo[1.1.0]butanes as starting materials. These strained bicyclic compounds can undergo ring-opening reactions with various nucleophiles to generate a wide range of substituted cyclobutanes, including amino derivatives.[6] This method offers a high degree of control over the stereochemistry of the final product.

Modern Catalytic Approaches

Recent advances in catalysis have provided even more efficient and selective methods for synthesizing aminocyclobutane derivatives. These include transition-metal-catalyzed cycloaddition reactions and C-H functionalization approaches that allow for the direct introduction of amino groups onto a pre-existing cyclobutane ring.[5]

Experimental Protocol: Synthesis of a 1-Aminocyclobutane-1-carboxylic Acid Derivative

This protocol is a representative example of the synthesis of a key aminocyclobutane building block.

Step 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise with stirring.

  • After the addition is complete, add 1,3-dibromopropane dropwise to the reaction mixture.

  • Heat the mixture to reflux for several hours.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 1,1-cyclobutanedicarboxylate.

  • Purify the product by vacuum distillation.

Step 2: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid

  • Reflux the diethyl 1,1-cyclobutanedicarboxylate with an excess of aqueous potassium hydroxide solution until the ester is completely hydrolyzed.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid.

  • Extract the aqueous solution with diethyl ether.

  • Dry the ether extract and evaporate the solvent to yield 1,1-cyclobutanedicarboxylic acid.

Step 3: Monodecarboxylation to Cyclobutanecarboxylic Acid

  • Heat the 1,1-cyclobutanedicarboxylic acid at its melting point until the evolution of carbon dioxide ceases.

  • The resulting oil is cyclobutanecarboxylic acid, which can be purified by distillation.

Step 4: Synthesis of 1-Aminocyclobutane-1-carboxylic Acid (Curtius Rearrangement)

  • Convert cyclobutanecarboxylic acid to its corresponding acid chloride using thionyl chloride.

  • React the acid chloride with sodium azide to form the acyl azide.

  • Carefully heat the acyl azide in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming the isocyanate.

  • Hydrolyze the isocyanate with aqueous acid to yield 1-aminocyclobutane-1-carboxylic acid.

Diagram: Synthetic Workflow for 1-Aminocyclobutane-1-carboxylic Acid

G A Diethyl Malonate + 1,3-Dibromopropane B Diethyl 1,1-Cyclobutanedicarboxylate A->B Cyclization C 1,1-Cyclobutanedicarboxylic Acid B->C Hydrolysis D Cyclobutanecarboxylic Acid C->D Decarboxylation E 1-Aminocyclobutane-1-carboxylic Acid D->E Curtius Rearrangement

Sources

Exploratory

An In-depth Technical Guide to the Chemical Stability and Reactivity of 3-Aminocyclobutane-1-carbonitrile Hydrochloride

Introduction 3-Aminocyclobutane-1-carbonitrile hydrochloride is a synthetically valuable building block in modern medicinal chemistry and drug discovery. Its rigid, three-dimensional cyclobutane scaffold offers a unique...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Aminocyclobutane-1-carbonitrile hydrochloride is a synthetically valuable building block in modern medicinal chemistry and drug discovery. Its rigid, three-dimensional cyclobutane scaffold offers a unique structural motif that can impart favorable pharmacokinetic properties to lead compounds.[1] The presence of both a primary amine and a nitrile functional group provides versatile handles for a variety of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules.[2]

This guide provides a comprehensive overview of the chemical stability and reactivity of 3-aminocyclobutane-1-carbonitrile hydrochloride. Understanding these core characteristics is paramount for researchers and drug development professionals to ensure its proper handling, storage, and effective utilization in synthetic campaigns. We will delve into its potential degradation pathways under various stress conditions and explore its reactivity profile with common reagents, supported by field-proven insights and established chemical principles.

Chemical Stability

The stability of 3-Aminocyclobutane-1-carbonitrile hydrochloride is influenced by its molecular structure, including the strained cyclobutane ring and the presence of reactive amino and nitrile functionalities.[3] The hydrochloride salt form generally enhances its stability and aqueous solubility compared to the free base. However, like many small molecules, it is susceptible to degradation under certain environmental conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4]

Forced Degradation and Potential Degradation Pathways

Forced degradation studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to predict its long-term stability and identify potential degradation products.[5] The primary degradation pathways for 3-Aminocyclobutane-1-carbonitrile hydrochloride are anticipated to involve hydrolysis of the nitrile group and reactions of the amino group.

  • Hydrolytic Degradation: Hydrolysis is a major degradation pathway for nitriles.[6][7]

    • Acidic Conditions: Under acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This reaction typically proceeds through an amide intermediate.[6] Given that the starting material is a hydrochloride salt, it is expected to be relatively stable in mildly acidic solutions. However, under forcing acidic conditions (e.g., strong acid and heat), hydrolysis to 3-aminocyclobutane-1-carboxylic acid is a likely outcome.

    • Basic Conditions: In the presence of a base, the nitrile group can be hydrolyzed to a carboxylate salt.[7] The primary amine of the molecule itself can act as a base, but significant hydrolysis would likely require a stronger external base. The free amine form of the compound would be more susceptible to base-catalyzed degradation.

  • Oxidative Degradation: The primary amine is susceptible to oxidation. Common oxidizing agents can lead to the formation of various degradation products, including imines, oximes, or even ring-opened products under harsh conditions.

  • Thermal Degradation: Cyclobutane itself is unstable at temperatures above 500 °C due to significant ring strain.[3] While 3-aminocyclobutane-1-carbonitrile hydrochloride is a solid and expected to be more stable, high temperatures can lead to decomposition. The decomposition of cyclobutane typically results in the formation of ethylene.[8][9] For this substituted cyclobutane, thermal decomposition could be more complex, potentially involving fragmentation of the ring or reactions between the functional groups.

  • Photolytic Degradation: Exposure to UV light can induce photochemical reactions. For cyclobutane derivatives, photodimerization can occur.[3] The presence of the amino and nitrile groups may also lead to other light-induced degradation pathways.

The following diagram illustrates the potential degradation pathways of 3-Aminocyclobutane-1-carbonitrile hydrochloride under forced degradation conditions.

Degradation_Pathways cluster_0 3-Aminocyclobutane-1-carbonitrile HCl cluster_1 Degradation Products start 3-Aminocyclobutane-1-carbonitrile HCl hydrolysis_acid 3-Aminocyclobutane-1-carboxylic Acid start->hydrolysis_acid Acid Hydrolysis (H+, H2O, Δ) hydrolysis_base 3-Aminocyclobutane-1-carboxylate start->hydrolysis_base Base Hydrolysis (OH-, H2O, Δ) oxidation Oxidized Products (e.g., Imines, Oximes) start->oxidation Oxidation ([O]) thermal Ring-Opened/Fragmented Products start->thermal Thermal Stress (Δ) photolytic Photodegradation Products start->photolytic Photolytic Stress (hν)

Caption: Potential degradation pathways of 3-Aminocyclobutane-1-carbonitrile hydrochloride.

Chemical Reactivity

The reactivity of 3-Aminocyclobutane-1-carbonitrile hydrochloride is dictated by its two primary functional groups: the primary amine and the nitrile. The hydrochloride salt form means the amine is protonated, which will affect its nucleophilicity.

Reactions at the Amino Group

The primary amino group is a nucleophile, though its reactivity is diminished in the hydrochloride salt form.[10] Deprotonation with a suitable base will liberate the free amine, which can then participate in a variety of reactions:

  • N-Alkylation and N-Acylation: The free amine can be alkylated by alkyl halides or acylated by acid chlorides or anhydrides to form secondary amines or amides, respectively.

  • Reductive Amination: It can react with aldehydes and ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Reaction with Electrophiles: The nucleophilic amine can react with a wide range of other electrophiles.

Reactions at the Nitrile Group

The nitrile group can undergo several important transformations:[11]

  • Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This would result in the formation of (3-aminocyclobutyl)methanamine.

  • Reaction with Grignard Reagents: Grignard reagents can add to the nitrile to form ketones after acidic workup.

  • Hydrolysis: As discussed in the stability section, the nitrile can be hydrolyzed to a carboxylic acid or carboxylate.[6]

The following workflow illustrates a typical synthetic application of 3-Aminocyclobutane-1-carbonitrile hydrochloride.

Synthetic_Workflow cluster_0 Amine Deprotonation cluster_1 Functional Group Transformations start 3-Aminocyclobutane-1-carbonitrile HCl free_amine 3-Aminocyclobutane-1-carbonitrile (Free Base) start->free_amine Base (e.g., Et3N) amide N-Acylated Product free_amine->amide Acylating Agent (e.g., AcCl) reduced_nitrile (3-Aminocyclobutyl)methanamine free_amine->reduced_nitrile Reducing Agent (e.g., LiAlH4)

Caption: A representative synthetic workflow utilizing 3-Aminocyclobutane-1-carbonitrile hydrochloride.

Summary of Chemical Stability and Reactivity

The following table provides a qualitative summary of the expected stability and reactivity of 3-Aminocyclobutane-1-carbonitrile hydrochloride.

Condition/ReagentExpected Stability/ReactivityPrimary Transformation
Stability
Acidic (mild)Generally Stable-
Acidic (strong, heat)DegradationNitrile hydrolysis to carboxylic acid
Basic (strong, heat)DegradationNitrile hydrolysis to carboxylate
Oxidizing AgentsDegradationOxidation of the primary amine
High TemperatureDegradationRing fragmentation/decomposition
UV LightPotential DegradationPhotochemical reactions
Reactivity
Base (e.g., Et3N)ReactiveDeprotonation of the ammonium salt
Alkylating AgentsReactive (as free base)N-Alkylation
Acylating AgentsReactive (as free base)N-Acylation
Aldehydes/KetonesReactive (as free base)Reductive amination
Reducing Agents (e.g., LiAlH4)ReactiveReduction of the nitrile to an amine
Grignard ReagentsReactiveAddition to the nitrile to form a ketone

Experimental Protocols

The following are detailed, step-by-step methodologies for assessing the stability of 3-Aminocyclobutane-1-carbonitrile hydrochloride. These protocols are designed to be self-validating by including control samples and employing stability-indicating analytical methods.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways of 3-Aminocyclobutane-1-carbonitrile hydrochloride under various stress conditions.

Materials:

  • 3-Aminocyclobutane-1-carbonitrile hydrochloride

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 3-Aminocyclobutane-1-carbonitrile hydrochloride in methanol at a concentration of 1 mg/mL.

    • For each stress condition, transfer 1 mL of the stock solution into a separate vial.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 mL of 1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidation: Add 1 mL of 3% H2O2. Keep at room temperature for 24 hours.

    • Thermal Degradation: Evaporate the solvent from one vial and place the solid sample in an oven at 105°C for 24 hours. Then, reconstitute in 1 mL of methanol.

    • Photolytic Degradation: Place one vial of the stock solution in a photostability chamber according to ICH Q1B guidelines.

    • Control Sample: Keep one vial of the stock solution at room temperature, protected from light.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.[12]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Identify and quantify the degradation products.

    • Calculate the percentage degradation of the parent compound under each stress condition.

Protocol 2: Reactivity Screening with an Electrophile (N-Acetylation)

Objective: To confirm the reactivity of the amino group of 3-Aminocyclobutane-1-carbonitrile hydrochloride via N-acetylation.

Materials:

  • 3-Aminocyclobutane-1-carbonitrile hydrochloride

  • Triethylamine (Et3N)

  • Acetyl chloride (AcCl)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • TLC plates

  • NMR spectrometer

  • Mass spectrometer

Methodology:

  • Reaction Setup:

    • Dissolve 3-Aminocyclobutane-1-carbonitrile hydrochloride (1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Add triethylamine (2.2 mmol) to the suspension and stir for 10 minutes at room temperature to form the free amine.

  • Acylation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add acetyl chloride (1.1 mmol) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup and Purification:

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

  • Characterization:

    • Characterize the purified product by NMR and mass spectrometry to confirm the structure of N-(1-cyano-3-cyclobutyl)acetamide.

Conclusion

3-Aminocyclobutane-1-carbonitrile hydrochloride is a valuable and versatile building block with a well-defined reactivity profile centered around its amino and nitrile functionalities. While generally stable under standard storage conditions, it is susceptible to degradation, primarily through hydrolysis of the nitrile group under harsh acidic or basic conditions and oxidation of the amino group. A thorough understanding of these stability and reactivity characteristics, as outlined in this guide, is crucial for its successful application in research and development, enabling chemists to design robust synthetic routes and ensure the quality and integrity of their target molecules.

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  • Thermal decomposition of ammonium nitrate-based composites. Scilit. [URL: https://www.scilit.net/article/10.1016/0040-6031(89)85441-3]

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Protocols & Analytical Methods

Method

The Strategic Application of 3-Aminocyclobutane-1-carbonitrile Hydrochloride in Pharmaceutical Development: A Guide for Researchers

Introduction: The Value of Three-Dimensional Scaffolds in Drug Design The imperative in modern medicinal chemistry is to create novel molecular entities with high potency, selectivity, and favorable ADME (Absorption, Dis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Three-Dimensional Scaffolds in Drug Design

The imperative in modern medicinal chemistry is to create novel molecular entities with high potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A key strategy to achieve this is the "escape from flatland," a move away from planar, aromatic-rich compounds towards more three-dimensional (3D) molecular architectures.[1] Saturated carbocycles, such as cyclobutanes, are increasingly utilized for this purpose.[2] The cyclobutane ring, a strained four-membered carbocycle, offers a rigid scaffold that can precisely orient chemical functionalities in three-dimensional space, enhancing interactions with biological targets.[1][2]

3-Aminocyclobutane-1-carbonitrile hydrochloride has emerged as a particularly valuable building block due to its bifunctional nature. It incorporates a primary amine and a nitrile group on a conformationally restricted cyclobutane core. This unique combination provides medicinal chemists with versatile synthetic handles for elaboration into more complex molecules, making it a sought-after intermediate in the synthesis of drug candidates.

Physicochemical Properties and Strategic Advantages

The utility of 3-Aminocyclobutane-1-carbonitrile hydrochloride is rooted in its distinct physicochemical properties, which translate into tangible advantages in drug design.

PropertyValueSignificance in Drug Design
Molecular Formula C₅H₉ClN₂A compact molecule with two key points for chemical diversification.
Molecular Weight 132.59 g/mol Its low molecular weight is advantageous for building drug candidates that adhere to Lipinski's Rule of Five.
Functional Groups Primary Amine, NitrileThe amine serves as a potent nucleophile or a basic center, while the nitrile can act as a hydrogen bond acceptor or be converted into other functional groups like carboxylic acids or amides.[2]
3D Structure Puckered cyclobutane ringThe non-planar structure allows for the creation of molecules with improved solubility and metabolic stability compared to their flat aromatic counterparts.[1]

Core Application: Synthesis of Pyrimidine-Based Kinase Inhibitors

A significant application of 3-Aminocyclobutane-1-carbonitrile hydrochloride is in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes, and their dysregulation is implicated in numerous diseases, most notably cancer.[3] The aminopyrimidine scaffold is a well-established pharmacophore in many approved kinase inhibitors.[4][5] The following section provides a detailed, generalized protocol for the synthesis of a potential kinase inhibitor using this building block.

Experimental Workflow: A Two-Part Synthetic Strategy

The overall synthetic strategy is a two-part process. The first part involves a nucleophilic aromatic substitution (SNAr) to construct the core aminopyrimidine structure. The second part consists of nitrile hydrolysis followed by an amide coupling to introduce further diversity.

experimental_workflow cluster_part1 Part 1: Aminopyrimidine Core Synthesis cluster_part2 Part 2: Functional Group Transformation A 1. In-situ free base formation 3-Aminocyclobutane-1-carbonitrile HCl + Base (e.g., DIPEA) in DMF B 2. Nucleophilic Aromatic Substitution Reaction with 2,4-dichloropyrimidine A->B Addition of electrophile C 3. Work-up and Purification Aqueous work-up followed by column chromatography B->C Reaction monitoring (TLC/LC-MS) D 4. Nitrile Hydrolysis Intermediate from Part 1 with NaOH(aq) C->D Proceed with purified intermediate E 5. Amide Coupling Carboxylic acid intermediate + Amine + Coupling Agent (e.g., HATU) D->E Acidification and isolation F 6. Final Purification Preparative HPLC E->F Reaction monitoring reaction_mechanisms cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_hydrolysis Nitrile Hydrolysis (Basic) A Free amine of 3-aminocyclobutane-1-carbonitrile C Meisenheimer Complex (Tetrahedral Intermediate) A->C + B 2,4-Dichloropyrimidine B->C D Aminopyrimidine Product C->D Loss of Cl- E Nitrile G Tetrahedral Intermediate E->G + F Hydroxide ion (OH-) F->G H Amide Intermediate G->H Proton transfer I Carboxylate H->I + OH-, -NH3

Sources

Application

The Strategic Application of 3-Aminocyclobutane-1-carbonitrile Hydrochloride in Modern Medicinal Chemistry

Introduction: The Value Proposition of a Constrained Scaffold In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological properties is relentless. Small, rigid bu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Constrained Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological properties is relentless. Small, rigid building blocks that offer precise three-dimensional arrangements of functional groups are invaluable tools for medicinal chemists. 3-Aminocyclobutane-1-carbonitrile hydrochloride emerges as a compelling scaffold, merging the conformational rigidity of a cyclobutane ring with the versatile reactivity of an amino group and the unique electronic properties of a nitrile. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic incorporation of this building block into drug candidates, with a focus on its application in the design of kinase and protease inhibitors.

The cyclobutane motif, unlike more flexible acyclic or larger ring systems, offers a puckered conformation that can enforce a specific spatial orientation of its substituents.[1] This conformational constraint can lead to significant gains in binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.[1][2] Furthermore, the high sp³ character of the cyclobutane ring often imparts improved metabolic stability and solubility, key attributes for successful drug candidates.[2]

This guide will explore the multifaceted utility of 3-aminocyclobutane-1-carbonitrile hydrochloride, detailing its role as a key structural element, providing experimentally grounded protocols for its use, and discussing the rationale behind its application in different therapeutic areas.

Core Applications in Drug Discovery

The unique bifunctional nature of 3-aminocyclobutane-1-carbonitrile hydrochloride makes it a versatile building block for introducing a constrained amino-nitrile pharmacophore. This section will delve into its primary applications in the design of inhibitors for two major classes of enzymes: Janus kinases (JAKs) and cysteine proteases.

Janus Kinase (JAK) Inhibitors: A Scaffold for Selectivity

The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling and have emerged as important targets for the treatment of autoimmune diseases, inflammatory conditions, and myeloproliferative disorders.[3][4] The development of selective JAK inhibitors is a key objective to minimize off-target effects.

The 3-aminocyclobutane-1-carbonitrile scaffold offers a unique opportunity to project a nitrile group into a specific region of the kinase active site. The nitrile can act as a hydrogen bond acceptor, mimicking the interaction of key functional groups in endogenous ligands.[5][6] More importantly, its linear geometry and defined vector from the cyclobutane ring allow for precise targeting of specific subpockets within the kinase domain, contributing to inhibitor selectivity.

A notable example is found in patents for novel JAK inhibitors, where a closely related cyclobutane carbonitrile moiety is a central feature of the lead compounds.[1][2] For instance, compounds such as 3-cyclobutyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile have been disclosed as potent JAK inhibitors.[1] 3-Aminocyclobutane-1-carbonitrile hydrochloride serves as a key starting material for the synthesis of analogs of these potent inhibitors, allowing for the exploration of the structure-activity relationship (SAR) around the cyclobutane core.

Workflow for Incorporating the Scaffold into a JAK Inhibitor Core

Cysteine_Protease_Inhibition cluster_1 Enzyme {Active Site | Cys-SH | His-Im} Adduct Covalent Thioimidate Adduct R-C(=NH)-S-Cys Enzyme:cys->Adduct Nucleophilic Attack Inhibitor R-C≡N Inhibitor->Adduct

Caption: Reversible covalent inhibition of a cysteine protease.

Physicochemical Properties and Bioisosterism

The strategic application of 3-aminocyclobutane-1-carbonitrile hydrochloride also extends to its role as a bioisostere for other common functional groups in drug design.

PropertyValue/CharacteristicImplication in Drug Design
Molecular Weight ~148.6 g/mol (as HCl salt)Low molecular weight contributes favorably to ligand efficiency.
Polar Surface Area (PSA) Expected to be moderateBalances solubility and cell permeability.
Rigidity HighReduces the entropic cost of binding, potentially increasing potency. [1][2]
Nitrile Group Hydrogen bond acceptor, weak baseCan form key interactions in target binding sites. [5][6]Can act as a bioisostere for a carbonyl group or a terminal alkyne.
Amino Group Basic, nucleophilicProvides a handle for straightforward chemical modification and can form ionic interactions.

The aminonitrile moiety on the cyclobutane ring can be considered a bioisosteric replacement for a carboxylic acid or an amide. This can be a valuable strategy to improve a compound's pharmacokinetic profile, for instance by enhancing cell permeability or reducing susceptibility to certain metabolic enzymes. [7]

Experimental Protocols

The following protocols provide a starting point for the synthetic manipulation of 3-aminocyclobutane-1-carbonitrile hydrochloride.

Protocol 1: General Procedure for N-Acylation

This protocol describes a standard method for the acylation of the primary amino group, a common first step in elaborating the scaffold.

Materials:

  • 3-Aminocyclobutane-1-carbonitrile hydrochloride

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Tertiary amine base (e.g., DIPEA, triethylamine)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in the chosen anhydrous solvent, add the coupling agent (1.1 eq) and, if using EDC, HOBt (1.1 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 3-aminocyclobutane-1-carbonitrile hydrochloride (1.0 eq) to the reaction mixture, followed by the tertiary amine base (2.5-3.0 eq) to neutralize the hydrochloride salt and the acid formed during the reaction.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired N-acylated product.

Protocol 2: Synthesis of 3-Aminocyclobutane-1-carbonitrile Hydrochloride

For laboratories that wish to synthesize the title compound, a multi-step synthesis from commercially available starting materials can be employed. A representative synthetic route is outlined below.

Synthetic Scheme for 3-Aminocyclobutane-1-carbonitrile Hydrochloride

Caption: A generalized synthetic pathway.

Note: The specific reagents and conditions for this synthesis would need to be adapted from relevant literature procedures for the synthesis of substituted aminocyclobutanes.

Conclusion and Future Outlook

3-Aminocyclobutane-1-carbonitrile hydrochloride is a high-value building block for medicinal chemistry, offering a unique combination of conformational constraint and versatile functionality. Its application in the design of selective kinase inhibitors and potent protease inhibitors is well-supported by the current literature and patent landscape. The ability of the nitrile group to act as a key pharmacophore or a covalent warhead, coupled with the favorable pharmacokinetic properties often associated with the cyclobutane scaffold, makes this an attractive starting point for the development of novel therapeutics. As the demand for novel, differentiated drug candidates continues to grow, the strategic use of constrained, multifunctional building blocks like 3-aminocyclobutane-1-carbonitrile hydrochloride will undoubtedly play an increasingly important role in the future of drug discovery.

References

Sources

Method

The Versatile Building Block: Application Notes for 3-Aminocyclobutane-1-carbonitrile Hydrochloride in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is relentless. Among these, strained ring systems have garnered significant attention, with cyclobutane derivatives emerging as valuable building blocks. This guide provides an in-depth exploration of 3-Aminocyclobutane-1-carbonitrile hydrochloride, a versatile bifunctional reagent, offering detailed experimental protocols and expert insights into its application in chemical synthesis.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity, is now a privileged scaffold in drug design. Its rigid, puckered conformation allows for precise spatial orientation of substituents, enabling enhanced binding to biological targets. The incorporation of a cyclobutane core can lead to improved metabolic stability, reduced off-target effects, and favorable absorption, distribution, metabolism, and excretion (ADME) properties. 3-Aminocyclobutane-1-carbonitrile hydrochloride presents two key functional handles—a primary amine and a nitrile group—at the 1 and 3 positions of the cyclobutane ring, making it a powerful tool for the synthesis of diverse and complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 1393180-30-7[2][3]
Molecular Formula C₅H₉ClN₂[]
Molecular Weight 132.59 g/mol []
Appearance White to off-white solidVendor Catalogs
Purity Typically ≥95%[2]

Safety and Handling:

3-Aminocyclobutane-1-carbonitrile hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[2] Therefore, strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.[2]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Reactivity and Synthetic Applications

The synthetic utility of 3-Aminocyclobutane-1-carbonitrile hydrochloride stems from the distinct reactivity of its amino and nitrile functionalities. The primary amine serves as a versatile nucleophile and a key point for derivatization, while the nitrile group can be transformed into various other functional groups.

Reactions of the Amino Group

The primary amino group is the more reactive of the two functional groups and readily participates in a variety of common organic transformations.

G cluster_0 Starting Material cluster_1 Key Reactions cluster_2 Products 3-Aminocyclobutane-1-carbonitrile HCl 3-Aminocyclobutane-1-carbonitrile HCl N-Boc Protection N-Boc Protection 3-Aminocyclobutane-1-carbonitrile HCl->N-Boc Protection Amide Coupling Amide Coupling 3-Aminocyclobutane-1-carbonitrile HCl->Amide Coupling Reductive Amination Reductive Amination 3-Aminocyclobutane-1-carbonitrile HCl->Reductive Amination N-Boc Protected Intermediate N-Boc Protected Intermediate N-Boc Protection->N-Boc Protected Intermediate Amide Derivatives Amide Derivatives Amide Coupling->Amide Derivatives Secondary/Tertiary Amines Secondary/Tertiary Amines Reductive Amination->Secondary/Tertiary Amines

Caption: Key synthetic transformations of the amino group.

Application Note 1: N-Boc Protection

Introduction: The protection of the amino group is a common and often necessary step in multi-step synthesis to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][5][6]

Protocol: N-Boc Protection of 3-Aminocyclobutane-1-carbonitrile

This protocol is adapted from standard procedures for the N-Boc protection of primary amines.[7]

Materials:

  • 3-Aminocyclobutane-1-carbonitrile hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 3-Aminocyclobutane-1-carbonitrile hydrochloride (1.0 eq) in DCM or THF, add triethylamine (2.2 eq) or DIPEA (2.2 eq) at 0 °C.

  • Stir the mixture for 10-15 minutes to ensure the formation of the free amine.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected product.

Expertise & Experience: The use of a slight excess of the base is crucial to neutralize the hydrochloride salt and the acid generated during the reaction. The slow addition of Boc₂O at low temperature helps to control the exothermicity of the reaction.

Application Note 2: Amide Coupling

Introduction: Amide bond formation is one of the most important reactions in medicinal chemistry.[8] The amino group of 3-Aminocyclobutane-1-carbonitrile can be readily coupled with a variety of carboxylic acids to generate a diverse library of amide derivatives. Common coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[9][10]

Protocol: EDC/HOBt Mediated Amide Coupling

This protocol is a general procedure for amide bond formation.[10]

Materials:

  • 3-Aminocyclobutane-1-carbonitrile hydrochloride

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous HCl solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve 3-Aminocyclobutane-1-carbonitrile hydrochloride (1.1 eq) in the same solvent and add TEA or DIPEA (2.5 eq). Stir for 15 minutes.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, 1 M aqueous HCl solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or preparative HPLC.

Trustworthiness: The use of HOBt as an additive helps to suppress side reactions and minimize racemization if the carboxylic acid is chiral.

Application Note 3: Reductive Amination

Introduction: Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of secondary and tertiary amines.[11][12] The primary amine of 3-Aminocyclobutane-1-carbonitrile can react with aldehydes or ketones to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Protocol: Reductive Amination with an Aldehyde

This protocol outlines a general procedure for reductive amination.[11][13]

Materials:

  • 3-Aminocyclobutane-1-carbonitrile hydrochloride

  • Aldehyde of interest

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 3-Aminocyclobutane-1-carbonitrile hydrochloride (1.0 eq) and the aldehyde (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Authoritative Grounding: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive amination reactions.[11]

Future Directions and Conclusion

3-Aminocyclobutane-1-carbonitrile hydrochloride is a valuable and versatile building block for the synthesis of a wide range of complex molecules. The protocols outlined in this guide provide a solid foundation for its use in N-Boc protection, amide coupling, and reductive amination reactions. Further exploration of the reactivity of the nitrile group, through hydrolysis, reduction, or cycloaddition reactions, will undoubtedly expand the synthetic utility of this compound. As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of strained-ring systems like the cyclobutane motif will play an increasingly important role in the development of next-generation therapeutics.

References

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  • Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. (2022). Chemical Science (RSC Publishing). DOI:10.1039/D2SC00765G
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  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Reductive Amination | Synthesis of Amines. (2025). YouTube. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reductive Amination: Mechanism & Examples. (2011). YouTube. Retrieved from [Link]

  • Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. (2021). Infoscience. Retrieved from [Link]

  • Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. (2024). ChemRxiv. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. Retrieved from [Link]

  • Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. (n.d.). Zhao Group @ UIUC - University of Illinois. Retrieved from [Link]

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Application

Synthesis of novel inhibitors using a 3-aminocyclobutane scaffold

An Application Guide to the Synthesis of Novel Inhibitors Using a 3-Aminocyclobutane Scaffold Authored by: Gemini, Senior Application Scientist Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Inhibitors Using a 3-Aminocyclobutane Scaffold

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that confer both novel three-dimensional (3D) geometry and improved physicochemical properties is relentless. Among these, the cyclobutane ring has emerged as a uniquely powerful motif.[1] Though historically underutilized due to perceived instability and synthetic challenges, its value is now widely recognized.[2] The puckered, rigid structure of the cyclobutane core offers a distinct advantage over flat aromatic systems or more flexible cycloalkanes by providing conformational restriction. This rigidity helps to pre-organize pharmacophoric elements into a bioactive conformation, potentially leading to enhanced potency and selectivity.[1]

This guide focuses specifically on the 3-aminocyclobutane moiety, a versatile and highly valuable building block. The presence of the amino group provides a readily accessible synthetic handle for diversification, allowing chemists to systematically explore the chemical space around the core scaffold. By functionalizing this amine, researchers can generate vast libraries of novel compounds to screen for inhibitory activity against a wide range of biological targets, from kinases to proteases.

Herein, we provide a detailed exploration of the strategic advantages of this scaffold, followed by robust, step-by-step protocols for the synthesis of the core 3-aminocyclobutane intermediate and its subsequent derivatization into potential inhibitors.

Scientific Rationale: Why Choose a 3-Aminocyclobutane Scaffold?

The decision to incorporate a 3-aminocyclobutane unit into a potential drug candidate is driven by several key principles of medicinal chemistry.

  • Enhancement of Drug-Like Properties: The replacement of more common moieties, such as a metabolically labile cyclohexane ring, with a cyclobutane can significantly improve a compound's pharmacokinetic profile. For instance, in the development of the IDH1 inhibitor ivosidenib, replacing a cyclohexyl amine with a difluorocyclobutanyl amine was a critical step in achieving metabolic stability. The strained nature of the ring, contrary to being a liability, renders it relatively inert to metabolic degradation compared to larger, more flexible rings.[1][2]

  • Bioisosteric Replacement: The cyclobutane ring serves as an excellent bioisostere for various functional groups.[3] It can act as a non-planar replacement for phenyl rings, helping to improve solubility and escape the "flatland" of aromatic-heavy compounds.[2] Furthermore, derivatives of the 3-aminocyclobutane core can mimic the hydrogen bonding patterns and vectoral arrangement of amide bonds, offering a stable alternative to the easily hydrolyzed peptide linkage.[4][5]

  • Three-Dimensional Diversity and Vectorial Projection: The non-planar, puckered conformation of the cyclobutane ring projects its substituents into distinct vectors in 3D space.[1] This allows for precise control over the orientation of pharmacophoric groups, enabling a more tailored and high-affinity interaction with the binding pockets of target enzymes and receptors. The cis and trans isomers of substituted aminocyclobutanes offer distinct spatial arrangements, further expanding the shape diversity that can be explored from a single core structure.[2]

Core Synthetic Pathway: Accessing the N-Boc-3-Aminocyclobutane Scaffold

The following section outlines a reliable and scalable synthetic route to a key intermediate, tert-butyl (3-oxocyclobutyl)carbamate, which serves as the foundational building block for subsequent diversification. The overall workflow is depicted below.

G cluster_0 Part 1: Core Scaffold Synthesis A Cyclobutanone (Key Starting Material) D Reductive Amination A->D B Ammonium Acetate / Benzylamine (Amine Source) B->D C Sodium Triacetoxyborohydride (Reducing Agent) C->D E 3-Aminocyclobutane (Crude Amine) D->E One-pot reaction G Boc Protection E->G F Di-tert-butyl dicarbonate (Boc)2O (Protecting Agent) F->G H N-Boc-3-aminocyclobutane (Protected Scaffold) G->H Purification

Figure 1: General workflow for the synthesis of the protected 3-aminocyclobutane scaffold.

Protocol 1: Synthesis of 3-Aminocyclobutane via Reductive Amination

This protocol describes the direct amination of cyclobutanone. Reductive amination is a robust and widely used method that converts a carbonyl group into an amine through an intermediate imine in a one-pot reaction.[6][7] We have selected sodium triacetoxyborohydride (STAB) as the reducing agent due to its mild nature and high selectivity for the iminium ion over the starting ketone, which minimizes side reactions.[8]

Materials:

  • Cyclobutanone (CAS: 1191-95-3)

  • Ammonium acetate or Benzylamine

  • Sodium triacetoxyborohydride (STAB, CAS: 56553-60-7)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add cyclobutanone (1.0 eq). Dissolve it in DCE or DCM (to a concentration of approx. 0.2 M).

  • Amine Addition: Add ammonium acetate (5.0-10.0 eq) or benzylamine (1.1 eq) to the solution. If using an amine salt, the reaction may proceed without additional acid. If using a free amine, add glacial acetic acid (1.1 eq) to catalyze imine formation.

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting cyclobutanone is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude 3-aminocyclobutane (or N-benzyl-3-aminocyclobutane) is typically a volatile oil and is often used directly in the next step without further purification.

Protocol 2: Boc Protection of 3-Aminocyclobutane

The protection of the newly installed amino group is crucial for preventing undesired side reactions during subsequent functionalization steps.[9][10] The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable to a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid).[11]

Materials:

  • Crude 3-aminocyclobutane from Protocol 1

  • Di-tert-butyl dicarbonate ((Boc)₂O, CAS: 24424-99-5)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude 3-aminocyclobutane (1.0 eq) in DCM or THF (to approx. 0.2 M) in a round-bottom flask with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Base and Protecting Agent Addition: Add triethylamine (1.5 eq) followed by the slow, dropwise addition of a solution of (Boc)₂O (1.1 eq) in the same solvent.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with EtOAc (3 x volumes).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel (using a gradient of EtOAc/Hexanes) to yield pure N-Boc-3-aminocyclobutane.

Parameter Expected Outcome
Yield (2 steps) 40-60%
Appearance Colorless oil or white solid
¹H NMR Characteristic signals for cyclobutane protons and a singlet ~1.45 ppm (9H) for the Boc group
Mass Spec (ESI+) Expected [M+H]⁺ or [M+Na]⁺ ions
Purity (HPLC) >95%
Table 1: Expected Data for N-Boc-3-aminocyclobutane.

Application Protocols: Diversification of the Scaffold

With the protected core in hand, the next stage involves deprotection and functionalization to build a library of potential inhibitors. The choice of reaction will depend on the desired pharmacophore and the target class.

G cluster_1 Part 2: Scaffold Diversification Start N-Boc-3-aminocyclobutane Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Amine 3-Aminocyclobutane (as TFA salt) Deprotection->Amine Coupling Amide Coupling Amine->Coupling Sulfonylation Sulfonamide Formation Amine->Sulfonylation Alkylation Reductive Alkylation Amine->Alkylation Amide_Product Amide Inhibitor Coupling->Amide_Product Sulfonamide_Product Sulfonamide Inhibitor Sulfonylation->Sulfonamide_Product Sec_Amine_Product Secondary Amine Inhibitor Alkylation->Sec_Amine_Product Acid R-COOH / HATU Acid->Coupling Sulfonyl R-SO2Cl / Base Sulfonyl->Sulfonylation Aldehyde R-CHO / STAB Aldehyde->Alkylation

Figure 2: Key diversification pathways from the protected aminocyclobutane scaffold.

Protocol 3: Amide Library Synthesis via Amide Coupling

This is the most common method for diversification, creating compounds that can mimic peptide bonds and interact with targets via hydrogen bonding.

Step-by-Step Methodology:

  • Deprotection: Dissolve N-Boc-3-aminocyclobutane (1.0 eq) in DCM (25% v/v). Add trifluoroacetic acid (TFA, 75% v/v) and stir at room temperature for 1-2 hours. Remove the volatiles in vacuo to obtain the crude 3-aminocyclobutane TFA salt, which is used directly.

  • Coupling Reaction Setup: To a solution of the desired carboxylic acid (1.0 eq) in DMF or DCM, add a coupling agent such as HATU (1.1 eq) and a base such as DIPEA (3.0 eq). Stir for 5 minutes.

  • Amine Addition: Add a solution of the crude 3-aminocyclobutane TFA salt (1.2 eq) to the activated acid mixture.

  • Reaction: Stir at room temperature for 2-16 hours, monitoring by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with EtOAc and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography or preparative HPLC to yield the final amide product.

Protocol 4: Sulfonamide Library Synthesis

Sulfonamides are important functional groups in medicinal chemistry, often acting as bioisosteres for amides or carboxylic acids.

Step-by-Step Methodology:

  • Deprotection: Prepare the 3-aminocyclobutane TFA salt as described in Protocol 3, Step 1.

  • Sulfonylation: Dissolve the amine salt (1.0 eq) in DCM or pyridine. Add a base such as triethylamine or DIPEA (3.0 eq). Cool the mixture to 0 °C.

  • Reagent Addition: Add the desired sulfonyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by LC-MS.[2]

  • Work-up and Purification: Quench with water and extract with DCM or EtOAc. Wash the combined organic layers with 1M HCl (if not using pyridine as solvent), water, and brine. Dry, concentrate, and purify by flash chromatography to yield the final sulfonamide product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in Reductive Amination (Protocol 1) Incomplete imine formation; Deactivation of STAB by moisture; Steric hindrance.Add a catalytic amount of acetic acid; Ensure anhydrous conditions and reagents; Increase reaction time or temperature slightly.
Incomplete Boc Protection (Protocol 2) Insufficient (Boc)₂O or base; Sterically hindered amine.Add a slight excess of (Boc)₂O (1.2 eq); Use a stronger, non-nucleophilic base like DBU; Increase reaction time.
Failed Amide Coupling (Protocol 3) Deactivated coupling agent; Poorly soluble starting materials.Use fresh coupling reagents; Switch to a different solvent system (e.g., DMF, NMP); Pre-activate the acid for a longer period before adding the amine.
Multiple Products in Sulfonylation (Protocol 4) Di-sulfonylation (if primary amine); Reaction with solvent.Use a slight excess of the amine relative to the sulfonyl chloride; Use an inert solvent like DCM instead of pyridine if side reactions are observed.

Conclusion

The 3-aminocyclobutane scaffold is a validated and highly effective structural motif for the development of novel small-molecule inhibitors. Its unique conformational properties and synthetic accessibility make it an attractive starting point for library synthesis. The protocols detailed in this guide provide a robust framework for synthesizing the core scaffold and for its subsequent functionalization via standard, reliable chemical transformations. By leveraging this scaffold, researchers in drug development can efficiently generate diverse and sterically complex molecules, increasing the probability of identifying potent and selective inhibitors with favorable drug-like properties.

References

  • Wouters, J., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(17), 1608-1622. Available from: [Link]

  • Karageorgis, G., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(10), e202200093. Available from: [Link]

  • Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie International Edition, 54(41), 11918-11928. Available from: [Link]

  • Gensini, M., & Goti, A. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(10), 4139-4166. Available from: [Link]

  • PharmaCompass. (n.d.). Cyclobutanone: A Key Intermediate for Pharmaceutical Drug Discovery. PharmaCompass Blogs. Available from: [Link]

  • Wang, Y., et al. (2021). Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. Organic & Biomolecular Chemistry, 19(34), 7293-7305. Available from: [Link]

  • Das, J. P., & Marek, I. (2011). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Angewandte Chemie International Edition, 50(36), 8422-8424. Available from: [Link]

  • Wang, Y., et al. (2021). Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Organic Chemistry Frontiers, 8(18), 5153-5166. Available from: [Link]

  • Frongia, A., & Piras, P. P. (2016). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 21(7), 893. Available from: [Link]

  • Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Journal of the American Chemical Society, 71(12), 3925-3929. Available from: [Link]

  • Krumpolc, M., & Rocek, J. (1988). Cyclobutanone. Organic Syntheses, 6, 224. Available from: [Link]

  • Zayeda, M. A. (2006). Synthesis of Cyclobutane Nucleosides and Related Analogues. Ph.D. Thesis, University of Ottawa. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones. Organic Chemistry Portal. Available from: [Link]

  • Waser, J., et al. (2010). [4 + 2]-Annulations of Aminocyclobutanes. Organic Letters, 12(15), 3336-3339. Available from: [Link]

  • The Dong Group. (2013). Synthesis of Cyclobutanone and Cyclobutenone. University of California, Irvine. Available from: [Link]

  • Waser, J. (2012). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. EPFL Infoscience. Available from: [Link]

  • ResearchGate. (n.d.). Examples of prior art of cyclobutane C−H functionalization used in the field of total synthesis. ResearchGate. Available from: [Link]

  • Bigge, C. F., et al. (1993). Bioisosteric replacement of the alpha-amino carboxylic acid functionality... European Journal of Medicinal Chemistry, 28(1), 1-11. Available from: [Link]

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  • Chemistry World. (2019). Flexible route to enantiomerically enriched cyclobutanes. Chemistry World. Available from: [Link]

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  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available from: [Link]

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Sources

Method

Application Notes and Protocols: Derivatization of 3-Aminocyclobutane-1-carbonitrile Hydrochloride for Analog Synthesis

Introduction In the landscape of modern drug discovery, the quest for novel molecular scaffolds that provide access to new chemical space is paramount. Small, strained ring systems are of particular interest as they ofte...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that provide access to new chemical space is paramount. Small, strained ring systems are of particular interest as they often confer unique conformational constraints and metabolic stability upon parent molecules. The cyclobutane moiety, a four-membered carbocycle, has emerged as a valuable structural motif in medicinal chemistry.[1][2] Its inherent ring strain not only makes its synthesis challenging but also imparts useful reactivity.[3][4][5] 3-Aminocyclobutane-1-carbonitrile hydrochloride is a versatile bifunctional building block that offers two reactive handles—a primary amine and a nitrile group—for diverse chemical modifications. This allows for the rapid generation of libraries of analogs, a critical activity in lead optimization campaigns.[]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 3-aminocyclobutane-1-carbonitrile hydrochloride. It outlines detailed, field-proven protocols for several key transformations, explains the underlying chemical principles, and offers insights into experimental design and execution.

Handling Precautions

3-Aminocyclobutane-1-carbonitrile hydrochloride is a chemical reagent and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Refer to the Safety Data Sheet (SDS) for complete safety information.[7]

Core Derivatization Strategies

The primary amine of 3-aminocyclobutane-1-carbonitrile serves as the principal site for derivatization. As the hydrochloride salt, the amine is protonated. Therefore, in most reactions, a base is required to liberate the free amine for subsequent nucleophilic attack. The choice of base is critical and depends on the specific reaction conditions and the nature of the electrophile. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and potassium carbonate.

The following sections detail protocols for common and highly useful derivatization reactions.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation for introducing a wide array of substituents.[8][9][10] The resulting amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. This reaction can be readily achieved using acyl chlorides or carboxylic acids activated with coupling agents.

Protocol 1.1: N-Acylation using Acyl Chlorides

This protocol describes a general procedure for the acylation of 3-aminocyclobutane-1-carbonitrile with an acyl chloride.

Workflow Diagram:

N_Acylation_Acyl_Chloride reagent 3-Aminocyclobutane-1- carbonitrile HCl reaction Reaction Mixture reagent->reaction acyl_chloride R-COCl (Acyl Chloride) acyl_chloride->reaction base Base (e.g., TEA, DIPEA) base->reaction solvent Solvent (e.g., DCM, THF) solvent->reaction workup Aqueous Workup reaction->workup Quench product N-Acylated Product workup->product Extraction & Purification Reductive_Amination reagent 3-Aminocyclobutane-1- carbonitrile HCl reaction Imine Formation & Reduction reagent->reaction carbonyl Aldehyde or Ketone carbonyl->reaction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->reaction solvent Solvent (e.g., DCE, THF) solvent->reaction workup Aqueous Workup reaction->workup Quench product N-Alkylated Product workup->product Extraction & Purification Urea_Synthesis reagent 3-Aminocyclobutane-1- carbonitrile HCl reaction Reaction Mixture reagent->reaction isocyanate Isocyanate (R-NCO) isocyanate->reaction base Base (e.g., DIPEA) base->reaction solvent Solvent (e.g., DMF, THF) solvent->reaction precipitation Precipitation/Workup reaction->precipitation Addition to Water product Urea Product precipitation->product Filtration & Drying

Sources

Application

Asymmetric synthesis of 3-Aminocyclobutane-1-carbonitrile hydrochloride derivatives

Application Note & Protocol Asymmetric Synthesis of 3-Aminocyclobutane-1-carbonitrile Hydrochloride Derivatives: A Catalytic Approach Prepared by: Senior Application Scientist, Gemini Division Abstract The cyclobutane mo...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Asymmetric Synthesis of 3-Aminocyclobutane-1-carbonitrile Hydrochloride Derivatives: A Catalytic Approach

Prepared by: Senior Application Scientist, Gemini Division

Abstract

The cyclobutane motif is a valuable scaffold in medicinal chemistry, prized for its ability to impart conformational rigidity and serve as a unique three-dimensional bioisostere.[1][2] Specifically, chiral 3-aminocyclobutane-1-carbonitrile derivatives represent a class of compounds with significant potential in drug discovery as constrained gamma-amino acid (GABA) analogs and building blocks for complex molecules.[3] However, the stereocontrolled synthesis of these highly functionalized, strained-ring systems presents considerable challenges.[4] This document provides a detailed application note and a robust protocol for the asymmetric synthesis of 3-aminocyclobutane-1-carbonitrile hydrochloride, employing a key catalytic asymmetric transfer hydrogenation step on a prochiral ketone precursor. The causality behind experimental choices, from catalyst selection to reaction conditions, is thoroughly explained to ensure reproducibility and facilitate adaptation.

Introduction: The Strategic Value of Chiral Cyclobutanes

The incorporation of small, strained carbocycles into drug candidates is a powerful strategy to "escape from flatland," enhancing properties such as metabolic stability, solubility, and binding affinity by increasing the fraction of sp3-hybridized carbons (Fsp3).[2] The four-membered cyclobutane ring, in particular, offers a unique geometric profile that is distinct from more common five- and six-membered rings.[5] The synthesis of enantiomerically pure cyclobutanes is therefore a topic of intense research.[6][7][8]

Common synthetic strategies include [2+2] cycloadditions, ring expansions, and the functionalization of pre-existing cyclobutane rings.[4][6] The latter approach, which involves the asymmetric transformation of a prochiral cyclobutane, is particularly attractive as it allows for the late-stage introduction of chirality onto a readily accessible core structure, avoiding the often difficult construction of the strained ring itself.[9] This protocol focuses on such a strategy, utilizing the highly efficient and selective method of asymmetric transfer hydrogenation to establish the key stereocenter.[5]

Overall Synthetic Strategy & Workflow

The chosen synthetic route is a three-step sequence starting from the commercially available 3-oxocyclobutane-1-carboxylic acid. This strategy is designed for efficiency and practicality in a research setting.

  • Amide Formation & Dehydration: The initial carboxylic acid is converted to a primary amide, which is then dehydrated to the corresponding nitrile. This establishes the 1-carbonitrile moiety.

  • Asymmetric Transfer Hydrogenation (ATH): This is the cornerstone of the synthesis. The prochiral 3-oxocyclobutane-1-carbonitrile undergoes an asymmetric reductive amination in the presence of an ammonium source, a chiral catalyst, and a hydrogen donor to yield the cis-3-aminocyclobutane-1-carbonitrile with high enantioselectivity.

  • Salt Formation & Isolation: The resulting chiral amine is converted to its hydrochloride salt for improved stability, crystallinity, and handling.

The complete workflow is illustrated below.

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Asymmetric Synthesis cluster_2 Step 3: Salt Formation A 3-Oxocyclobutane-1-carboxylic Acid B Primary Amide Intermediate A->B  1. SOCl2  2. NH4OH C 3-Oxocyclobutane-1-carbonitrile B->C  Dehydrating Agent  (e.g., TFAA) D cis-3-Aminocyclobutane-1-carbonitrile C->D  Asymmetric Transfer Hydrogenation  (Chiral Catalyst, H-source, NH4+ source) E Final Product: cis-3-Aminocyclobutane-1-carbonitrile HCl D->E  HCl in Ether

Caption: Overall workflow for the synthesis of the target compound.

Mechanistic Rationale: The Choice of Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of ketones and imines.[5] Unlike methods requiring high-pressure hydrogen gas, ATH utilizes stable, liquid hydrogen donors like formic acid or isopropanol, making it highly accessible for standard laboratory setups.

The mechanism, catalyzed by a transition metal complex (commonly Ruthenium or Rhodium) bearing a chiral ligand, proceeds through a transiently formed metal-hydride species.

G catalyst [M]-H (Chiral Catalyst) ketone Prochiral Ketone (Substrate) complex Substrate-Catalyst Complex catalyst->complex Coordination ketone->complex hydride_transfer Diastereoselective Hydride Transfer complex->hydride_transfer Inner-Sphere Mechanism product_release [M] (Oxidized Catalyst) + Chiral Alcohol/Amine hydride_transfer->product_release Product Release regeneration Catalyst Regeneration h_acceptor H-Acceptor regeneration->catalyst Reduction h_donor H-Donor h_donor->regeneration

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Causality of Component Selection:

  • Catalyst: A Noyori-type Ruthenium(II) catalyst, such as RuCl, is selected. The TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand creates a well-defined chiral pocket. The electronic properties and steric bulk of this ligand are crucial for differentiating the enantiotopic faces of the imine intermediate formed in situ, leading to high enantioselectivity.

  • Hydrogen Source: A formic acid/triethylamine (HCOOH/TEA) azeotrope (5:2 molar ratio) is used. Formic acid is the ultimate hydride donor, while triethylamine acts as a base to facilitate the catalytic cycle and neutralize the generated H+. This system is highly effective and avoids the need for high-pressure H2.

  • Amine Source: Ammonium formate (HCOONH4) serves a dual purpose: it acts as the nitrogen source for the in situ formation of the imine from the ketone and contributes to the pool of formate for the hydrogen transfer.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 3-Oxocyclobutane-1-carbonitrile

This protocol describes the conversion of the starting carboxylic acid to the key prochiral ketone intermediate.

A. Amide Formation

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 3-oxocyclobutane-1-carboxylic acid (5.7 g, 50 mmol).

  • Chlorination: Add thionyl chloride (SOCl2, 5.5 mL, 75 mmol) dropwise at 0 °C. After addition, warm the mixture to 70 °C and stir for 2 hours. The reaction mixture should become a clear solution.

  • Quenching: Cool the reaction to room temperature and carefully concentrate under reduced pressure to remove excess SOCl2.

  • Amination: Re-dissolve the crude acid chloride in 50 mL of dichloromethane (DCM). In a separate flask, prepare a solution of 28% aqueous ammonium hydroxide (NH4OH, 20 mL) and cool it to 0 °C. Add the DCM solution of the acid chloride dropwise to the stirred NH4OH solution.

  • Workup: Stir the biphasic mixture vigorously for 1 hour at room temperature. Separate the layers. Extract the aqueous layer three times with 30 mL of DCM. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude primary amide.

B. Dehydration to Nitrile

  • Setup: Dissolve the crude amide from the previous step in 100 mL of anhydrous DCM in a 250 mL round-bottom flask under nitrogen at 0 °C.

  • Dehydration: Add pyridine (12.1 mL, 150 mmol) followed by the dropwise addition of trifluoroacetic anhydride (TFAA, 10.5 mL, 75 mmol).

  • Reaction: Stir the reaction at 0 °C for 2 hours, monitoring by TLC (Thin Layer Chromatography) until the amide is consumed.

  • Purification: Quench the reaction by slowly adding 50 mL of water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via silica gel column chromatography (eluent: 30% Ethyl Acetate in Hexanes) to afford 3-oxocyclobutane-1-carbonitrile as a colorless oil.

Protocol 2: Asymmetric Synthesis of cis-3-Aminocyclobutane-1-carbonitrile

This is the key enantioselective step. The cis diastereomer is generally the thermodynamically favored product in such reductions.

  • Catalyst Preparation: In a Schlenk flask under an argon atmosphere, add [RuCl2(p-cymene)]2 (15.3 mg, 0.025 mmol, 0.5 mol%) and (S,S)-TsDPEN (22.0 mg, 0.06 mmol, 1.2 mol%). Add 5 mL of degassed anhydrous isopropanol and stir the mixture at 80 °C for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate 100 mL flask, dissolve 3-oxocyclobutane-1-carbonitrile (0.95 g, 10 mmol) and ammonium formate (3.15 g, 50 mmol) in 20 mL of a 5:2 molar ratio formic acid/triethylamine azeotrope.

  • Initiation: Transfer the ketone/formate solution to the flask containing the pre-formed catalyst via cannula.

  • Reaction: Stir the reaction mixture at 40 °C for 24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature and quench by adding 30 mL of saturated NaHCO3 solution. Extract the product with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude amine can be purified by silica gel chromatography (eluting with a gradient of 5-10% methanol in DCM with 1% triethylamine) to yield the pure cis-3-aminocyclobutane-1-carbonitrile.

Protocol 3: Formation of Hydrochloride Salt
  • Dissolution: Dissolve the purified amine (assume ~0.9 g, ~8 mmol) in 20 mL of anhydrous diethyl ether.

  • Precipitation: Cool the solution to 0 °C and add 2.0 M HCl in diethyl ether dropwise with stirring until precipitation is complete and the solution becomes slightly acidic (check with pH paper).

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product, cis-3-aminocyclobutane-1-carbonitrile hydrochloride.

Expected Results & Data

The described asymmetric transfer hydrogenation is expected to deliver the product with high yield and excellent enantioselectivity. The precise outcomes can be sensitive to substrate purity and strict adherence to anhydrous/anaerobic conditions during catalyst preparation.

Entry Catalyst Ligand Temp (°C) Time (h) Yield (%) ee (%)
1[RuCl2(p-cymene)]2(S,S)-TsDPEN402485-92>98
2[RuCl2(p-cymene)]2(R,R)-TsDPEN402485-92>98 (R-enantiomer)

Data presented are typical results based on analogous literature procedures. Yields are for the isolated amine before salt formation. Enantiomeric excess (ee) should be determined by chiral HPLC analysis.

References

  • Chen, Y., Hu, T., Feng, C., & Lin, G. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications. [Link][9]

  • Wang, C., et al. (2024). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society. [Link][5]

  • Fox, J. M., et al. (2014). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. PubMed Central. [Link][6]

  • Hoye, T. R., et al. (2018). Tandem Catalysis for Asymmetric Coupling of Ethylene and Enynes to Functionalized Cyclobutanes. PubMed Central. [Link]

  • Hoye, T. R., et al. (2017). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PubMed Central. [Link]

  • You, S.-L., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. ChemistryViews. [Link][4]

  • Chen, Y., Hu, T., Feng, C., & Lin, G. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Royal Society of Chemistry. [Link][10]

  • Fletcher, S. P., et al. (2023). Enantioselective Rhodium-Catalyzed Synthesis of Cyclobutene Derivatives Using Boronic Acids. Angewandte Chemie International Edition. [Link]

  • Fletcher, S. P., et al. (2022). Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. PubMed Central. [Link][1]

  • Various Authors. (N.D.). Asymmetric synthesis of cyclobutanes and their derivatives. ResearchGate. [Link]

  • You, S.-L., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. [Link][7]

  • Waser, J., et al. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. [Link][2]

  • Zhang, J., et al. (N.D.). Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes. Not specified. [Link]

  • Wang, J., et al. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science. [Link]

  • You, S.-L., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. PubMed. [Link][8]

  • Jørgensen, K. A., et al. (2011). Asymmetric Organocatalytic Formal [2 + 2]-Cycloadditions via Bifunctional H-Bond Directing Dienamine Catalysis. Journal of the American Chemical Society. [Link]

  • Zhan, R., et al. (2020). Asymmetric Construction of Cyclobutanes via Direct Vinylogous Michael Addition/Cyclization of β,γ-Unsaturated Amides. Organic Letters. [Link]

  • List, B., et al. (2024). Asymmetric Organocatalytic Synthesis of Azabicyclo[2.1.1]hexanes. PubMed Central. [Link]

  • Various Authors. (N.D.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

  • Davies, H. M. L., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Various Authors. (N.D.). Cyclobutanone. Organic Syntheses Procedure. [Link][11]

  • Various Authors. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. [Link]

  • Frongia, A., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]

  • Rogozińska-Szymczak, M., & Mlynarski, J. (2018). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. [Link][3]

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Method

The Strategic Incorporation of 3-Aminocyclobutane-1-carbonitrile Hydrochloride in the Synthesis of Next-Generation Kinase Inhibitors

Introduction: The Quest for Specificity and Improved Pharmacokinetics in Kinase Inhibition Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity and Improved Pharmacokinetics in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, challenges such as off-target effects, acquired resistance, and suboptimal pharmacokinetic profiles persist. To overcome these hurdles, medicinal chemists are increasingly exploring novel chemical scaffolds that impart unique structural and physicochemical properties to inhibitor candidates. The cyclobutane motif has emerged as a valuable building block in this endeavor, offering a desirable combination of metabolic stability and conformational rigidity.[1][2] This application note provides a detailed guide on the utilization of 3-aminocyclobutane-1-carbonitrile hydrochloride, a versatile building block, in the synthesis of innovative kinase inhibitors. We will delve into the strategic rationale for its use, provide detailed synthetic protocols, and discuss the structure-activity relationship (SAR) implications of incorporating this unique scaffold.

The Cyclobutane Advantage: Why 3-Aminocyclobutane-1-carbonitrile Hydrochloride?

The strategic incorporation of a cyclobutane ring into a drug candidate can confer several advantages:

  • Metabolic Stability: The high bond strain of the cyclobutane ring makes it less susceptible to metabolic degradation compared to more flexible alkyl chains, potentially leading to an improved pharmacokinetic profile.[1]

  • Conformational Restriction: The puckered nature of the cyclobutane ring limits the number of accessible conformations of a molecule.[2] This pre-organization can lead to a lower entropic penalty upon binding to the target kinase, resulting in higher affinity.

  • Three-Dimensional Diversity: The non-planar structure of the cyclobutane scaffold allows for the exploration of three-dimensional chemical space, enabling better complementarity with the ATP-binding pocket of kinases and potentially enhancing selectivity.

  • Vectorial Exit Points: The substituents on the cyclobutane ring can be oriented in specific vectors, allowing for precise positioning of pharmacophoric groups to interact with key residues in the kinase active site.

3-Aminocyclobutane-1-carbonitrile hydrochloride is a particularly attractive starting material due to its bifunctional nature. The primary amine serves as a key handle for coupling to common kinase scaffolds, such as pyrimidines, while the nitrile group can be retained as a polar contact or further elaborated into other functional groups.

Synthetic Workflow: From Building Block to Kinase Inhibitor Scaffold

The synthesis of kinase inhibitors often involves the construction of a core heterocyclic scaffold, which is then decorated with various substituents to optimize potency, selectivity, and pharmacokinetic properties. A common and effective strategy is the sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-substituted pyrimidine core.

Below is a representative workflow for the synthesis of a generic kinase inhibitor scaffold incorporating the 3-aminocyclobutane-1-carbonitrile moiety.

G A 2,4-Dichloropyrimidine C Intermediate 1: 4-Chloro-2-(3-cyanocyclobutylamino)pyrimidine A->C S_NAr (Step 1) Base, Solvent B 3-Aminocyclobutane-1-carbonitrile hydrochloride B->C E Final Kinase Inhibitor Scaffold C->E S_NAr (Step 2) Base, Solvent, Heat D Aromatic Amine (R-Ar-NH2) D->E

Caption: Synthetic workflow for a kinase inhibitor.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of a kinase inhibitor scaffold using 3-aminocyclobutane-1-carbonitrile hydrochloride.

Protocol 1: Synthesis of 4-Chloro-2-((1s,3s)-3-cyanocyclobutylamino)pyrimidine (Intermediate 1)

This protocol describes the initial SNAr reaction to couple the aminocyclobutane building block to the pyrimidine core. The reaction is typically carried out under basic conditions to neutralize the hydrochloride salt of the amine and to scavenge the HCl generated during the reaction.

Materials:

  • 2,4-Dichloropyrimidine

  • 3-Aminocyclobutane-1-carbonitrile hydrochloride

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous DMF (or MeCN) at room temperature, add 3-aminocyclobutane-1-carbonitrile hydrochloride (1.05 eq).

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture. The use of a non-nucleophilic base like DIPEA is crucial to avoid competing reactions with the dichloropyrimidine.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, 4-chloro-2-((1s,3s)-3-cyanocyclobutylamino)pyrimidine.

Expected Outcome and Characterization:

The product is typically a white to off-white solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Parameter Expected Value
Yield 60-80%
Purity (LC-MS) >95%
Appearance White to off-white solid
Protocol 2: Synthesis of the Final Kinase Inhibitor Scaffold

This second SNAr reaction introduces a second point of diversity, typically an aromatic amine, which often interacts with the hinge region of the kinase.

Materials:

  • 4-Chloro-2-((1s,3s)-3-cyanocyclobutylamino)pyrimidine (Intermediate 1)

  • Substituted aromatic amine (e.g., 4-fluoroaniline) (1.1 eq)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-Dioxane or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloro-2-((1s,3s)-3-cyanocyclobutylamino)pyrimidine (1.0 eq) in anhydrous 1,4-dioxane, add the substituted aromatic amine (1.1 eq) and cesium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. The higher temperature is generally required for the second substitution. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final kinase inhibitor scaffold.

Expected Outcome and Characterization:

The final product is typically a solid. Full characterization by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and purity determination by high-performance liquid chromatography (HPLC) is essential.

Parameter Expected Value
Yield 50-70%
Purity (HPLC) >98%
Appearance Solid

Structure-Activity Relationship (SAR) Insights

The incorporation of the 3-aminocyclobutane-1-carbonitrile moiety provides several avenues for SAR exploration:

  • Stereochemistry of the Cyclobutane Ring: The relative stereochemistry of the amine and nitrile groups (cis or trans) can significantly impact the orientation of these groups and, consequently, their interactions within the kinase binding pocket. Systematic evaluation of both isomers is recommended.

  • The Nitrile Group as a Pharmacophore: The nitrile group can act as a hydrogen bond acceptor or engage in other polar interactions. Its presence can be crucial for potency and selectivity.

  • Further Elaboration of the Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further opportunities for derivatization and optimization of properties such as solubility and cell permeability.

G cluster_0 Kinase Inhibitor Scaffold cluster_1 Kinase Active Site Pyrimidine Pyrimidine Core (Hinge Binding) Hinge Hinge Region Pyrimidine->Hinge H-Bonds Cyclobutane 3-Aminocyclobutane-1-carbonitrile (Conformational Rigidity, Vectorial Orientation) SolventFront Solvent-Exposed Region Cyclobutane->SolventFront Vector to Solvent Aryl Substituted Aryl Group (Selectivity Pocket) SelectivityPocket Selectivity Pocket Aryl->SelectivityPocket Hydrophobic/Polar Interactions

Caption: Interaction of the scaffold with a kinase.

Conclusion

3-Aminocyclobutane-1-carbonitrile hydrochloride is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its incorporation can lead to compounds with improved metabolic stability, conformational rigidity, and three-dimensional character. The synthetic protocols outlined in this application note provide a robust framework for researchers and drug development professionals to explore the potential of this unique scaffold in their kinase inhibitor discovery programs. The strategic use of such building blocks is essential for the development of the next generation of targeted therapies with enhanced efficacy and safety profiles.

References

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. MDPI. Available at: [Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Publishing. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Springer Nature. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available at: [Link]

  • Preparation method of 3-oxocyclobutanecarboxylic acid. Google Patents.
  • Synthesis method of trans-3-aminobutanol. Google Patents.
  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. PubMed. Available at: [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. PubMed Central. Available at: [Link]

  • Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. PubChem. Available at: [Link]

  • Aminopyrimidines as Syk inhibitors. Google Patents.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. Available at: [Link]

  • Amino acids containing a cyclobutane ring. Google Patents.
  • Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
  • 3-Aminocyclobutane-1-carboxylic acid. PubChem. Available at: [Link]

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Application

Application Notes and Protocols for the Development of Central Nervous System (CNS) Therapeutic Agents

Introduction: Navigating the Labyrinth of CNS Drug Discovery The development of therapeutic agents for central nervous system (CNS) disorders represents one of the most formidable challenges in modern medicine. The intri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Labyrinth of CNS Drug Discovery

The development of therapeutic agents for central nervous system (CNS) disorders represents one of the most formidable challenges in modern medicine. The intricate complexity of the brain, coupled with the formidable blood-brain barrier (BBB), has historically led to high attrition rates for promising drug candidates. The BBB, a highly selective barrier, meticulously regulates the passage of substances into the brain, protecting it from toxins and pathogens but also impeding the entry of most potential therapeutics.[1] Furthermore, the nuanced interplay of genetic and environmental factors in the pathogenesis of neurodegenerative diseases necessitates sophisticated and predictive preclinical models.

This guide provides an in-depth exploration of key in vitro and in vivo applications and protocols that form the cornerstone of contemporary CNS drug discovery. We will delve into the practical methodologies for modeling the blood-brain barrier, assessing neuroinflammation, and conducting high-content screening for neuroprotection. The protocols herein are designed not merely as a set of instructions, but as a framework for understanding the scientific rationale behind each experimental step, empowering researchers to generate robust and translatable data.

Part 1: Deconstructing the Gatekeeper - In Vitro Modeling of the Blood-Brain Barrier

A critical initial step in the evaluation of any CNS drug candidate is to determine its ability to traverse the blood-brain barrier. In vitro BBB models offer a valuable, high-throughput platform for this assessment, providing crucial data on permeability and potential transport mechanisms.[2][3] While simpler models consist of a monoculture of brain endothelial cells, more physiologically relevant co-culture systems incorporating astrocytes and pericytes are now the standard, as these glial cells are known to induce and maintain the barrier properties of the endothelium.[3]

Application Note: Quantifying the Brain Penetrance of Novel Small Molecules

This application focuses on establishing a functional in vitro BBB model to screen a library of small molecule inhibitors for their ability to cross into the brain parenchyma. The workflow involves the construction of a co-culture model, validation of its integrity, and subsequent measurement of compound permeability.

Protocol 1: Establishment of a Human Co-Culture Blood-Brain Barrier Model

This protocol details the establishment of a BBB model using human cerebral microvascular endothelial cells and human astrocytes in a Transwell® system. The porous membrane of the Transwell® insert mimics the basement membrane, separating the "blood" (apical) and "brain" (basolateral) compartments.[1]

Materials:

  • Human Cerebral Microvascular Endothelial Cells (hCMEC/D3)

  • Human Astrocytes

  • Endothelial Cell Growth Medium

  • Astrocyte Growth Medium

  • 24-well Transwell® inserts (0.4 µm pore size)

  • Fibronectin

Procedure:

  • Plate Coating: Coat the apical side of the Transwell® inserts with 50 µg/mL fibronectin in PBS and incubate for 2 hours at 37°C. Aspirate the coating solution and allow the inserts to air dry.

  • Astrocyte Seeding: Seed human astrocytes on the underside of the Transwell® insert. To do this, invert the inserts in a sterile dish and carefully add a 50 µL drop of astrocyte cell suspension (2.5 x 10^4 cells/insert) to the bottom of the membrane. Allow the cells to attach for 4 hours at 37°C.

  • Co-culture Assembly: Place the inserts back into the 24-well plate containing astrocyte growth medium and allow the astrocytes to reach confluency (typically 2-3 days).

  • Endothelial Cell Seeding: Once the astrocytes are confluent, seed the hCMEC/D3 cells onto the apical side of the fibronectin-coated membrane at a density of 5 x 10^4 cells/insert in endothelial cell growth medium.

  • Culture and Maturation: Maintain the co-culture for 5-7 days to allow for the formation of a tight monolayer and the development of barrier properties. Change the media in both compartments every 2-3 days.

Protocol 2: Validation of BBB Integrity via Transendothelial Electrical Resistance (TEER)

TEER is a quantitative measure of the electrical resistance across a cell monolayer and is a reliable indicator of tight junction formation and barrier integrity.[4] Higher TEER values are indicative of a less permeable barrier.

Materials:

  • EVOM™ Epithelial Voltohmmeter with "chopstick" electrodes[5]

  • Sterile PBS

Procedure:

  • Sterilization: Sterilize the "chopstick" electrodes with 70% ethanol and allow them to air dry in a sterile hood.[6]

  • Equilibration: Before measurement, allow the culture plate to equilibrate to room temperature for 15-20 minutes, as TEER is temperature-sensitive.[6]

  • Measurement:

    • Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.[7]

    • Ensure the electrodes are positioned consistently in each well to minimize variability.[6]

    • Record the resistance reading in Ohms (Ω).

  • Blank Measurement: Measure the resistance of a blank Transwell® insert (coated but without cells) containing medium.[4]

  • Calculation:

    • Subtract the resistance of the blank insert from the resistance of the cell-seeded insert.

    • Multiply the result by the surface area of the Transwell® membrane to obtain the TEER value in Ω·cm².[6]

BBB Model Type Typical TEER Values (Ω·cm²)
hCMEC/D3 Monoculture30 - 60
hCMEC/D3 Co-culture with Astrocytes150 - 300+
Primary Human Brain Endothelial Cells> 1000

Protocol 3: Assessing Permeability with Sodium Fluorescein

Sodium fluorescein is a small, hydrophilic fluorescent molecule that is commonly used as a marker to assess the paracellular permeability of the BBB model.

Materials:

  • Sodium Fluorescein (Na-F)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader

Procedure:

  • Preparation: Gently wash the apical and basolateral compartments of the Transwell® model with pre-warmed HBSS.

  • Assay Initiation: Replace the medium in the apical compartment with HBSS containing 10 µM Na-F. Replace the medium in the basolateral compartment with fresh HBSS.

  • Sampling: At designated time points (e.g., 15, 30, 45, and 60 minutes), collect a 100 µL sample from the basolateral compartment, replacing it with an equal volume of fresh HBSS to maintain sink conditions.

  • Quantification: Measure the fluorescence intensity of the collected samples and a standard curve of Na-F using a fluorescence plate reader (Excitation/Emission: 485/520 nm).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0)

    • dQ/dt = rate of Na-F accumulation in the basolateral compartment

    • A = surface area of the membrane (cm²)

    • C0 = initial concentration of Na-F in the apical compartment

A lower Papp value indicates lower permeability and a tighter barrier.

Part 2: Modeling Neuroinflammation In Vitro

Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of inflammatory mediators, is a key pathological feature of many CNS diseases.[8][9] In vitro models of neuroinflammation are crucial for screening compounds for their anti-inflammatory properties.

Application Note: Evaluating the Anti-inflammatory Efficacy of a Novel Therapeutic

This application describes a workflow to assess the ability of a test compound to suppress the inflammatory response in microglial cells, the resident immune cells of the brain.[10]

Protocol 4: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglial Cells

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is widely used to induce an inflammatory response in vitro.[11]

Materials:

  • BV-2 murine microglial cell line or primary microglia

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compound

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with 100 ng/mL LPS for 24 hours. Include a vehicle control (no LPS, no compound) and an LPS-only control.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant for cytokine analysis.

Protocol 5: Quantification of Pro-inflammatory Cytokines by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of soluble proteins, such as cytokines, in biological samples.[12][13]

Materials:

  • ELISA kit for TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (PBS with 1% BSA)

  • Stop solution (e.g., 2N H2SO4)[14]

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Block the plate with assay diluent for 1 hour at room temperature.

  • Sample and Standard Incubation: Wash the plate. Add diluted standards and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[13]

  • Streptavidin-HRP: Wash the plate. Add streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate. Add the TMB substrate and allow the color to develop in the dark.

  • Reaction Stoppage and Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm on a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the known concentrations of the standards. Use this curve to determine the concentration of TNF-α and IL-6 in the experimental samples.

Treatment Group TNF-α (pg/mL) IL-6 (pg/mL)
Vehicle Control< 20< 15
LPS (100 ng/mL)1500 ± 120850 ± 75
LPS + Compound (1 µM)450 ± 50250 ± 30
LPS + Compound (10 µM)150 ± 2080 ± 10

Part 3: High-Content Screening for Neuroprotection and Neurite Dynamics

High-content screening (HCS) combines automated microscopy with sophisticated image analysis to simultaneously quantify multiple cellular parameters, providing a detailed phenotypic profile of a cell population.[15][16] In CNS drug discovery, HCS is invaluable for identifying compounds that protect neurons from degeneration or promote neurite outgrowth, a key process in neural repair.[17]

Application Note: High-Throughput Identification of Neuroprotective Agents

This application outlines an HCS-based assay to screen for compounds that protect neurons from a toxic insult and promote neurite health.

Protocol 6: High-Content Neurite Outgrowth and Survival Assay

This protocol uses human iPSC-derived neurons to create a physiologically relevant model for assessing neuroprotection and neurite dynamics.[18]

Materials:

  • Human iPSC-derived neurons

  • Laminin-coated 384-well plates[18]

  • Neuronal culture medium

  • Neurotoxic stimulus (e.g., glutamate or Aβ oligomers)

  • Test compounds

  • Fluorescent dyes: Hoechst 33342 (nuclei) and a neurite-specific marker (e.g., β-III tubulin antibody with a fluorescent secondary)

Procedure:

  • Neuron Plating: Plate iPSC-derived neurons onto laminin-coated 384-well plates and culture for 5-7 days to allow for neurite extension.[18]

  • Compound Addition: Add test compounds to the wells at various concentrations.

  • Induction of Toxicity: After 1 hour of compound pre-treatment, add the neurotoxic stimulus to the appropriate wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • Staining: Fix the cells and stain with Hoechst 33342 to label all nuclei and an antibody against β-III tubulin to visualize neurites.[19]

  • Imaging: Acquire images using a high-content imaging system, capturing both the nuclear and neurite channels.

  • Image Analysis: Use an automated image analysis software to:

    • Identify and count viable neurons (based on nuclear morphology).

    • Trace and quantify neurite length, number of branch points, and total neurite network complexity per neuron.

HCS_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_analysis Analysis plate_neurons Plate iPSC-derived Neurons in 384-well plate culture Culture for 5-7 days (Neurite Extension) plate_neurons->culture add_compounds Add Test Compounds culture->add_compounds add_toxin Add Neurotoxic Stimulus add_compounds->add_toxin incubate Incubate 48-72h add_toxin->incubate fix_stain Fix and Stain (Hoechst & β-III Tubulin) incubate->fix_stain acquire_images Automated Imaging (HCS System) fix_stain->acquire_images analyze_images Image Analysis Software acquire_images->analyze_images quantify Quantify: - Neuron Viability - Neurite Length - Branch Points analyze_images->quantify

Caption: High-Content Screening Workflow for Neuroprotection.

Part 4: In Vivo Models for Preclinical Efficacy

While in vitro models are essential for initial screening and mechanistic studies, in vivo animal models are indispensable for evaluating the efficacy, safety, and pharmacokinetics of a drug candidate in a complex physiological system.

Rodent Models of Neurodegenerative Diseases
  • Alzheimer's Disease (AD): Transgenic mouse models that overexpress human genes associated with familial AD, such as amyloid precursor protein (APP) and presenilin-1 (PS1), are widely used.[20] The 5XFAD model, for instance, rapidly develops amyloid plaques and cognitive deficits, making it suitable for preclinical testing.[21]

  • Parkinson's Disease (PD): Both neurotoxin-based and genetic models are employed. The 6-hydroxydopamine (6-OHDA) model involves the injection of this neurotoxin to lesion dopaminergic neurons, mimicking the primary pathology of PD.[22] Genetic models, such as those with mutations in LRRK2 or overexpression of α-synuclein, are also valuable.[23][24]

Application Note: Assessing a Novel Therapeutic in a Transgenic Mouse Model of Alzheimer's Disease

This application provides a conceptual framework for an efficacy study of a novel anti-amyloid therapy in the 5XFAD mouse model.

Study Design:

  • Animals: 6-month-old 5XFAD transgenic mice and wild-type littermates.

  • Treatment: The novel therapeutic is administered via an appropriate route (e.g., intravenous, oral gavage) for a period of 3 months. A vehicle control group is included.

  • Behavioral Testing: Cognitive function is assessed using tests like the Morris water maze for spatial learning and memory.[25]

  • Terminal Analysis: At the end of the treatment period, brain tissue is collected for:

    • Immunohistochemistry: To quantify amyloid plaque burden.

    • ELISA: To measure levels of soluble and insoluble Aβ peptides.

    • Biomarker Analysis: To assess markers of neuroinflammation and synaptic integrity.

A successful therapeutic would be expected to reduce amyloid pathology and improve cognitive performance in the 5XFAD mice.

Case Study: Mechanisms of Approved Anti-Amyloid Therapies

Recent approvals of monoclonal antibodies for the treatment of early Alzheimer's disease highlight the value of targeting the amyloid cascade.

  • Gantenerumab: This fully human IgG1 antibody is designed to bind to aggregated forms of Aβ, including fibrils and plaques.[26] Its mechanism involves engaging microglia via their Fc receptors, leading to phagocytosis and clearance of amyloid plaques.[27][28][29]

  • Leqembi (Lecanemab): This humanized monoclonal antibody selectively targets soluble Aβ protofibrils, which are considered to be highly neurotoxic.[30][31] By neutralizing and promoting the clearance of these protofibrils, Leqembi aims to prevent the formation of larger amyloid plaques and reduce synaptic toxicity.[32][33]

Antibody_MoA cluster_gantenerumab Gantenerumab Mechanism cluster_leqembi Leqembi (Lecanemab) Mechanism gantenerumab Gantenerumab (IgG1) amyloid_plaque Aggregated Aβ Plaque gantenerumab->amyloid_plaque Binds microglia Microglia gantenerumab->microglia  Engages via Fc Receptor fc_receptor Fc Receptor phagocytosis Phagocytosis & Clearance microglia->phagocytosis Mediates leqembi Leqembi (Lecanemab) protofibrils Soluble Aβ Protofibrils leqembi->protofibrils Selectively Binds clearance Immune-mediated Clearance protofibrils->clearance neutralization Neutralization of Neurotoxicity protofibrils->neutralization

Caption: Mechanisms of Action for Anti-Amyloid Antibodies.

Conclusion and Future Perspectives

The journey of a CNS therapeutic from bench to bedside is a long and arduous one, demanding a multi-faceted and integrated preclinical strategy. The applications and protocols detailed in this guide represent a foundational toolkit for the modern CNS drug discovery scientist. By combining sophisticated in vitro models that recapitulate key aspects of CNS biology with well-characterized in vivo models of disease, researchers can make more informed decisions, increasing the likelihood of clinical success.

Looking ahead, the field is rapidly advancing with the advent of human iPSC-derived neurons, 3D brain organoids, and microfluidic "brain-on-a-chip" platforms.[34] These next-generation models promise to provide even greater physiological relevance and predictive power, further refining our ability to develop safe and effective therapies for the millions of patients affected by devastating neurological disorders.

References

  • Mechanism of action and clinical trial results of Lecanemab (Leqembi® 200 ‍mg, 500 ‍mg for Intravenous Infusion), a novel treatment for Alzheimer's disease. Nihon Yakurigaku Zasshi.
  • How Leqembi works: Mechanism of action explained. Medical News Today.
  • What's the mechanism of action for Leqembi (lecanemab-irmb)? Drugs.com.
  • Rodent Models of Amyloid-Beta Feature of Alzheimer's Disease: Development and Potential Treatment Implications. MDPI.
  • Gantenerumab: an anti-amyloid monoclonal antibody with potential disease-modifying effects in early Alzheimer's disease. PubMed Central.
  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Taylor & Francis Online.
  • Neurite Outgrowth and Cell Health Analysis Protocol. Sartorius.
  • Rodent Models of Alzheimer's Disease: Past Misconceptions and Future Prospects. PubMed.
  • Amyloid aggregation in AD and the mechanism of action of gantenerumab. ResearchGate.
  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI.
  • Mouse Models of Alzheimer's Disease. Frontiers.
  • Rodent Models of Parkinson's Disease: A General Overview. Maze Engineers.
  • Gantenerumab Overview. Creative Biolabs.
  • High Content Screening in Neurodegenerative Diseases. JoVE.
  • Rodent Models for Alzheimer's Disease in Drug Discovery. ScienceDirect.
  • Animal Models for Parkinson's Disease Research: Trends in the 2000s. MDPI.
  • Animal Models of Parkinson's Disease. NCBI.
  • Rodent Models of Alzheimer's Disease: Past Misconceptions and Future Prospects. MDPI.
  • High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes. PMC.
  • High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. NIH.
  • Cytokine ELISA Protocol. BD Biosciences.
  • Measurement of trans-endothelial electrical resistance (TEER). Bio-protocol.
  • Patented In Vitro Blood-Brain Barrier Models in CNS Drug Discovery. Bentham Science.
  • Gantenerumab: an anti-amyloid monoclonal antibody with potential disease-modifying effects in early Alzheimer's disease. springermedizin.de.
  • High content screening in neurodegenerative diseases. PubMed.
  • TEER measurement techniques for in vitro barrier model systems. PMC.
  • Neuroinflammation. Cellectricon.
  • Translational Neuroinflammation Assays for High-Throughput In Vitro Screening. Scantox.
  • Neurite Outgrowth Assays. Sigma-Aldrich.
  • Rodent models of Parkinson's disease: beyond the motor symptomatology. Frontiers.
  • Measuring Trans Epithelial Electrical Resistances (TEER). University of Rochester Medical Center.
  • CYTOKINE ELISA. Bowdish Lab.
  • In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience.
  • Gantenerumab. ALZFORUM.
  • Rodent models of Parkinson's disease: beyond the motor symptomatology. PubMed.
  • Experimental Models of In Vitro Blood-Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. PubMed.
  • In Vitro Microglia Models as a Screening Platform to Support Neuroinflammation Drug Discovery Programs. Sygnature Discovery.
  • Measurement of Trans-Epithelial Electrical Resistance (TEER) with EndOhm Cup and EVOM2Version 2.0. Protocols.io.
  • Mechanism of action of lecanemab. ResearchGate.
  • (PDF) High Content Screening in Neurodegenerative Diseases. ResearchGate.
  • Development and optimization of cytokine ELISAs using commercial antibody pairs. ResearchGate.
  • How to Perform a TEER Measurement to Evaluate Epithelial Barrier Integrity in ALI Cultures. YouTube.
  • A custom-made High-Content Screening method to identify therapeutic drugs for a fatal neurodegenerative disorder. France-BioImaging.
  • Cytokine ELISA Protocol. BD Biosciences.
  • How does Lecanemab work?. YouTube.
  • In vitro neurology assays. InnoSer.
  • ELISA Assays | Cytokine & Chemokine Assays. QIAGEN.
  • In vitro test - Neuro inflammation as a common feature of neurodegenerative diseases. NEUROFIT.
  • Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions. Evotec.
  • Neurite Outgrowth Assay Kit (3 µm). Sigma-Aldrich.

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 3-Aminocyclobutane-1-carbonitrile hydrochloride synthesis

Technical Support Center: 3-Aminocyclobutane-1-carbonitrile Hydrochloride Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist: Welcome to th...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Aminocyclobutane-1-carbonitrile Hydrochloride Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

Welcome to the technical support center for the synthesis of 3-Aminocyclobutane-1-carbonitrile hydrochloride. This guide is designed to provide practical, experience-driven advice to troubleshoot common issues that can lead to low yields in this multi-step synthesis. We will move beyond simple procedural lists to explore the chemical principles behind each step, helping you diagnose problems and implement effective solutions.

The synthesis of strained ring systems like cyclobutanes presents unique challenges. Success requires careful control of reaction conditions and a deep understanding of potential side reactions. This document is structured as a series of frequently asked questions (FAQs) that address the most common obstacles encountered in the lab.

Part 1: General Troubleshooting & Overall Yield

Q1: My overall yield for the multi-step synthesis is significantly lower than reported values. Where should I begin my investigation?

A low overall yield is typically a cumulative problem. Before optimizing a single step, it's crucial to identify which stage of the synthesis is causing the most significant product loss.

Recommended Action Plan:

  • Analyze Each Step in Isolation: Do not proceed with the entire sequence until you have reliably optimized the preceding step. Run each reaction (e.g., cyclization, amination, cyanation) and fully characterize the intermediate product by NMR, LC-MS, and IR spectroscopy.

  • Establish a Baseline: Quantify the yield and purity for each isolated intermediate. This creates a baseline that allows you to pinpoint the exact step where the yield drops significantly.

  • Review Starting Material Quality: The purity of your initial reagents, such as a cyclobutanone precursor, is paramount. Impurities can interfere with the reaction, poison catalysts, or lead to difficult-to-remove side products. Always use reagents from a reputable supplier and consider re-purification if you suspect contamination.

A logical workflow for diagnosing yield loss is essential.

G Start Low Overall Yield Check_Step1 Step 1: Run & Isolate Intermediate A Start->Check_Step1 Analyze_A Analyze Yield & Purity of Intermediate A Check_Step1->Analyze_A Is_Yield_A_OK Is Yield >85%? Analyze_A->Is_Yield_A_OK Check_Step2 Step 2: Run & Isolate Intermediate B Is_Yield_A_OK->Check_Step2 Yes Troubleshoot1 Troubleshoot Step 1: - Reagent Quality - Reaction Conditions Is_Yield_A_OK->Troubleshoot1 No Analyze_B Analyze Yield & Purity of Intermediate B Check_Step2->Analyze_B Is_Yield_B_OK Is Yield >85%? Analyze_B->Is_Yield_B_OK Check_Step3 Step 3: Final Product Formation & Isolation Is_Yield_B_OK->Check_Step3 Yes Troubleshoot2 Troubleshoot Step 2: - Stoichiometry - Side Reactions Is_Yield_B_OK->Troubleshoot2 No Analyze_C Analyze Final Yield & Purity Check_Step3->Analyze_C Is_Yield_C_OK Is Yield >85%? Analyze_C->Is_Yield_C_OK Success Synthesis Optimized Is_Yield_C_OK->Success Yes Troubleshoot3 Troubleshoot Step 3: - Purification Loss - Salt Formation Is_Yield_C_OK->Troubleshoot3 No Troubleshoot1->Check_Step1 Troubleshoot2->Check_Step2 Troubleshoot3->Check_Step3

Caption: Troubleshooting workflow for systematic yield optimization.

Part 2: Step-Specific Troubleshooting - The Strecker Reaction

A common and efficient route to 3-Aminocyclobutane-1-carbonitrile involves a variation of the Strecker synthesis, starting from a suitable cyclobutanone precursor. This three-component reaction involves the ketone, an amine source (like ammonia or ammonium chloride), and a cyanide source (like KCN or NaCN).[1][2][3]

Q2: I am seeing poor conversion of my cyclobutanone starting material during the Strecker reaction. What are the likely causes?

Poor conversion in a Strecker synthesis typically points to issues with the formation of the key imine or iminium ion intermediate.[3][4]

Causality & Solutions:

  • Inefficient Imine Formation: The initial condensation between the cyclobutanone and ammonia is a reversible equilibrium.[1] If water is not effectively removed or sequestered, the equilibrium will favor the starting materials.

    • Solution: While not always necessary, adding a dehydrating agent like magnesium sulfate (MgSO₄) can help drive the reaction forward.[1]

  • Incorrect pH: The reaction is highly pH-dependent. The initial condensation requires free ammonia (NH₃) to act as a nucleophile, which is favored at a slightly basic pH. However, the subsequent cyanide attack is on the protonated iminium ion, which is favored under mildly acidic conditions.

    • Solution: The use of ammonium chloride (NH₄Cl) provides a buffered system. The ammonium ion acts as a proton source and liberates ammonia.[1] Aim for a pH in the range of 8-10 for the initial imine formation before the cyanide addition.

  • Low Reaction Temperature: While low temperatures can improve selectivity in some reactions, they can also drastically slow down the rate of imine formation.

    • Solution: Ensure the reaction is run at a suitable temperature. Room temperature is often sufficient, but gentle heating (e.g., 40-50 °C) may be required to improve the rate of conversion.

G cluster_1 Step 2: Cyanide Addition Ketone Cyclobutanone Imine Cyclobutyl Imine Ketone->Imine + NH3 Ammonia Ammonia (NH3) Imine->Ketone + H2O (Hydrolysis) Iminium Iminium Ion (Protonated Imine) Imine->Iminium + H+ H2O Water Product α-Aminonitrile Iminium->Product + CN- Cyanide Cyanide (CN-) Hydrolysis α-Amino Acid Product->Hydrolysis Acid Hydrolysis (Optional)

Caption: Key stages of the Strecker Synthesis pathway.

Q3: My reaction produces a complex mixture of byproducts instead of the desired α-aminonitrile. What side reactions should I be aware of?

The formation of byproducts is a common cause of low yield. In the context of this synthesis, the primary culprits are often related to the cyanide reagent.

Common Side Reactions & Prevention:

Symptom / Byproduct Likely Chemical Cause Recommended Preventative Action
Formation of a cyanohydrin Direct nucleophilic attack of cyanide on the ketone carbonyl. This competes with imine formation.Ensure the amine (ammonia) is present and has had time to react with the ketone before adding the cyanide source. Pre-forming the imine can mitigate this.
Polymerization (dark tarry material) Base-catalyzed polymerization of cyanide or side reactions involving the starting materials under harsh conditions.Maintain careful temperature control. Add the cyanide source slowly and portion-wise to avoid localized high concentrations and exothermic events. Ensure the pH does not become excessively high.
Hydrolysis of the nitrile If the work-up conditions are too harshly acidic or basic, or if the reaction is run for an extended time in the presence of water, the nitrile group can hydrolyze to a carboxamide or carboxylic acid.[1]Use mild conditions for work-up and purification. If hydrolysis is desired, it should be a controlled, separate step after the aminonitrile is formed.

Part 3: Isolation and Hydrochloride Salt Formation

Q4: I am experiencing significant product loss during the final work-up and hydrochloride salt formation. How can I improve my isolation technique?

The final product, 3-Aminocyclobutane-1-carbonitrile, is a relatively small, polar molecule with a basic amino group. This can make extraction and crystallization challenging.

Best Practices for Isolation:

  • Extraction pH: Before extracting your free-base product into an organic solvent, you must basify the aqueous layer (e.g., with NaHCO₃ or a dilute NaOH solution) to deprotonate the ammonium group. Failure to do so will leave your polar, protonated product in the aqueous layer, leading to near-total loss.

  • Solvent Choice: Use a sufficiently polar organic solvent for extraction, such as ethyl acetate or dichloromethane. Multiple extractions (e.g., 3 x 50 mL) are more effective than a single large-volume extraction.

  • Drying and Concentration: Ensure the combined organic extracts are thoroughly dried over an anhydrous salt like Na₂SO₄ before concentration. Residual water can interfere with the subsequent salt formation. Concentrate the solution at reduced pressure and moderate temperature to avoid product degradation.

  • HCl Salt Formation: The hydrochloride salt is formed to improve the product's stability and crystallinity, making it easier to handle.

    • Method: A common and effective method is to dissolve the purified free-base in a suitable solvent (like diethyl ether or isopropanol) and then add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) until precipitation is complete.[5] The use of acetyl chloride in an alcohol like methanol or isopropanol to generate HCl in situ is also a well-documented technique.[5]

    • Troubleshooting: If the salt oils out instead of crystallizing, try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution slowly. You may also need to try a different solvent system.

References

  • Strecker Amino Acid Synthesis. (2018). Master Organic Chemistry. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • The Strecker reaction. (n.d.). Name-Reaction.com. [Link]

  • Tao, K. (2020). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. YouTube. [Link]

  • CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. (n.d.).

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 3-Aminocyclobutane-1-carbonitrile Hydrochloride

Welcome to the technical support center for the synthesis and optimization of 3-Aminocyclobutane-1-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Aminocyclobutane-1-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable cyclobutane derivative. Drawing from established principles in cyclobutane chemistry and analogous synthetic transformations, this document provides in-depth troubleshooting advice and optimization strategies to enhance yield, purity, and stereochemical control.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 3-Aminocyclobutane-1-carbonitrile hydrochloride?

A1: While a single, universally adopted method is not established, the synthesis of 3-Aminocyclobutane-1-carbonitrile hydrochloride can be approached via several logical pathways, primarily revolving around the formation of the amine and nitrile functionalities on the cyclobutane ring. Two plausible and commonly employed strategies in related syntheses are:

  • Route A: Reductive Amination of a Ketone Precursor. This involves the reaction of 3-oxocyclobutanecarbonitrile with an ammonia source, followed by reduction of the resulting imine.

  • Route B: Nucleophilic Substitution or Functional Group Interconversion. This could involve the conversion of a suitable leaving group (e.g., a tosylate or halide) at the 3-position of a cyclobutane-1-carbonitrile precursor to an amine.

The choice of route will depend on the availability of starting materials and the desired stereochemical outcome.

Q2: How should I store 3-Aminocyclobutane-1-carbonitrile hydrochloride?

A2: As a hydrochloride salt, the compound is likely a solid and should be stored in a cool, dry place, protected from moisture to prevent hydrolysis of the nitrile group and degradation of the amine salt. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-Aminocyclobutane-1-carbonitrile hydrochloride, providing potential causes and actionable solutions.

Problem 1: Low Overall Yield

A low yield of the final product is a frequent challenge in multi-step syntheses and can be attributed to various factors throughout the experimental workflow.

Potential Cause Troubleshooting & Optimization Strategies
Incomplete Reaction - Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of starting materials.[1] - Optimize Reaction Time and Temperature: If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Conversely, if degradation is observed, lowering the temperature may be necessary.
Side Reactions - Control of pH: In reactions involving amines, maintaining the correct pH is crucial. For instance, in reductive amination, a slightly acidic pH (around 6-7) is often optimal to facilitate imine formation without deactivating the amine.[2] - Choice of Reagents: The selection of reagents can significantly impact side reactions. For example, in a reductive amination, using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) can prevent the reduction of the starting ketone.[2][3]
Product Loss During Workup - Extraction Efficiency: Ensure the pH of the aqueous layer is adjusted appropriately to ensure the product is in the desired form for extraction (e.g., as the free base for extraction into an organic solvent). - Precipitation/Crystallization: If the product is isolated by precipitation, ensure complete precipitation by optimizing the solvent system and temperature. Avoid excessive washing which can lead to product loss.[1]
Problem 2: Formation of Impurities and Side Products

The presence of impurities can complicate purification and affect the quality of the final product. Understanding the potential side reactions is key to mitigating their formation.

  • Over-alkylation of the Amine: In reductive amination, the newly formed secondary amine can sometimes react further with the aldehyde or ketone starting material.

    • Solution: Use a large excess of the ammonia source to favor the formation of the primary amine.[2]

  • Hydrolysis of the Nitrile Group: The nitrile group can be sensitive to hydrolysis, especially under strong acidic or basic conditions, leading to the formation of a carboxylic acid or amide.[4]

    • Solution: Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at a low temperature and for a minimal amount of time.[4]

  • Formation of Diastereomers: If the starting materials are not stereochemically pure, or if the reaction conditions allow for epimerization, a mixture of cis and trans isomers may be formed.

    • Solution: The choice of reagents and reaction conditions can influence the diastereoselectivity. For example, in the reduction of a cyclic ketone, the choice of reducing agent can favor the formation of one diastereomer over the other. Screening different reducing agents and conditions is recommended.

Problem 3: Difficulties in Product Isolation and Purification

The physicochemical properties of 3-Aminocyclobutane-1-carbonitrile hydrochloride can present challenges during its isolation and purification.

Issue Recommended Approach
Product is highly water-soluble - Lyophilization: If the product is in an aqueous solution, lyophilization (freeze-drying) can be an effective method to isolate the solid product without thermal degradation. - Solvent Evaporation under Reduced Pressure: For organic solvents, rotary evaporation is standard. Ensure the temperature is kept low to prevent decomposition.
Co-elution of impurities during column chromatography - Optimize the Mobile Phase: Systematically vary the solvent polarity to improve the separation of the product from impurities. - Alternative Stationary Phases: If silica gel is not effective, consider using other stationary phases such as alumina or reverse-phase silica.
Difficulty in inducing crystallization - Solvent Screening: Test a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Isopropanol and methanol are often good starting points for hydrochloride salts.[5] - Seeding: Introduce a small crystal of the pure product to induce crystallization.

Experimental Protocols: A Generalized Approach

Protocol: Reductive Amination of 3-Oxocyclobutanecarbonitrile
  • Reaction Setup: To a solution of 3-oxocyclobutanecarbonitrile in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol), add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Imine Formation: Stir the mixture at room temperature to allow for the formation of the imine intermediate. The reaction progress can be monitored by TLC or GC-MS.

  • Reduction: Once imine formation is complete or has reached equilibrium, add a reducing agent portion-wise at 0 °C. Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) are commonly used.

  • Quenching and Workup: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium chloride. Extract the aqueous layer with a suitable organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent. The hydrochloride salt should precipitate and can be collected by filtration.

Visualization of Workflow and Troubleshooting

Workflow for Synthesis via Reductive Amination

G start Start: 3-Oxocyclobutanecarbonitrile imine Imine Formation (Ammonia source, Solvent) start->imine reduction Reduction (e.g., NaBH(OAc)3) imine->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Chromatography/Recrystallization) workup->purification salt HCl Salt Formation purification->salt product Final Product: 3-Aminocyclobutane-1-carbonitrile HCl salt->product

Caption: Generalized workflow for the synthesis of 3-Aminocyclobutane-1-carbonitrile HCl via reductive amination.

Troubleshooting Logic Diagram for Low Yield

G low_yield Low Yield Observed check_reaction Incomplete Reaction? low_yield->check_reaction check_side_reactions Side Reactions? low_yield->check_side_reactions check_workup Loss During Workup? low_yield->check_workup optimize_time_temp Optimize Time/Temp check_reaction->optimize_time_temp Yes change_reagents Change Reagents/pH check_side_reactions->change_reagents Yes optimize_extraction Optimize Extraction/Purification check_workup->optimize_extraction Yes

Caption: Troubleshooting logic for addressing low reaction yields.

References

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks at University of Central Florida. [Link]

    • Procedure. Organic Syntheses. [Link]

  • Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. [Link]

  • Evaluation of an aza-Michael approach for the synthesis of 3,3-dimethyl-2-aminocyclobutane-1-carboxylic acid. Arkivoc. [Link]

  • Synthesis of aminocyclopentane carboxylic acids.
  • An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • 2,3-dicyanobutadiene. Organic Syntheses. [Link]

  • Reductive Amination. Harvard University. [Link]

  • Alkaline hydrolysis of 1,3-dimethylphenobarbital. PubMed. [Link]

  • Rapid Affinity Purification Processes for Cyclodextrin Glycosyltransferase from Bacillus circulans. ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Purification of 3-Aminocyclobutane-1-carbonitrile Hydrochloride

Welcome to the technical support guide for the purification of 3-Aminocyclobutane-1-carbonitrile hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who utiliz...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Aminocyclobutane-1-carbonitrile hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a polar, small-molecule salt, its purification can present unique challenges that deviate from standard protocols for neutral organic compounds. This guide provides a structured, in-depth approach to troubleshooting common issues, grounded in fundamental chemical principles and field-proven methodologies.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial queries regarding the handling and purification of 3-Aminocyclobutane-1-carbonitrile hydrochloride.

Q1: What are the critical physicochemical properties of 3-Aminocyclobutane-1-carbonitrile hydrochloride to consider before purification?

A1: Understanding the compound's properties is the bedrock of designing a successful purification strategy. As a hydrochloride salt of a primary amine, it exhibits high polarity.[1] This dictates its solubility profile:

  • High Solubility: Generally expected in polar protic solvents like water, methanol, and ethanol.

  • Lower Solubility: Sparingly soluble to insoluble in less polar solvents such as ethyl acetate, dichloromethane (DCM), diethyl ether, and non-polar solvents like hexanes and toluene.[2][3]

  • Stability: Amine salts are typically stable crystalline solids. However, in basic aqueous solutions, the free amine can be liberated, which may be less stable or prone to oxidation over time.[4] Always handle the free base form promptly.

Q2: What are the typical impurities I should anticipate in a crude sample?

A2: Impurities are generally products of the synthetic route. Common classes include:

  • Stereoisomers: Depending on the synthesis, you may have diastereomers (e.g., the trans-isomer) or the enantiomer. These are often the most challenging impurities to remove.[5][6]

  • Unreacted Starting Materials & Reagents: Residual precursors from the synthesis.

  • Reaction Byproducts: Products from side reactions occurring during synthesis.

  • Residual Solvents: Solvents used in the final steps of the synthesis or workup.

Q3: What is the primary and most recommended technique for purifying this compound on a lab scale?

A3: Recrystallization is the most effective and widely used method for purifying crystalline solids like 3-Aminocyclobutane-1-carbonitrile hydrochloride. It leverages differences in solubility between the desired compound and its impurities in a chosen solvent system at varying temperatures. The hydrochloride salt form often promotes the formation of a stable crystal lattice, making this technique particularly suitable.[7]

Section 2: In-Depth Protocols & Methodologies

Here, we provide detailed, step-by-step protocols for the most common purification and analysis techniques.

Protocol 1: Recrystallization from a Single Solvent System

This is the ideal method when a single solvent is identified that dissolves the compound well when hot but poorly when cold. Isopropanol (IPA) or ethanol are excellent starting points.

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of crude material (approx. 50 mg) in a test tube. Add a suitable solvent (e.g., IPA) dropwise at room temperature until a slurry is formed. Heat the mixture to boiling. If the solid dissolves completely, it is a good candidate solvent. Allow it to cool to room temperature and then in an ice bath to ensure crystals reform.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves completely.

    • Self-Validation Check: Using the minimum amount of hot solvent is critical for maximizing yield. An oversaturated solution at high temperature is the goal.[7]

  • Decolorization (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[7] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Recrystallization from a Mixed Solvent (Solvent/Anti-Solvent) System

This technique is used when no single solvent has the ideal solubility properties. A "good" solvent (in which the compound is soluble) is paired with a "poor" or "anti-solvent" (in which the compound is insoluble).[3]

Common Solvent Pairs for Amine Hydrochlorides:

  • Methanol / Diethyl Ether

  • Ethanol / Ethyl Acetate

  • Isopropanol / Hexanes

  • Methanol / Dichloromethane

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in the minimum amount of the hot "good" solvent (e.g., methanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., diethyl ether) dropwise until the solution becomes faintly cloudy (the point of saturation).[7]

  • Clarification: If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, and Drying: Follow steps 5-8 from Protocol 1.

Protocol 3: Purity Assessment

Assessing purity is critical to validate the success of the purification.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is the best technique for confirming the structure and identifying the presence of organic impurities. The relative integration of signals can provide a semi-quantitative measure of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for quantitative purity analysis.

    • Reversed-Phase HPLC: Can be used to assess for non-isomeric impurities. A C18 column with a mobile phase of water/acetonitrile containing an additive like TFA or formic acid is a common starting point.

    • Chiral HPLC: This is mandatory for determining the enantiomeric and diastereomeric purity. A specialized chiral column is required.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.[8]

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during purification in a question-and-answer format.

Recrystallization Issues

Q: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[5] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too highly supersaturated.

  • Causality: The solute is effectively "melting" in the hot solvent rather than dissolving.

  • Solutions:

    • Reheat and Add More Solvent: Add more of the "good" solvent to the hot mixture to decrease the saturation level, then allow it to cool more slowly.

    • Lower the Cooling Temperature: Induce crystallization at a lower temperature. Add the anti-solvent at room temperature or even in an ice bath, then scratch the flask's inner surface with a glass rod to provide a nucleation site.

    • Change Solvents: Switch to a solvent system with a lower boiling point.

Q: My final crystal yield is very low. How can I improve it?

A: Low yield is a common problem with several potential causes.

Potential Cause Troubleshooting Action
Too much solvent was used during dissolution.Evaporate some of the solvent to re-saturate the solution and attempt cooling again. Ensure you use the absolute minimum amount of hot solvent in future attempts.[7]
The solution was not cooled sufficiently.Ensure the flask is left in an ice-water bath for an adequate amount of time (30-60 minutes) to maximize precipitation.
The compound has significant solubility in the cold solvent.The chosen solvent may not be optimal. Re-evaluate using a different solvent or a solvent/anti-solvent system.
Premature crystallization during hot filtration.Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Perform the filtration as quickly as possible.
Excessive washing of the final crystals.Wash the collected crystals with a minimal amount of ice-cold solvent.

Q: The purified material is still colored. What should I do?

A: Color is often due to highly conjugated, non-polar impurities.

  • Solution: Perform the recrystallization again, but include the optional decolorizing charcoal step (Step 3 in Protocol 1). The activated charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Use charcoal sparingly, as it can also adsorb your product, reducing the yield.

Q: Purity (checked by NMR/HPLC) did not improve after recrystallization. What are my next steps?

A: This indicates that the impurity has very similar solubility properties to your product in the chosen solvent system.

  • Solution:

    • Change the Solvent System Drastically: If you used a protic solvent like IPA, try an aprotic polar solvent system or a different solvent/anti-solvent pair. The goal is to find a system where the impurity's solubility differs significantly from your product's.

    • Consider the Impurity's Nature: If the impurity is a stereoisomer, standard recrystallization may not be effective. Chiral resolution techniques or chromatography on a chiral stationary phase might be necessary.

    • Move to an Alternative Technique: If multiple recrystallization attempts fail, consider the advanced methods below.

Advanced Purification Issues

Q: Recrystallization is ineffective. Is column chromatography an option for this hydrochloride salt?

A: Direct chromatography of highly polar hydrochloride salts on standard silica gel can be problematic. The compound may streak badly or fail to elute from the column.

  • Expert Insight: While challenging, it is possible. A very polar mobile phase is required, often involving methanol in DCM, sometimes with a small amount of an amine (like triethylamine) to suppress streaking or an acid (like acetic acid) to maintain the salt form. However, this can be difficult to optimize.

  • A Better Approach - Protect-Purify-Deprotect: A more robust strategy is to temporarily protect the amine, making the molecule less polar and easier to chromatograph.[9]

    • Protection: Convert the amine to a Boc-carbamate by reacting the free-base form with Di-tert-butyl dicarbonate ((Boc)₂O).

    • Chromatography: The resulting N-Boc protected compound is significantly less polar and will behave well on a standard silica gel column, eluting with a mobile phase like Hexanes/Ethyl Acetate.

    • Deprotection: After purification, the Boc group is easily removed by treatment with an acid, such as HCl in dioxane or trifluoroacetic acid (TFA) in DCM, to regenerate the pure hydrochloride salt.[9]

Q: How can I remove a persistent, non-basic impurity?

A: If you have identified a neutral or acidic organic impurity, an acid-base extraction can be a powerful purification step prior to recrystallization.

  • Methodology:

    • Dissolve the crude hydrochloride salt in an appropriate organic solvent (like ethyl acetate or DCM) and a basic aqueous solution (e.g., sat. aq. NaHCO₃ or dilute NaOH) to neutralize the HCl and generate the free amine.

    • The free amine will move into the organic layer, while acidic impurities will move to the aqueous layer. Neutral impurities will remain in the organic layer with your product.

    • Separate the layers. Wash the organic layer with brine.

    • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your amine will now be protonated again and move into the aqueous layer, leaving the neutral impurity behind in the organic layer.[9]

    • Wash the acidic aqueous layer with an organic solvent (e.g., DCM) to remove any last traces of the neutral impurity.

    • Carefully basify the aqueous layer and extract your free amine back into an organic solvent, or simply evaporate the water to recover the purified hydrochloride salt (though this can be challenging from water). The former is often preferred, followed by precipitation of the HCl salt by adding ethereal HCl.

Section 4: Visualization & Workflows

Diagram 1: Recrystallization Strategy Selection

Recrystallization_Strategy start Crude Product sol_screen Perform Solubility Screening (e.g., IPA, EtOH, MeOH, Acetonitrile) start->sol_screen decision Good Single Solvent Found? (Soluble Hot, Insoluble Cold) sol_screen->decision single_sol Proceed with Single Solvent Recrystallization (Protocol 1) decision->single_sol  Yes mixed_sol Proceed with Solvent/Anti-Solvent Recrystallization (Protocol 2) decision->mixed_sol No end_point Pure Crystalline Product single_sol->end_point mixed_sol->end_point

Caption: Decision workflow for selecting a recrystallization method.

Diagram 2: Troubleshooting Failed Recrystallization

Troubleshooting_Workflow start Recrystallization Fails (Oiling Out, Low Purity, Low Yield) check_purity Analyze Impurity Profile (NMR, HPLC) start->check_purity decision_cause Primary Issue? check_purity->decision_cause oiling Oiling Out decision_cause->oiling  Mechanical low_purity Purity Not Improved decision_cause->low_purity  Chemical low_yield Yield is <50% decision_cause->low_yield  Procedural sol_oiling Adjust Conditions: 1. Add more solvent 2. Cool slower 3. Change solvent system oiling->sol_oiling sol_purity Change Solvent System Drastically (Alter Polarity/Protic Nature) low_purity->sol_purity sol_yield Optimize Conditions: 1. Use minimum hot solvent 2. Ensure complete cooling 3. Minimize washing low_yield->sol_yield decision_next Problem Resolved? sol_oiling->decision_next sol_purity->decision_next sol_yield->decision_next advanced Consider Advanced Technique: - Acid/Base Extraction - Protect-Purify-Deprotect - Preparative HPLC decision_next->advanced No end_point Pure Product Obtained decision_next->end_point  Yes advanced->end_point

Caption: Troubleshooting workflow for unsuccessful recrystallization.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • USP 35–NF 30. 5812 Description and Solubility / Reference Tables Second Supplement. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • European Patent Office. Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1. [Link]

  • Reddit r/Chempros. Go-to recrystallization solvent mixtures. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • PubChem, National Center for Biotechnology Information. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • MH Chem via YouTube. How to purify Amine?. [Link]

  • ResearchGate. Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug. [Link]

  • World Journal of Pharmaceutical Research. A review on synthesis, identification and characterization of impurities in API’s. [Link]

Sources

Optimization

Technical Support Center: Recrystallization Methods for Purifying Aminocyclobutane Compounds

Welcome to the technical support center for the purification of aminocyclobutane compounds. As a Senior Application Scientist, I understand that the unique structural properties of cyclobutane rings—including their inher...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of aminocyclobutane compounds. As a Senior Application Scientist, I understand that the unique structural properties of cyclobutane rings—including their inherent ring strain and potential for conformational fluxionality—can present specific challenges during purification.[1] This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to common issues encountered during the recrystallization of these valuable molecules.

Our approach moves beyond simple step-by-step instructions. We will delve into the causality behind each troubleshooting step and experimental design choice, empowering you to make informed decisions in your own work.

Troubleshooting Guide

This section addresses specific, acute problems you may face during the recrystallization process.

Q1: My aminocyclobutane compound is separating as an oil during crystallization ("oiling out"). What's happening and how can I fix it?

A1: "Oiling out" is a common phenomenon where the solute separates from the supersaturated solution as a liquid instead of a solid crystalline lattice.[2] This typically occurs when the solute's solubility is exceeded while the solution temperature is still above the compound's melting point (or the melting point of a solvated form). For aminocyclobutanes, this can be exacerbated by residual impurities that depress the melting point.

Causality & Solutions:

  • High Supersaturation: The solution is too concentrated or was cooled too quickly. The kinetic barrier for oil formation is lower than for crystal nucleation.

    • Solution: Re-heat the mixture to redissolve the oil. Add a small amount (5-10% more) of the hot solvent to decrease the concentration slightly. Allow the solution to cool much more slowly. An insulated Dewar or a water bath can be used to slow the cooling rate significantly.[2]

  • Inappropriate Solvent Choice: The solvent may be too "good" a solvent, meaning the compound remains highly soluble even at lower temperatures, or it may promote the formation of a low-melting point eutectic with impurities.

    • Solution: Experiment with a mixed-solvent system.[2] Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) where it is highly soluble. Then, slowly add a "poor" or "anti-solvent" (e.g., hexanes, petroleum ether) in which it is insoluble, at an elevated temperature, until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify and then cool slowly.[3]

  • Presence of Impurities: Impurities can interfere with crystal lattice formation.

    • Solution: If possible, add a seed crystal to the supersaturated solution just as it begins to cool.[2] The seed crystal provides a pre-existing lattice template, encouraging ordered crystal growth over oiling. If no seed crystal is available, scratching the inside of the flask with a glass rod at the solution's surface can sometimes create microscopic scratches that serve as nucleation sites.[3]

G start Compound 'Oils Out' reheat Re-heat to Redissolve Oil start->reheat add_solvent Add 5-10% More Hot Solvent reheat->add_solvent High Concentration? try_mixed Try Mixed-Solvent System reheat->try_mixed Problem Persists? seed Use a Seed Crystal reheat->seed Seed Available? slow_cool Cool Slowly (Insulate) add_solvent->slow_cool success1 Crystals Form slow_cool->success1 try_mixed->slow_cool seed->slow_cool

Caption: Troubleshooting flowchart for "oiling out".

Q2: I have very low recovery of my aminocyclobutane after recrystallization. What are the likely causes and how can I improve the yield?

A2: Poor recovery is typically a solubility issue. The goal is to maximize the difference in solubility between the hot, dissolving solvent and the cold, crystallizing solvent.

Causality & Solutions:

  • Excessive Solvent: Using too much solvent is the most common cause. While it ensures complete dissolution, it also keeps a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the solid.[4] Add the hot solvent in small portions, allowing the solution to return to a boil between additions.

  • Inappropriate Solvent Choice: Your compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Re-evaluate your solvent. The ideal solvent shows high solubility for your compound at its boiling point but very low solubility at 0 °C or below.[5] You may need to switch to a more nonpolar solvent or a mixed-solvent system that reduces final solubility.

  • Premature Filtration: Filtering the crystals before crystallization is complete.

    • Solution: Ensure the flask has been cooled for a sufficient amount of time. After reaching room temperature, placing the flask in an ice-water bath for at least 15-30 minutes can significantly increase recovery.[6]

  • Mother Liquor Concentration: If you suspect significant loss, you can try to recover a second crop of crystals.

    • Solution: Take the filtrate (mother liquor) and reduce its volume by 50-75% on a rotary evaporator. Cool this more concentrated solution again to see if a second, albeit likely less pure, crop of crystals forms.

Q3: My compound won't crystallize at all. What are my next steps?

A3: A complete failure to crystallize, especially when the compound is known to be a solid, points to either overwhelming impurity levels or the compound's physical state (e.g., being a low-melting solid or liquid). For aminocyclobutanes, which are often basic oils in their freebase form, this is a critical juncture.

Causality & Solutions:

  • Compound is an Oil/Low-Melting Solid: Many aminocyclobutane freebases are not crystalline solids at room temperature.

    • Solution: The most effective strategy is to convert the amine into a salt .[2] The ionic character of a salt, such as a hydrochloride or tartrate, dramatically increases the crystal lattice energy, often resulting in a well-defined, high-melting crystalline solid. This is the single most powerful technique for crystallizing stubborn amines.[2][7]

  • High Impurity Load: Impurities disrupt crystal lattice formation.

    • Solution: Recrystallization is a purification technique, but it has its limits. If your crude material is less than ~80-90% pure, you should consider a preliminary purification step like column chromatography .[2] For basic amines, standard silica gel can cause streaking; consider using amine-functionalized silica gel or adding a small amount of triethylamine (~1%) to your eluent.[2]

  • Solvent System is Ineffective:

    • Solution: If salt formation is not desired, try inducing crystallization. After cooling, try scratching the flask or using the vapor diffusion (anti-solvent) method. Place your dissolved compound in an open vial inside a larger, sealed jar containing a volatile anti-solvent. Over time, the anti-solvent vapor will slowly diffuse into your solution, gradually reducing solubility and promoting slow crystal growth.[3]

Frequently Asked Questions (FAQs)

Q1: How do I select the best starting solvent or solvent system for my aminocyclobutane derivative?

A1: Solvent selection is a systematic process based on the principle of "like dissolves like," but with the crucial caveat that solubility should be strongly temperature-dependent.[5]

  • Assess Polarity: Look at the functional groups on your aminocyclobutane. A simple aminocyclobutane is moderately polar. If it has additional nonpolar groups (e.g., large alkyl or aryl substituents), it will be less polar. If it has polar groups (e.g., hydroxyl, carboxyl), it will be more polar.

  • Small-Scale Solubility Tests: Test a few milligrams of your crude material in ~0.5 mL of a few candidate solvents at room temperature and then upon heating.

    • Good candidates: Sparingly soluble or insoluble at room temperature, but completely soluble when hot.[8]

    • Poor candidates: Very soluble at room temperature (will result in low recovery) or insoluble even when boiling.

  • Consider Mixed Solvents: If no single solvent is ideal, a mixed-solvent system is the next logical step.[7] Find a "good" solvent that dissolves your compound well and a miscible "poor" solvent (anti-solvent) in which it is insoluble. Common pairs include ethyl acetate/hexanes, acetone/hexanes, and methanol/diethyl ether.[7][9]

G start Start: Select Solvent assess Assess Compound Polarity start->assess test_single Test Solubility in Single Solvents (Hot vs. Cold) assess->test_single is_ideal Ideal Solvent Found? test_single->is_ideal proceed Proceed with Recrystallization is_ideal->proceed Yes test_mixed Test Mixed-Solvent Systems is_ideal->test_mixed No find_good Find 'Good' Solvent (dissolves compound) test_mixed->find_good find_bad Find Miscible 'Bad' Solvent (precipitates compound) find_good->find_bad find_bad->proceed

Caption: Decision-making workflow for solvent selection.

Q2: When should I consider converting my aminocyclobutane freebase to a salt for purification?

A2: You should strongly consider salt formation under the following circumstances:

  • Your aminocyclobutane freebase is a liquid, oil, or a very low-melting solid at room temperature.[2]

  • You have been unable to induce crystallization from a variety of solvents.[2]

  • You need to remove non-basic impurities. Acid-base extraction followed by crystallization of the salt can be a highly effective purification strategy.[10]

  • You require a solid with higher stability for storage or formulation, as salts are often less prone to oxidation or degradation than the corresponding freebases.

Q3: What is polymorphism and why is it relevant for aminocyclobutane compounds?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement.[11] These different forms, or polymorphs, are chemically identical but have different physical properties, including melting point, solubility, dissolution rate, and stability.[12]

For drug development professionals, this is critically important. A change in the crystalline form of an active pharmaceutical ingredient (API) can alter its bioavailability and therapeutic efficacy.[13] The conditions of recrystallization—such as the solvent used, the rate of cooling, and agitation—can dictate which polymorph is formed.[14] Therefore, it is essential to have a consistent and well-documented crystallization protocol to ensure you are producing the same, desired polymorphic form in every batch.

Q4: What are the best methods to assess the purity of my recrystallized aminocyclobutane?

A4: A combination of methods should be used to confidently assess purity:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[8] Compare your experimental value to literature values if available.

  • Thin-Layer Chromatography (TLC): Spot the dissolved crude material, the recrystallized solid, and the mother liquor on a TLC plate. A pure compound should show a single spot, while the mother liquor will contain the impurities.[10]

  • Spectroscopic Analysis (NMR, IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) is one of the most powerful tools for assessing purity. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity. Infrared (IR) spectroscopy can confirm the presence of expected functional groups.

Data Presentation

Table 1: Common Recrystallization Solvents and Their Properties

SolventBoiling Point (°C)PolarityNotes & Common Uses
Water100Very HighGood for polar, salt-forms of amines. High boiling point can make drying difficult.[5]
Methanol65HighA polar alcohol that dissolves many polar compounds.[5]
Ethanol78HighA very common and effective general-purpose recrystallization solvent.[7]
Acetone56Medium-HighExcellent solvent but its low boiling point can limit the solubility differential.[5]
Ethyl Acetate77MediumGood general solvent, often used in a mixture with hexanes.[5][7]
Dichloromethane (DCM)40MediumOften used to dissolve compounds for mixed-solvent systems, but its high volatility and low boiling point make it less ideal as a primary recrystallization solvent.
Toluene111LowGood for aromatic compounds; its high boiling point provides a large temperature gradient.
Hexanes / Heptane69 / 98Very LowExcellent for nonpolar compounds. Frequently used as the anti-solvent in mixed systems.[7]
Diethyl Ether35LowVery volatile and flammable. Primarily used as an anti-solvent or for precipitating salts.
Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

  • Dissolution: Place the crude aminocyclobutane solid in an Erlenmeyer flask with a stir bar. In a separate beaker, heat the chosen solvent to its boiling point. Add the minimum amount of the hot solvent to the flask to just dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.[6]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the solid to a watch glass or place it in a vacuum oven.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethyl acetate).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (anti-solvent, e.g., hexanes) dropwise until the solution becomes persistently cloudy (turbid).[6]

  • Clarification: Add a few drops of the hot "good" solvent to make the solution clear again.

  • Cooling & Collection: Follow steps 3-6 from the Single-Solvent protocol above.

Protocol 3: Salt Formation for Recrystallization (Hydrochloride Salt)

  • Dissolution: Dissolve the crude aminocyclobutane freebase (oil or solid) in a suitable, relatively nonpolar solvent like diethyl ether or ethyl acetate (e.g., 5-10 mL per gram of amine).

  • Acidification: While stirring, slowly add a solution of HCl. This can be a commercial solution (e.g., 2 M HCl in diethyl ether) or generated by bubbling HCl gas through the solvent. Add the acid dropwise until precipitation of the salt ceases and the solution is acidic (test with pH paper).

  • Isolation: The aminocyclobutane hydrochloride salt will often precipitate directly from the solution as a solid. Collect the solid by vacuum filtration.

  • Recrystallization of the Salt: The collected salt can now be recrystallized using a more polar solvent system (e.g., methanol/diethyl ether, ethanol, or isopropanol) following the single- or two-solvent protocols described above.

References
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • The Journal of Organic Chemistry. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. [Link]

  • ScholarWorks. Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • Quora. (2017, February 16). What is the best solvent for recrystallization?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • PubChem. 1-Aminocyclobutanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Baran Lab. Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How To: Purify by Crystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • Chemical Reviews. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications. [Link]

  • Journal of Medicinal Chemistry. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. ACS Publications. [Link]

  • Molecules. (2020, January). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • ResearchGate. (2009, September). Polymorphism: An Overview. Retrieved from [Link]

  • ResearchGate. Polymorphism and its Implications in Pharmaceutical Product Development. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to the Stability and Proper Storage of 3-Aminocyclobutane-1-carbonitrile hydrochloride

Welcome to the technical support guide for 3-Aminocyclobutane-1-carbonitrile hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Aminocyclobutane-1-carbonitrile hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. As a Senior Application Scientist, my goal is to provide you with not just procedures, but a deeper understanding of the "why" behind them, grounded in chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 3-Aminocyclobutane-1-carbonitrile hydrochloride?

A1: For optimal long-term stability, 3-Aminocyclobutane-1-carbonitrile hydrochloride should be stored in a cool, dry, and well-ventilated area.[1][2] The container must be tightly sealed to prevent moisture absorption and contamination.[1][2][3] While some suppliers suggest room temperature storage, storing in a refrigerated and desiccated environment (2-8 °C) is a best practice to minimize the potential for degradation over extended periods.

Causality Insight: The hydrochloride salt form of this amine significantly enhances its stability compared to the free base by preventing oxidation and other degradation pathways involving the lone pair of electrons on the nitrogen atom. However, the nitrile group can be susceptible to hydrolysis, and the cyclobutane ring can be subject to strain-driven reactions, both of which are accelerated by moisture and higher temperatures.

Q2: How sensitive is this compound to air and moisture?

A2: 3-Aminocyclobutane-1-carbonitrile hydrochloride is hygroscopic, meaning it can absorb moisture from the atmosphere. This is a critical stability concern. While it is not overtly sensitive to air (oxygen) due to the protonated amine, moisture can lead to hydrolysis of the nitrile group to a carboxylic acid or amide, altering the compound's structure and purity. Therefore, minimizing exposure to the atmosphere is crucial.

Q3: Can I store this compound in solution? If so, what are the recommended solvents and storage conditions?

A3: Storing 3-Aminocyclobutane-1-carbonitrile hydrochloride in solution is generally not recommended for long-term storage due to the increased risk of degradation. If you must prepare a stock solution, use an anhydrous aprotic solvent such as DMSO or DMF. Prepare the solution fresh and use it as quickly as possible. For short-term storage (less than 24 hours), keep the solution tightly capped at 2-8 °C. Avoid aqueous solutions for storage as they will promote hydrolysis of the nitrile group.

Experimental Tip: Before using a stock solution that has been stored, it is advisable to visually inspect it for any precipitation. If the solution has been stored for an extended period, re-analyzing its purity via a quick analytical method like HPLC is recommended.

Q4: How can I visually assess if my sample of 3-Aminocyclobutane-1-carbonitrile hydrochloride has degraded?

A4: While visual inspection is not a definitive measure of purity, it can provide initial clues. A pure sample should be a white to off-white solid.[4] Signs of potential degradation include:

  • Discoloration: A change to yellow or brown can indicate the presence of impurities.

  • Clumping or change in texture: This often suggests moisture absorption.

  • Incomplete dissolution: If the compound was previously fully soluble in a particular solvent and now shows insolubility, this could be a sign of degradation or the formation of polymeric byproducts.

If you observe any of these changes, it is highly recommended to perform an analytical purity check.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of 3-Aminocyclobutane-1-carbonitrile hydrochloride, linking them to potential stability and storage problems.

Issue 1: Inconsistent or Non-reproducible Experimental Results

If you are experiencing variability in your experimental outcomes, it could be linked to the purity and integrity of your starting material.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Poor Solubility in a Previously Used Solvent System

If you find that the compound is no longer dissolving as expected, consider the following:

  • Moisture Contamination: The compound may have absorbed water, which can affect its solubility profile.

  • Degradation: The formation of less soluble impurities or polymeric byproducts can lead to incomplete dissolution.

Recommended Actions:

  • Dry the Sample: If moisture absorption is suspected, you can attempt to dry the sample under a high vacuum. However, be aware that this may not reverse any hydrolysis that has already occurred.

  • Purity Analysis: Perform an analytical check (e.g., NMR, LC-MS) to identify any potential impurities that could be affecting solubility.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8 °C (Refrigerated)Minimizes kinetic rates of degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Displaces moisture and oxygen, though less critical for the hydrochloride salt.
Light Exposure Store in an amber vial or in the darkPrevents potential photolytic degradation.
Container Tightly sealed glass vialPrevents moisture ingress and is non-reactive.

Experimental Protocols

Protocol 1: Assessment of Purity using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 3-Aminocyclobutane-1-carbonitrile hydrochloride.

Materials:

  • 3-Aminocyclobutane-1-carbonitrile hydrochloride sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% ACN

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 210 nm

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as the area of the main peak divided by the total area of all peaks.

Workflow Diagram:

HPLC_Workflow A Weigh Compound B Dissolve in Water/ACN A->B D Inject Sample into HPLC B->D C Prepare Mobile Phases E Run Gradient Method D->E F Detect at 210 nm E->F G Integrate Peak Areas F->G H Calculate % Purity G->H

Caption: HPLC workflow for purity assessment.

References

  • PhytoTech Labs. Safety Data Sheet. [Link]

Sources

Optimization

Safe handling and disposal of 3-Aminocyclobutane-1-carbonitrile hydrochloride

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 3-Aminocyclobutane-1-carbonitrile hydrochloride. It is designed to address common questions...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 3-Aminocyclobutane-1-carbonitrile hydrochloride. It is designed to address common questions and troubleshooting scenarios encountered during experimental work, ensuring both safety and experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the safe handling, storage, and properties of 3-Aminocyclobutane-1-carbonitrile hydrochloride.

Q1: What are the primary hazards associated with 3-Aminocyclobutane-1-carbonitrile hydrochloride?

A1: 3-Aminocyclobutane-1-carbonitrile hydrochloride is classified as harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1] As with many nitrile-containing compounds, there is a potential for the release of hydrogen cyanide gas, particularly under acidic conditions or upon combustion. Therefore, it is crucial to handle this compound with appropriate safety precautions.

Q2: What are the proper storage conditions for this compound?

A2: To ensure its stability and integrity, 3-Aminocyclobutane-1-carbonitrile hydrochloride should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is incompatible with strong oxidizing agents, so it should be stored away from such substances.[1]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: A comprehensive PPE ensemble is necessary to minimize exposure risks. This includes:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: A lab coat and protective gloves (nitrile gloves are a suitable option for incidental contact).[2][3] For prolonged or direct contact, thicker, chemical-resistant gloves should be considered.

  • Respiratory Protection: Handling should be done in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[1] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator is recommended.[4][5][6][7]

Q4: What should I do in case of accidental exposure?

A4: Immediate and appropriate first aid is crucial in the event of exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.[1]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Q5: How should I dispose of waste containing 3-Aminocyclobutane-1-carbonitrile hydrochloride?

A5: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][8][9] The compound is a hydrochloride salt, meaning it is acidic. For disposal, it should be collected in a designated, properly labeled, and sealed container. The waste will likely require neutralization before final disposal by a licensed hazardous waste disposal company.[10][11] Do not dispose of this chemical down the drain.[12][13]

Section 2: Troubleshooting Experimental Workflows

This section provides guidance on specific issues that may arise during the use of 3-Aminocyclobutane-1-carbonitrile hydrochloride in various experimental settings.

Synthesis and Reactivity

Q: I am attempting a reaction with 3-Aminocyclobutane-1-carbonitrile hydrochloride, but I am observing low to no reactivity. What could be the issue?

A: Several factors could be contributing to the lack of reactivity:

  • Basicity of the Amine: As a hydrochloride salt, the amino group is protonated and therefore not nucleophilic. For reactions requiring a free amine, a base must be added to deprotonate the ammonium salt. The choice of base is critical; a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often a good starting point. The stoichiometry of the base should be at least one equivalent to neutralize the hydrochloride, with a slight excess often being beneficial.

  • Solubility Issues: 3-Aminocyclobutane-1-carbonitrile hydrochloride is a salt and may have limited solubility in common organic solvents. Ensure the chosen solvent can dissolve both the aminonitrile salt (or its free base form) and your other reactants. If solubility remains an issue after adding a base, consider using a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Steric Hindrance: The cyclobutane ring can introduce some steric bulk around the reacting centers. While generally reactive, the specific geometry of your substrate might hinder the approach of the aminonitrile.

Troubleshooting Workflow for Low Reactivity

G start Low Reactivity Observed check_base Is a base required for the reaction? start->check_base add_base Add an appropriate non-nucleophilic base (e.g., TEA, DIPEA). Ensure at least 1 equivalent is used. check_base->add_base Yes check_solubility Are all reactants fully dissolved? check_base->check_solubility No add_base->check_solubility change_solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO). check_solubility->change_solvent No check_sterics Could steric hindrance be a factor? check_solubility->check_sterics Yes change_solvent->check_sterics modify_conditions Consider higher reaction temperatures or longer reaction times. check_sterics->modify_conditions Potentially end Reactivity Improved check_sterics->end Unlikely modify_conditions->end

Caption: A workflow to troubleshoot low reactivity.

Q: My reaction is producing unexpected side products. What are some common side reactions with aminonitriles?

A: Aminonitriles can undergo several side reactions, especially under certain conditions:

  • Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid, particularly in the presence of strong acids or bases and water. If your reaction conditions are not strictly anhydrous, or if you are using aqueous workup procedures, you might isolate the corresponding carboxylic acid or amide derivative.

  • Dimerization or Polymerization: Under certain conditions, especially with heating, aminonitriles can potentially react with each other.

  • Ring Opening of Cyclobutane: While cyclobutane rings are more stable than cyclopropanes, they are still strained.[14][15] Harsh reaction conditions (e.g., high temperatures, strong acids or bases) could potentially lead to ring-opening side products.

To mitigate these side reactions, it is advisable to work under inert and anhydrous conditions, use moderate reaction temperatures, and carefully select your reagents to be compatible with both the amine and nitrile functionalities.

Purification

Q: I am having difficulty purifying my product from the reaction mixture containing 3-Aminocyclobutane-1-carbonitrile hydrochloride. What purification strategies are recommended?

A: The purification of products from reactions involving this compound can be challenging due to its properties as a salt and the potential for it to be present in both its salt and free base forms.

  • Aqueous Extraction: If your product is organic-soluble and your starting aminonitrile (or its byproducts) are water-soluble, an aqueous workup can be effective.

    • If the aminonitrile was used in its hydrochloride form, it will likely reside in the aqueous layer.

    • If a base was used and the free amine is present, you can perform an acidic wash (e.g., with dilute HCl) to protonate the amine and extract it into the aqueous layer.

  • Chromatography:

    • Normal Phase (Silica Gel): If your product is not highly polar, silica gel chromatography can be effective. However, the free amine form of 3-aminocyclobutane-1-carbonitrile can streak on silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine to your eluent system (e.g., 1% TEA in ethyl acetate/hexanes).

    • Reverse Phase Chromatography (C18): This can be a good option for purifying polar compounds.

  • Crystallization: If your product is a solid, crystallization can be an excellent purification method.

Purification Strategy Decision Tree

G start Purification of Product is_product_organic_soluble Is the desired product soluble in an organic solvent? start->is_product_organic_soluble aqueous_workup Perform an aqueous extraction. Consider an acidic wash to remove any residual free amine. is_product_organic_soluble->aqueous_workup Yes chromatography Proceed to chromatography. is_product_organic_soluble->chromatography No is_product_solid Is the product a solid? aqueous_workup->is_product_solid crystallization Attempt crystallization. is_product_solid->crystallization Yes is_product_solid->chromatography No crystallization->chromatography If further purification is needed is_product_polar Is the product polar? chromatography->is_product_polar reverse_phase Use reverse phase chromatography (C18). is_product_polar->reverse_phase Yes normal_phase Use normal phase chromatography (silica gel). Consider adding a basic modifier (e.g., 1% TEA) to the eluent. is_product_polar->normal_phase No

Caption: A decision tree for selecting a purification strategy.

Section 3: Safe Disposal Protocols

Proper disposal of 3-Aminocyclobutane-1-carbonitrile hydrochloride and associated waste is critical for laboratory safety and environmental protection.

Decontamination and Spill Cleanup

In the event of a spill, follow these steps:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE as outlined in the FAQs, including respiratory protection if the spill generates dust.

  • Contain the Spill: For a solid spill, carefully sweep up the material to avoid generating dust and place it into a designated hazardous waste container. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or absorbent pads).

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable cleaning agent and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be placed in a sealed container and disposed of as hazardous waste.

Waste Neutralization for Disposal

As 3-Aminocyclobutane-1-carbonitrile hydrochloride is an acidic salt, it is often necessary to neutralize aqueous waste streams containing this compound before disposal. This should be done by trained personnel in a well-ventilated area.

Protocol for Neutralization of Aqueous Waste:

  • Preparation: In a suitable container within a fume hood, dilute the aqueous waste containing the aminonitrile hydrochloride with water. Place the container in an ice bath to manage any potential exothermic reaction.

  • Slow Addition of Base: While stirring, slowly add a weak base such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide.[11][16] Add the base portion-wise to control the rate of reaction and any potential off-gassing.

  • Monitor pH: Continuously monitor the pH of the solution using a pH meter or pH paper. The goal is to reach a neutral pH (between 6 and 8).

  • Final Disposal: Once neutralized, the solution should be transferred to a properly labeled hazardous waste container for collection by your institution's environmental health and safety department.

Waste Neutralization Workflow

G start Aqueous waste containing 3-Aminocyclobutane-1-carbonitrile HCl dilute Dilute waste with water in a suitable container and place in an ice bath. start->dilute add_base Slowly add a weak base (e.g., NaHCO3) with stirring. dilute->add_base monitor_ph Monitor pH continuously. add_base->monitor_ph check_ph Is pH between 6 and 8? monitor_ph->check_ph check_ph->add_base No collect_waste Transfer to a labeled hazardous waste container for disposal. check_ph->collect_waste Yes end Waste Neutralized collect_waste->end

Sources

Troubleshooting

Common side reactions in the synthesis of 3-Aminocyclobutane-1-carbonitrile hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis of 3-Aminocyclobutane-1-carbonitrile hydrochloride. This guide is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 3-Aminocyclobutane-1-carbonitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. The content is structured in a practical question-and-answer format to directly address issues you may face in the lab.

Overview of the Synthetic Pathway

The most common laboratory-scale synthesis of 3-Aminocyclobutane-1-carbonitrile hydrochloride proceeds via a two-stage process. First, a reductive amination of 3-oxocyclobutane-1-carbonitrile is performed to introduce the amine functionality. Due to the challenges in purifying the resulting primary amine, a common and robust strategy involves an intermediate protection step using a tert-butyloxycarbonyl (Boc) group. The protected intermediate is easily purified via standard chromatography before being deprotected under acidic conditions to yield the final hydrochloride salt.

G cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Deprotection & Salt Formation A 3-Oxocyclobutane- 1-carbonitrile B tert-Butyl (3-cyanocyclobutyl)carbamate (Purified Intermediate) A->B 1) NH4OAc, NaBH3CN 2) Boc2O, Base C 3-Aminocyclobutane- 1-carbonitrile Hydrochloride (Final Product) B->C HCl in Dioxane or Et2O

Caption: Common synthetic workflow for 3-Aminocyclobutane-1-carbonitrile HCl.

Part 1: Troubleshooting the Reductive Amination

This section focuses on the initial conversion of 3-oxocyclobutane-1-carbonitrile to the corresponding amine. The key transformation is the formation of an imine or iminium ion intermediate, followed by its reduction.[1][2]

FAQ 1: My reaction yield is very low, and the starting ketone is mostly recovered. What's going wrong?

This is a frequent issue often traced back to suboptimal reaction conditions, primarily pH control.

Answer:

The reductive amination is highly pH-dependent. The reaction requires a mildly acidic environment (typically pH 4-6) to facilitate two crucial steps: the formation of the iminium ion intermediate and the activity of the reducing agent.[3]

  • Causality:

    • If pH is too high (basic): The formation of the iminium ion from the ketone and ammonia is slow. The initial hemiaminal intermediate requires protonation of the hydroxyl group to eliminate water, which is inefficient under basic conditions.[2]

    • If pH is too low (strongly acidic): The ammonia source (e.g., NH₄OAc) will be fully protonated to NH₄⁺, rendering it non-nucleophilic. It cannot effectively attack the carbonyl carbon of the ketone to initiate the reaction.

  • Troubleshooting Protocol:

    • Reagent Choice: Use ammonium acetate (NH₄OAc) or ammonium formate as the ammonia source and buffer. These reagents help maintain the pH in the optimal range.

    • pH Monitoring: Before adding the reducing agent, check the apparent pH of the reaction mixture with a pH strip and adjust with small amounts of acetic acid if necessary.

    • Solvent: Ensure you are using an appropriate solvent, such as methanol or ethanol, which effectively dissolves all reactants.

FAQ 2: My mass spectrometry analysis shows a significant peak corresponding to 3-hydroxycyclobutane-1-carbonitrile. How do I prevent this side product?

This indicates that the reducing agent is reducing your starting ketone directly to an alcohol instead of reducing the desired imine intermediate.

Answer:

This is a classic chemoselectivity problem.[2] The choice of reducing agent is critical. While powerful hydrides like sodium borohydride (NaBH₄) can reduce both ketones and imines, milder reagents are preferred for their selectivity.

  • Causality: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are specifically chosen for reductive aminations because they are less reactive towards ketones at neutral or slightly acidic pH but are highly effective at reducing the protonated iminium ion intermediate.[4][5] The electron-withdrawing cyano or acetoxy groups decrease the hydridic character of the reagent, making it more selective.[4]

  • Recommended Solution:

    • Switch Reducing Agent: If you are using NaBH₄, switch to NaBH₃CN or NaBH(OAc)₃.

    • Staggered Addition: Add the ketone, ammonia source, and solvent first. Allow them to stir for 30-60 minutes to allow the ketone-imine equilibrium to establish before adding the selective reducing agent. This ensures a higher concentration of the imine is present for reduction.

G Ketone Starting Ketone Alcohol Alcohol Byproduct Ketone->Alcohol + [H-] (e.g., NaBH4) (Side Reaction) Imine Iminium Ion Intermediate Ketone->Imine + NH3 - H2O Amine Desired Primary Amine SecondaryAmine Secondary Amine Byproduct Imine->Amine + [H-] (e.g., NaBH3CN) (Desired Path) Imine->SecondaryAmine + Starting Ketone + [H-] (Side Reaction)

Caption: Competing reaction pathways in reductive amination.

FAQ 3: I've isolated a byproduct with a mass corresponding to a dialkylated amine. How can this be avoided?

This occurs when the desired primary amine product acts as a nucleophile, reacting with another molecule of the starting ketone to form a secondary amine.

Answer:

This is a common side reaction, especially if the concentration of the newly formed primary amine becomes significant while starting ketone is still present.[6]

  • Causality: The product, 3-aminocyclobutane-1-carbonitrile, is itself a primary amine and can be more nucleophilic than ammonia under certain conditions. It can compete with ammonia to attack the ketone, leading to a new iminium ion which is then reduced to the secondary amine byproduct.

  • Troubleshooting Protocol:

    • Use a Large Excess of the Ammonia Source: Employing a significant molar excess (5 to 10 equivalents) of ammonium acetate will statistically favor the reaction of the ketone with ammonia over the reaction with the product amine, effectively suppressing the formation of the secondary amine.

    • Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes slow down the rate of the side reaction relative to the desired reaction.

ParameterRecommended ConditionRationale
Ammonia Source NH₄OAc or NH₄-formateProvides ammonia and buffers the pH in the optimal 4-6 range.
Molar Excess 5-10 equivalentsSuppresses formation of secondary amine byproducts.[6]
Reducing Agent NaBH₃CN or NaBH(OAc)₃Selectively reduces the iminium ion over the ketone.[4][5]
pH 4-6Essential for both iminium ion formation and reductant activity.[3]
Addition Order Mix ketone and ammonia source first, then add reductant.Allows imine/iminium equilibrium to establish.

Part 2: Troubleshooting Boc-Protection & Deprotection

For ease of handling and purification, converting the crude primary amine to its Boc-protected form is highly recommended.

FAQ 4: My Boc-protection step is giving a messy reaction profile with multiple products. What is the likely cause?

The most common issue is incorrect stoichiometry or base selection.

Answer:

  • Causality: While the primary amine is the main nucleophile, other species can react with di-tert-butyl dicarbonate (Boc₂O). If an inappropriate base is used or conditions are not controlled, side reactions can occur. The primary amine can also be protected twice (N,N-di-Boc), although this is less common. A more likely scenario in a crude mixture is the reaction of Boc₂O with other nucleophiles.

  • Troubleshooting Protocol:

    • Purify First (If Possible): Perform an aqueous workup on your crude reductive amination mixture to remove excess ammonium salts before proceeding.

    • Standard Conditions: A widely successful method for Boc protection involves dissolving the crude amine in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), adding a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.), and then adding Boc₂O (1.1-1.2 eq.) portion-wise at 0 °C, followed by warming to room temperature.[7]

    • Purification: The resulting tert-butyl (3-cyanocyclobutyl)carbamate is a neutral, less polar compound that is readily purified by silica gel column chromatography.

FAQ 5: The final Boc-deprotection and salt formation step is not working well. The reaction is incomplete, or my final product is an oil instead of a solid.

These are two distinct problems related to the final step.

Answer:

  • Incomplete Deprotection:

    • Causality: The Boc group is cleaved by acid, which protonates the carbamate and leads to the release of the free amine, carbon dioxide, and a tert-butyl cation.[8] If the acid is too weak, not concentrated enough, or the reaction time is too short, the deprotection will be incomplete.

    • Solution: The standard and most effective reagent is a solution of 4M HCl in 1,4-dioxane.[9] Other options include using trifluoroacetic acid (TFA) in DCM, but this will yield the TFA salt, requiring an additional salt-exchange step.[7] Ensure you use a sufficient excess of acid (often used as the solvent) and allow the reaction to proceed for at least 1-2 hours at room temperature.

  • Product Oiling Out:

    • Causality: The successful precipitation or crystallization of an amine hydrochloride salt is highly dependent on the solvent system and the rate of formation. Amorphous solids or oils can form if the product crashes out of solution too quickly or if the chosen solvent has some affinity for the salt.

    • Troubleshooting Protocol:

      • After deprotection with HCl in dioxane, the solvent is typically removed under reduced pressure.

      • The resulting residue (often a crude solid or oil) should be triturated with a non-polar solvent in which the salt is insoluble. Diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE) are excellent choices.

      • Stirring the oil/residue vigorously in fresh Et₂O for several hours will often induce precipitation of a fine, white solid. Sonication can also be helpful.

      • If it remains an oil, try adding a co-solvent like heptane to the ether to further decrease polarity, or attempt to re-dissolve the oil in a minimal amount of a polar solvent (like isopropanol) and then precipitate it by slowly adding a large volume of Et₂O.

FAQ 6: I'm observing t-butylated byproducts on my aromatic or sulfur-containing substrates during Boc deprotection. How can I prevent this?

This is a known side reaction caused by the tert-butyl cation generated during deprotection.

Answer:

  • Causality: The cleavage of the Boc group generates a tert-butyl cation (t-Bu⁺).[10] This cation is an electrophile and can attack any nucleophilic sites on your molecule, especially electron-rich aromatic rings or thiols.[10]

  • Solution - Use a Cation Scavenger:

    • Add a scavenger to the reaction mixture during the deprotection step. The scavenger is a nucleophile that is more reactive towards the t-Bu⁺ cation than your substrate, effectively trapping it.

    • Common Scavengers: Anisole, thioanisole, or triethylsilane (TES) are commonly used in a 5-10% v/v ratio with the acid (e.g., TFA).

Caption: Role of a cation scavenger in preventing side reactions.

References

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube.
  • Strecker Amino Acid Synthesis Mechanism & Examples. Chemistry Hall.
  • Eschweiler–Clarke reaction. Grokipedia.
  • Eschweiler–Clarke reaction. Wikipedia.
  • Amine synthesis by reductive amination (reductive alkyl
  • Strecker amino acid synthesis. Wikipedia.
  • Aldehydes and Ketones to Amines. Chemistry Steps.
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
  • Reductive amin
  • Amine Protection / Deprotection. Fisher Scientific.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros.
  • Reductive Amin
  • Reductive Amination, and How It Works. Master Organic Chemistry.

Sources

Optimization

Overcoming solubility issues with 3-Aminocyclobutane-1-carbonitrile hydrochloride in reactions

Welcome to the technical support center for 3-Aminocyclobutane-1-carbonitrile hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile build...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Aminocyclobutane-1-carbonitrile hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address the most common challenge associated with its use: solubility. Our goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your own experiments.

Frequently Asked Questions (FAQs)

Question 1: Why is 3-Aminocyclobutane-1-carbonitrile hydrochloride poorly soluble in common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

Answer: The poor solubility stems directly from the compound's structure as a hydrochloride salt. In its solid state, it exists as an ionic lattice, with strong electrostatic interactions between the positively charged cyclobutylammonium cation and the negatively charged chloride anion. This high polarity and crystalline nature make it "happier" in polar, protic solvents that can effectively solvate both ions.

Aprotic solvents like DCM and THF lack the strong hydrogen-bonding capability and high dielectric constant required to break down this stable crystal lattice and solvate the individual ions, resulting in poor solubility. The hydrochloride form is beneficial for the compound's stability and shelf-life, but this often comes at the cost of solubility in typical organic reaction media.[1]

Question 2: I need to perform an amide coupling, but my amine salt won't dissolve. What is the quickest way to get it into solution?

Answer: The most direct and widely practiced method is in-situ neutralization , also known as "free-basing." This involves adding a tertiary amine base directly to a suspension of the hydrochloride salt in your reaction solvent.

The purpose of the base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) is to deprotonate the ammonium salt, generating the "free amine." This neutral form of the molecule is significantly less polar and more soluble in a wide range of organic solvents.[2] The byproduct of this neutralization is the corresponding ammonium salt of the base you used (e.g., triethylammonium chloride), which often precipitates from less polar solvents like DCM but may remain soluble in more polar solvents like N,N-Dimethylformamide (DMF).

Quick Protocol for In-Situ Neutralization:

  • Suspend 3-Aminocyclobutane-1-carbonitrile hydrochloride (1.0 eq.) in your chosen aprotic solvent (e.g., DCM, THF, Acetonitrile).

  • Add a suitable tertiary amine base, such as triethylamine or DIPEA (1.05–1.2 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • You should observe the reaction mixture becoming more homogeneous as the free amine dissolves. If a new solid forms, it is likely the ammonium salt byproduct. For many reactions, this can be left in the mixture.

Troubleshooting Guides & Advanced Protocols

Scenario 1: My reaction is sensitive to added bases or their salts. How can I prepare a stock solution of the free amine?

Answer: If your reaction cannot tolerate the presence of an additional tertiary amine or its hydrochloride salt, you will need to prepare a solution of the free amine and separate it from the byproducts before use. This is a classic liquid-liquid extraction procedure.

Protocol for Free Amine Isolation:

  • Dissolve the 3-Aminocyclobutane-1-carbonitrile hydrochloride in a minimal amount of water.

  • Transfer the aqueous solution to a separatory funnel.

  • Cool the funnel in an ice bath and add an equal volume of a suitable organic solvent (e.g., DCM or Ethyl Acetate).

  • Slowly add a saturated aqueous solution of a weak inorganic base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the aqueous layer is basic (pH > 9, check with pH paper).[3]

  • Gently shake the funnel, venting frequently to release any CO₂ pressure.

  • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent. The resulting solution contains your free amine.

Causality & Trustworthiness: This method works by neutralizing the HCl salt with a base. The resulting free amine is more soluble in the organic layer, while the inorganic salt (NaCl) remains in the aqueous layer, allowing for clean separation. Crucially , the resulting free amine solution should be used immediately. Small, volatile free amines can be unstable upon long-term storage or during concentration via rotary evaporation.[4]

Scenario 2: I performed an in-situ neutralization for my amide coupling, but the reaction is sluggish or incomplete. What could be the issue?

Answer: This is a common issue that can be traced to several factors related to solvent choice and reaction conditions. Amide bond formation is a fundamental transformation, and its success is highly dependent on the reaction environment.[5]

Troubleshooting Workflow:

G start Sluggish Amide Coupling q1 Is the amine fully dissolved after adding base? start->q1 sol_issue Solubility Issue Persists q1->sol_issue No sol_ok Solution is Homogeneous q1->sol_ok Yes action1 Switch to a more polar aprotic solvent like DMF or Acetonitrile. These solvents can better solvate the activated carboxylic acid intermediate and ions. sol_issue->action1 q2 What is your solvent? sol_ok->q2 dcm_thf DCM / THF q2->dcm_thf Less Polar dmf_nmp DMF / NMP / DMSO q2->dmf_nmp Polar Aprotic dcm_thf->action1 action2 The issue may not be solubility. Consider: 1. Coupling reagent activity (e.g., EDC, HATU). 2. Steric hindrance. 3. Reaction temperature. dmf_nmp->action2

Caption: Troubleshooting workflow for sluggish amide coupling reactions.

Detailed Explanation:

  • Solvent Polarity is Key: While the free amine may dissolve in DCM or THF, many common coupling reagents (like EDC·HCl) and their activated intermediates are ionic species themselves.[6] Solvents like DMF or NMP are often superior for amide couplings because their higher polarity and dielectric constant can stabilize these charged intermediates, accelerating the reaction rate. Recent studies have also explored greener alternatives to DCM and DMF, such as 2-methyl-THF and cyclopentyl methyl ether (CPME), which can be effective depending on the specific coupling reagents used.[7][8]

  • Byproduct Interference: In less polar solvents, the triethylammonium chloride byproduct can sometimes coat the reactants or interfere with the reaction. If you suspect this, you can try filtering the slurry after the in-situ neutralization before adding your carboxylic acid and coupling reagent.

Scenario 3: Can I use an inorganic base for the in-situ neutralization?

Answer: Yes, using a solid, powdered inorganic base is a viable and often "cleaner" alternative to tertiary amines, especially if your product is difficult to separate from residual TEA or DIPEA during workup.

Protocol for Inorganic Base Neutralization:

  • Suspend the 3-Aminocyclobutane-1-carbonitrile hydrochloride (1.0 eq.) in your chosen aprotic solvent (e.g., Acetonitrile or DMF).

  • Add an excess of finely powdered anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0–3.0 eq.).

  • Stir the mixture vigorously for 30–60 minutes.

  • The solid base will neutralize the hydrochloride salt. The resulting free amine will be in solution.

  • The inorganic salts (KCl and excess carbonate) are insoluble. You can either proceed with the reaction as a slurry or filter the solids off to get a clear solution of the free amine.

Why it Works: This is a heterogeneous reaction where the neutralization occurs on the surface of the solid base. It avoids introducing a soluble organic base and its corresponding salt into the reaction mixture.[4] This technique is particularly useful in preparations for chromatography, as it eliminates a common, highly polar impurity.

Data Summary: Solvent Selection Guide

The choice of solvent is critical for both solubility and reaction performance. This table provides a guide for common solvents used in reactions involving amine hydrochlorides.

SolventTypeDielectric Constant (20°C)Key Characteristics & Use Cases
Dichloromethane (DCM) Aprotic, Halogenated9.1Good for extractions, poor for dissolving salts. Use only after free-basing.
Tetrahydrofuran (THF) Aprotic, Ether7.6Similar to DCM; often used for reactions with organometallics.
Acetonitrile (MeCN) Polar Aprotic37.5Good balance of polarity; can often dissolve both free amine and reaction intermediates.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Excellent solvent for amide couplings and reactions with salts. High boiling point can make removal difficult.
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.2Very high polarity, dissolves most organic salts. Can be reactive under certain conditions.
Methanol (MeOH) / Ethanol (EtOH) Polar Protic33.0 / 24.5Will readily dissolve the HCl salt but may be reactive (e.g., transesterification, reaction with acyl chlorides). Use with caution.

References

  • McKinstry, L., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. Available at: [Link]

  • Specialty Chemicals. (n.d.). Amide Synthesis Mastery: Your Guide to EDC HCl Coupling. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43810936, Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. Available at: [Link]

  • U.S. Pharmacopeia. (2012). Description and Solubility. Second Supplement to USP 35–NF 30. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • ResearchGate. (2013). Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. Available at: [Link]

  • ResearchGate. (2021). Green Solvents for the Formation of Amide Linkage. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]

  • Sharma, D., et al. (2011). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • ResearchGate. (2020). How can I neutralize aminehydrochlorides? Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

  • Reddit. (2016). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? Available at: [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • ResearchGate. (2018). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? Available at: [Link]

  • Reddit. (2016). Free-basing a volatile aliphatic amine without aqueous? Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3-Aminocyclobutane-1-carbonitrile Hydrochloride

Welcome to the technical support center for the synthesis of 3-Aminocyclobutane-1-carbonitrile hydrochloride. This guide is designed for researchers, chemists, and process development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Aminocyclobutane-1-carbonitrile hydrochloride. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis and scale-up of this important building block.

Introduction: The Importance of 3-Aminocyclobutane-1-carbonitrile Hydrochloride

3-Aminocyclobutane-1-carbonitrile hydrochloride is a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its rigid cyclobutane scaffold provides a unique three-dimensional structure that is of great interest in drug design for modulating biological activity and pharmacokinetic properties. The successful and scalable synthesis of this intermediate is therefore a critical step in the drug development pipeline. This guide will walk you through common synthetic routes, potential challenges, and practical solutions to streamline your process.

Synthetic Strategy Overview

The synthesis of 3-Aminocyclobutane-1-carbonitrile hydrochloride can be approached from several different precursors. The choice of route often depends on the availability of starting materials, scalability, cost, and stereochemical requirements. Below is a diagram outlining the most common synthetic pathways.

Synthetic_Routes cluster_0 Route 1: Reductive Amination cluster_1 Route 2: From Alcohol cluster_2 Route 3: Mitsunobu Reaction 3-Oxocyclobutanecarbonitrile 3-Oxocyclobutanecarbonitrile Reductive_Amination Reductive Amination (e.g., NH4Cl, NaBH3CN) 3-Oxocyclobutanecarbonitrile->Reductive_Amination Target_Compound 3-Aminocyclobutane-1-carbonitrile (free base) Reductive_Amination->Target_Compound Direct Formation Final_Product 3-Aminocyclobutane-1-carbonitrile hydrochloride Target_Compound->Final_Product Salt Formation (HCl) 3-Hydroxycyclobutane-1-carbonitrile 3-Hydroxycyclobutane-1-carbonitrile Activation Activation (e.g., MsCl, TsCl) 3-Hydroxycyclobutane-1-carbonitrile->Activation Azide_Displacement Azide Displacement (NaN3) Activation->Azide_Displacement Reduction Azide Reduction (e.g., H2, Pd/C) Azide_Displacement->Reduction Reduction->Target_Compound 3-Hydroxycyclobutane-1-carbonitrile_Mitsunobu 3-Hydroxycyclobutane-1-carbonitrile Mitsunobu Mitsunobu Reaction (e.g., Phthalimide, DEAD, PPh3) 3-Hydroxycyclobutane-1-carbonitrile_Mitsunobu->Mitsunobu Deprotection Deprotection (e.g., Hydrazine) Mitsunobu->Deprotection Deprotection->Target_Compound

Caption: Common synthetic routes to 3-Aminocyclobutane-1-carbonitrile hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for large-scale production?

For large-scale synthesis, the reductive amination of 3-oxocyclobutanecarbonitrile (Route 1) is often preferred. This route is typically a one-pot reaction, which reduces processing time and waste. The reagents are relatively inexpensive and the reaction conditions are generally mild. However, the availability and cost of the starting ketone may be a consideration.

The route starting from 3-hydroxycyclobutane-1-carbonitrile via an azide intermediate (Route 2) is also scalable. While it involves more steps, the reactions are generally robust and high-yielding. The use of sodium azide requires careful handling due to its toxicity.

The Mitsunobu reaction (Route 3) is less commonly used for large-scale production due to the generation of stoichiometric amounts of triphenylphosphine oxide and reduced azodicarboxylate byproducts, which can complicate purification.

Q2: What are the critical safety precautions for this synthesis?

  • Sodium Azide (NaN3): This reagent is highly toxic and can form explosive heavy metal azides. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, which can generate toxic hydrazoic acid gas.

  • Strong Acids (HCl, TFA): Concentrated acids are corrosive and should be handled with care. The deprotection of Boc-protected amines can be exothermic.

  • Hydrogenation: The reduction of azides using hydrogen gas requires specialized equipment (e.g., a Parr shaker or a hydrogenation reactor) and should be performed by trained personnel due to the flammability of hydrogen.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring reaction progress. For TLC, a stain such as ninhydrin is useful for visualizing the amine product. HPLC can provide quantitative information on the conversion of starting material and the formation of impurities.

Troubleshooting Guide

This section is organized by the synthetic route and potential issues you may encounter.

Route 1: Reductive Amination of 3-Oxocyclobutanecarbonitrile

Q: My reductive amination is giving low yields. What are the possible causes and solutions?

A: Low yields in reductive amination can stem from several factors. Here's a troubleshooting workflow:

Reductive_Amination_Troubleshooting cluster_imine Imine Formation Issues cluster_reducing_agent Reducing Agent Issues cluster_side_reactions Side Reaction Issues start Low Yield in Reductive Amination check_imine Is imine formation efficient? (Monitor by NMR or IR if possible) start->check_imine check_reducing_agent Is the reducing agent active? start->check_reducing_agent check_side_reactions Are there significant side products? start->check_side_reactions solution_ph Adjust pH to 4-6. Too acidic: protonates amine. Too basic: no catalyst for dehydration. check_imine->solution_ph solution_water Remove water if necessary (e.g., Dean-Stark or molecular sieves). check_imine->solution_water solution_new_reagent Use fresh NaBH3CN or NaBH(OAc)3. These can degrade on storage. check_reducing_agent->solution_new_reagent solution_temp Ensure the reaction is not too warm, as this can decompose the reducing agent. check_reducing_agent->solution_temp solution_dialkylation Is dialkylation observed? (Formation of a secondary amine impurity). Increase excess of ammonia source. check_side_reactions->solution_dialkylation solution_reduction Is the ketone being reduced to an alcohol? Use a milder reducing agent (NaBH3CN is generally selective for imines). check_side_reactions->solution_reduction

Caption: Troubleshooting low yields in reductive amination.

Detailed Protocol: Reductive Amination

  • To a solution of 3-oxocyclobutanecarbonitrile (1.0 eq) in methanol, add ammonium chloride (5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH3CN) (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.

  • Quench the reaction by the slow addition of 1M HCl.

  • Concentrate the mixture under reduced pressure and proceed with work-up and purification.

Q: I am observing the formation of a significant amount of 3-hydroxycyclobutane-1-carbonitrile. How can I prevent this?

A: The formation of the corresponding alcohol indicates that the reducing agent is reducing the starting ketone faster than the imine. Sodium cyanoborohydride (NaBH3CN) is generally selective for the reduction of imines over ketones, especially at a slightly acidic pH.[1] Ensure that the pH of your reaction mixture is in the optimal range for imine formation (pH 4-6). If the issue persists, consider using sodium triacetoxyborohydride (NaBH(OAc)3), which is another mild and selective reducing agent for reductive aminations.

Route 2: From 3-Hydroxycyclobutane-1-carbonitrile (Azide Route)

Q: The conversion of the alcohol to the azide is incomplete. What can I do?

A: Incomplete conversion to the azide is usually due to an inefficient activation of the alcohol as a leaving group.

  • Choice of Leaving Group: If you are using methanesulfonyl chloride (MsCl), consider switching to p-toluenesulfonyl chloride (TsCl). Tosylates are generally more reactive and better leaving groups.

  • Reaction Conditions: Ensure the reaction is carried out at a low temperature (typically 0 °C) during the addition of the sulfonyl chloride to prevent side reactions. The subsequent displacement with sodium azide may require elevated temperatures (e.g., 60-80 °C in a polar aprotic solvent like DMF).

  • Purity of Starting Material: Ensure your starting alcohol is dry, as water can consume the sulfonyl chloride.

Q: The reduction of the azide is sluggish. What are the common issues?

A: Catalytic hydrogenation is the most common method for reducing azides.

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst can become poisoned by sulfur-containing impurities or other functional groups. Ensure your substrate is sufficiently pure. Using a fresh batch of catalyst is recommended.

  • Hydrogen Pressure: For some substrates, atmospheric pressure of hydrogen may not be sufficient. Increasing the pressure using a hydrogenation reactor can significantly increase the reaction rate.

  • Solvent: Protic solvents like methanol or ethanol are typically effective for this reduction.

An alternative to catalytic hydrogenation is the Staudinger reaction, which involves treatment of the azide with triphenylphosphine (PPh3) followed by hydrolysis.[2] This can be a good option if hydrogenation is not feasible.

Final Step: Salt Formation and Purification

Q: My final product, 3-Aminocyclobutane-1-carbonitrile hydrochloride, is an oil and will not crystallize. How can I purify it?

A: The hydrochloride salt of this amine can sometimes be hygroscopic or form an oil, especially if impurities are present.

  • Solvent Selection for Precipitation/Crystallization: The free base is typically dissolved in a solvent in which it is soluble, but the hydrochloride salt is not. Common choices include isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether. The addition of a solution of HCl in one of these solvents (e.g., HCl in IPA or HCl in dioxane) should induce precipitation.

  • Trituration: If an oil forms, try cooling it and scratching the flask with a glass rod to induce crystallization. You can also try adding a non-polar solvent like hexane or heptane to the oil and stirring vigorously (trituration) to encourage solidification.

  • Purification by Washing: If the product has already precipitated but is impure, washing the solid with a solvent that dissolves the impurities but not the product can be effective. For example, washing the hydrochloride salt with cold acetone or ethyl acetate can remove non-polar impurities.

Q: I see an impurity with a mass of +56 in my final product after a Boc-deprotection route. What is it and how can I avoid it?

A: This is a common issue when deprotecting a Boc-protected amine with a strong acid. The acid cleaves the Boc group, generating a tert-butyl cation (tBu+). This electrophilic cation can then alkylate the product amine, leading to the formation of an N-tert-butyl impurity (+56 mass units).

Strategies to Minimize N-tert-butylation:

StrategyRationale
Use Scavengers Add a scavenger such as anisole or thioanisole to the reaction mixture. These electron-rich aromatic compounds are more nucleophilic than the product amine and will trap the tert-butyl cation.
Lower Reaction Temperature Perform the deprotection at a lower temperature (e.g., 0 °C) to reduce the rate of the alkylation side reaction.
Choice of Acid Trifluoroacetic acid (TFA) is often used for Boc deprotection and can sometimes give cleaner reactions than HCl, although it is more expensive.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. Available at: [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. Available at: [Link]

  • Reductive Amination. Organic Chemistry Portal. Available at: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. Available at: [Link]

  • Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. Available at: [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Purification of organic hydrochloride salt? ResearchGate. (2017). Available at: [Link]

  • Reductive Amination. Chemistry Steps. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-Aminocyclobutane-1-carbonitrile Hydrochloride and Its Analogs as Scaffolds for Drug Discovery

Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the relentless pursuit of novel chemical matter with optimized pharmacological profiles is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel chemical matter with optimized pharmacological profiles is paramount. Among the various structural motifs employed to navigate the complexities of chemical space, strained ring systems have garnered significant attention for their ability to impart unique conformational constraints and metabolic properties to bioactive molecules. The cyclobutane ring, in particular, has emerged as a valuable scaffold, offering a rigid framework that can improve metabolic stability, and serve as a versatile anchor for pharmacophoric elements.[1][2] This guide presents a comprehensive comparative analysis of 3-Aminocyclobutane-1-carbonitrile hydrochloride and two of its key analogs: 3-Aminocyclobutane-1-carboxylic acid and Methyl 3-aminocyclobutane-1-carboxylate.

This analysis is framed within the context of their potential as building blocks for Janus Kinase (JAK) inhibitors, a critical class of therapeutics for autoimmune diseases and myeloproliferative neoplasms.[3][4] By dissecting their physicochemical properties, synthetic accessibility, and potential pharmacological profiles, this guide aims to provide researchers, scientists, and drug development professionals with the insights necessary to strategically leverage these scaffolds in their discovery programs.

Structural Overview of the Core Molecule and Its Analogs

The three molecules at the center of this analysis share a common 3-aminocyclobutane core but differ in the functional group at the 1-position. This seemingly subtle variation can profoundly influence their physicochemical and pharmacological characteristics.

  • 3-Aminocyclobutane-1-carbonitrile hydrochloride (1): The parent molecule featuring a nitrile group.

  • 3-Aminocyclobutane-1-carboxylic acid (2): An analog where the nitrile is hydrolyzed to a carboxylic acid.

  • Methyl 3-aminocyclobutane-1-carboxylate (3): An analog representing the methyl ester of the carboxylic acid.

Comparative Physicochemical Properties: A Blend of Calculated and Expected Experimental Profiles

A molecule's journey from a laboratory curiosity to a clinical candidate is heavily dictated by its physicochemical properties. These parameters govern its solubility, permeability, and metabolic fate—collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Calculated Physicochemical Properties

Publicly available databases such as PubChem provide valuable in silico predictions of key physicochemical descriptors. While not a substitute for experimental data, these calculated values offer a useful preliminary comparison.

Property3-Aminocyclobutane-1-carbonitrile hydrochloride (1)3-Aminocyclobutane-1-carboxylic acid (2)Methyl 3-aminocyclobutane-1-carboxylate (3)
Molecular Formula C₅H₉ClN₂C₅H₉NO₂C₆H₁₁NO₂
Molecular Weight 132.60 g/mol 115.13 g/mol [5]129.16 g/mol [6]
XLogP3-AA 0.4-2.9[5]-0.3[6]
Hydrogen Bond Donors 22[5]1[6]
Hydrogen Bond Acceptors 23[5]3[6]
Rotatable Bond Count 01[5]2[6]
Data sourced from PubChem CID: 15946898, 194581, 39871617.

From these calculated values, we can infer initial differences. The carboxylic acid analog (2) is predicted to be significantly more polar (lower XLogP3) than the nitrile (1) and the methyl ester (3). This is expected to translate to higher aqueous solubility but potentially lower membrane permeability.

Hypothetical Experimental Data: Bridging the Gap

Disclaimer: The following table presents hypothetical, yet plausible, experimental data for the purpose of illustrating a comparative analysis. This data is not based on direct experimental results for these specific compounds but is extrapolated from general trends observed for similar functional group interconversions and the known properties of cyclobutane-containing molecules.[1][2] The generation of such data through the experimental protocols detailed later in this guide is strongly encouraged.

Parameter3-Aminocyclobutane-1-carbonitrile HCl (1)3-Aminocyclobutane-1-carboxylic acid (2)Methyl 3-aminocyclobutane-1-carboxylate (3)
Kinetic Solubility (pH 7.4) ~150 µg/mL>500 µg/mL~200 µg/mL
PAMPA Permeability (Papp) ~3.0 x 10⁻⁶ cm/s<1.0 x 10⁻⁶ cm/s~5.0 x 10⁻⁶ cm/s
Microsomal Stability (t½) >60 min>60 min~45 min
pKa (Amine) ~8.5~9.0~8.5
pKa (Acid) N/A~4.5N/A

Causality Behind the Hypothetical Data:

  • Solubility: The carboxylic acid (2) is expected to have the highest solubility due to its ability to ionize at physiological pH. The nitrile (1) and ester (3) are less polar and thus anticipated to have lower, but still potentially adequate, solubility.

  • Permeability: The increased polarity of the carboxylic acid (2) would likely lead to lower passive permeability across a lipid membrane. The methyl ester (3), being more lipophilic, is predicted to have the highest permeability. The nitrile (1) would fall in between.

  • Metabolic Stability: The cyclobutane ring is known to often enhance metabolic stability.[1] All three compounds are expected to be relatively stable. The ester (3) might be susceptible to hydrolysis by esterases, leading to a slightly shorter half-life.

  • pKa: The basicity of the primary amine is expected to be similar across the three compounds. The carboxylic acid in (2) introduces an acidic pKa.

Synthetic Accessibility: A Key Consideration for Library Development

The feasibility of synthesizing a diverse library of analogs is a critical factor in any drug discovery campaign. The 3-aminocyclobutane core of these molecules can be accessed through various synthetic routes, often involving cycloaddition reactions or ring expansions.

G cluster_0 Synthesis of the Core Scaffold and Analogs Start Commercially Available Cyclobutane Precursors Step1 Introduction of Amino and Functional Group Precursors Step2 Functional Group Interconversion Nitrile 3-Aminocyclobutane-1-carbonitrile HCl (1) Carboxylic_Acid 3-Aminocyclobutane-1-carboxylic acid (2) Ester Methyl 3-aminocyclobutane-1-carboxylate (3)

The synthesis of these building blocks allows for diversification at both the amino and the functional group at the 1-position, making them attractive for library synthesis. The interconversion between the nitrile, carboxylic acid, and ester is typically straightforward, allowing for rapid exploration of structure-activity relationships.

Pharmacological Profile: A Hypothetical Comparison in the Context of JAK Inhibition

As previously mentioned, the cyclobutane scaffold is present in several known JAK inhibitors.[3] The amino group of our core molecules could serve as an attachment point for a hinge-binding motif, while the functional group at the 1-position could be further elaborated to interact with other regions of the ATP-binding site or to modulate physicochemical properties.

Disclaimer: The following table presents a hypothetical pharmacological profile for derivatives of compounds 1, 2, and 3, where the amino group is appended with a generic hinge-binding moiety. This data is for illustrative purposes to guide a discussion on potential structure-activity relationships and is not based on experimental results.

TargetDerivative of (1) (Nitrile) IC₅₀ (nM)Derivative of (2) (Carboxylic Acid) IC₅₀ (nM)Derivative of (3) (Ester) IC₅₀ (nM)
JAK1 50>100075
JAK2 150>1000200
JAK3 25>100040
TYK2 300>1000400

Rationale for the Hypothetical Pharmacological Profile:

  • The nitrile and ester groups are common in known kinase inhibitors and can participate in hydrogen bonding or occupy hydrophobic pockets.

  • The charged nature of the carboxylic acid at physiological pH would likely be detrimental to cell permeability and intracellular target engagement, hence the much higher hypothetical IC₅₀ values.

  • The smaller size of the nitrile compared to the ester could lead to subtle differences in binding affinity and selectivity across the JAK family.

G

Experimental Protocols for a Self-Validating Comparative Analysis

To move from hypothetical to actual data, a series of well-defined, robust experimental protocols are necessary. The following section details the methodologies for determining the key physicochemical and ADME properties.

Kinetic Solubility Assay

This assay provides a high-throughput method to assess the solubility of compounds when introduced from a DMSO stock into an aqueous buffer, mimicking early-stage screening conditions.[7]

Protocol:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.

  • Analysis: Analyze the samples by nephelometry (light scattering) to detect precipitation or by UV/Vis spectroscopy after filtration to quantify the amount of dissolved compound.

  • Data Interpretation: The highest concentration that does not show precipitation is reported as the kinetic solubility.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that predicts passive membrane permeability.[8][9]

Protocol:

  • Membrane Coating: Coat the wells of a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Donor Solution: Add the test compounds (dissolved in buffer at a known concentration) to the donor wells.

  • Acceptor Solution: Fill the acceptor wells of a 96-well plate with buffer.

  • Incubation: Place the filter plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours).

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[10]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a phosphate buffer.

  • Compound Addition: Add the test compound to the reaction mixture at a final concentration of, for example, 1 µM.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line is the elimination rate constant (k), and the half-life (t½) is calculated as 0.693/k.

G cluster_0 In Vitro ADME Profiling Workflow Solubility Kinetic Solubility Assay Permeability PAMPA Metabolism Microsomal Stability Assay Data_Integration Integrated ADME Profile

Conclusion and Future Directions

This comparative guide has illuminated the potential of 3-Aminocyclobutane-1-carbonitrile hydrochloride and its carboxylic acid and methyl ester analogs as versatile building blocks in drug discovery, particularly within the realm of JAK inhibitors. While calculated and hypothetical data provide a valuable starting point for discussion, it is the generation of robust experimental data that will ultimately guide the selection and optimization of these scaffolds.

The distinct physicochemical profiles of the nitrile, carboxylic acid, and ester functionalities offer a clear strategic choice for medicinal chemists. The carboxylic acid may be suitable for targeting extracellular proteins or for use in prodrug strategies, while the nitrile and ester are better suited for intracellular targets requiring good membrane permeability. The inherent stability of the cyclobutane core is a significant advantage for all three analogs.

Future work should focus on the execution of the detailed experimental protocols to replace the hypothetical data with measured values. Furthermore, the synthesis and pharmacological evaluation of derivatives targeting the JAK family will be crucial to validate the potential of these scaffolds. By systematically exploring the structure-activity and structure-property relationships, the full potential of these aminocyclobutane building blocks can be unlocked, paving the way for the discovery of next-generation therapeutics.

References

  • BenchChem. (2025). Technical Support Center: Enhancing Metabolic Stability of Cyclobutane-Containing Drugs.
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  • Figshare. (n.d.). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. Retrieved from [Link]

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  • PubChem. (n.d.). Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]

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  • ResearchGate. (n.d.). The IC50 value of JAK2/3 inhibitions of napabucasin series and known drugs, tofacitinib and ruxolitinib. Retrieved from [Link]

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  • PubMed Central. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Retrieved from [Link]

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Comparative

Cyclobutane vs. Cyclopentane Derivatives in Drug Design: A Comparative Efficacy Guide

In the intricate world of medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Small aliphatic rings, in particular, have...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Small aliphatic rings, in particular, have garnered significant attention for their ability to impart favorable physicochemical and pharmacological properties. This guide provides an in-depth comparison of two such scaffolds: cyclobutane and cyclopentane. As a senior application scientist, my aim is to dissect their unique attributes, supported by experimental data, to empower researchers in making informed decisions during the drug discovery and development process.

At a Glance: Key Physicochemical and Structural Differences

Cyclobutane and cyclopentane, while seemingly similar, possess distinct structural and energetic properties that dictate their behavior in a biological environment. The most notable difference lies in their inherent ring strain. Cyclobutane is significantly more strained than cyclopentane, with a strain energy of approximately 26.3 kcal/mol compared to cyclopentane's 7.1 kcal/mol.[1] This higher strain in cyclobutane results in longer C-C bonds (around 1.56 Å) and a unique puckered or "folded" conformation to alleviate some of the torsional strain that would be present in a planar structure.[1][2][3] In this conformation, one carbon atom is about 25° out of the plane of the other three.[2][4]

Cyclopentane, on the other hand, is more flexible and can adopt several non-planar conformations, with the "envelope" and "half-chair" forms being the most stable.[2][5] These conformations help to minimize both angle and torsional strain. The lower ring strain of cyclopentane makes it a more chemically inert and stable scaffold compared to the more reactive cyclobutane.[1]

PropertyCyclobutaneCyclopentaneReference
Ring Strain Energy (kcal/mol) 26.37.1[1]
Conformation Puckered ("folded" or "butterfly")Envelope, Half-chair[2][3][5]
C-C-C Bond Angle ~88°102° - 106°[5][6]
Relative Reactivity HigherLower[1]

Impact on Pharmacological Properties: A Head-to-Head Comparison

The choice between a cyclobutane and a cyclopentane moiety can have a profound impact on a drug candidate's potency, selectivity, and pharmacokinetic profile.

Potency and Selectivity: The Conformational Advantage of Rigidity

The rigid and puckered nature of the cyclobutane ring can be a significant advantage in drug design. By "freezing" a molecule's conformation, it can present the key pharmacophoric groups to a biological target in a more optimal and pre-organized manner, leading to enhanced binding affinity and potency.[1][7]

A compelling example of this is seen in the development of inhibitors for the euchromatic histone methyltransferase G9a, a target implicated in various cancers. In a structure-activity relationship (SAR) study, a spirocyclic cyclobutane derivative (compound 22 ) exhibited submicromolar potency (IC50 = 153 nM). When the spiro-cyclobutane was replaced with a spiro-cyclopentane or a spiro-cyclohexane, the potency dropped by at least an order of magnitude.[1][8] This suggests that the specific geometry and conformational restriction imposed by the cyclobutane ring were crucial for optimal interaction with the G9a binding pocket.

G9a_inhibitor cluster_0 G9a Inhibitor Scaffold cluster_1 Ring Modifications Scaffold Core Structure Cyclobutane Spiro-Cyclobutane (IC50 = 153 nM) Scaffold->Cyclobutane High Potency Cyclopentane Spiro-Cyclopentane (Potency Drop >10x) Scaffold->Cyclopentane Low Potency Cyclohexane Spiro-Cyclohexane (Potency Drop >10x) Scaffold->Cyclohexane Low Potency

While cyclopentane derivatives can also provide a degree of conformational constraint, their greater flexibility may not always lead to the same level of potency enhancement as the more rigid cyclobutane.

Metabolic Stability: A Tale of Two Rings

Metabolic stability is a critical parameter in drug development, as it influences a compound's half-life and bioavailability. Both cyclobutane and cyclopentane are generally considered to be more metabolically stable than their linear alkyl counterparts.[9] However, the choice between the two can still have a significant impact.

The rigid nature of the cyclobutane ring can make it less susceptible to metabolism by cytochrome P450 enzymes.[10] A notable example is the development of ivosidenib, a first-in-class IDH1 inhibitor. The initial lead compound suffered from metabolic instability of its cyclohexane and imidazole moieties. A key optimization step was the replacement of the cyclohexyl amine with a difluorocyclobutanyl amine, which significantly improved the metabolic stability, leading to a clinically viable drug candidate.

While direct comparative studies between cyclobutane and cyclopentane analogs in the same series are less common in the literature, the available evidence suggests that the more constrained nature of cyclobutane can be leveraged to block sites of metabolism.

Case Study: αvβ3 Antagonists

The development of small molecule antagonists for the αvβ3 integrin, a target in cancer therapy, provides further insight into the utility of the cyclobutane scaffold. Researchers have successfully used a functionalized cyclobutane ring as a central scaffold in an arginine-glycine-aspartic acid (RGD) mimetic structure.[11] A lead compound from this series demonstrated not only potent in vitro activity (IC50 < 1 µM) but also good metabolic stability (t1/2 > 80 minutes) and was well-tolerated in vivo.[11] This highlights the potential of cyclobutane to serve as a metabolically robust core for the development of new therapeutics.

Experimental Protocols

To aid researchers in their own comparative studies, the following are detailed protocols for key experiments.

In Vitro Metabolic Stability Assay

This protocol is designed to assess the metabolic stability of a compound using liver microsomes.[12][13][14]

Objective: To determine the intrinsic clearance (CLint) and half-life (t1/2) of a test compound.

Materials:

  • Test compounds (cyclobutane and cyclopentane derivatives)

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the liver microsomes and phosphate buffer.

  • Add the test compound to the wells at a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the compound.

Metabolic_Stability_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Stock Prepare Compound Stock Solution Add_Compound Add Compound to Microsome Mix Stock->Add_Compound Microsomes Prepare Microsome and Buffer Mix Microsomes->Add_Compound Pre_Incubate Pre-incubate at 37°C Add_Compound->Pre_Incubate Start_Reaction Add NADPH to Initiate Reaction Pre_Incubate->Start_Reaction Quench Quench Reaction at Time Points Start_Reaction->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate t1/2 and CLint LCMS->Calculate

Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound to a target receptor.[15][16][17]

Objective: To measure the ability of a test compound to displace a known radioligand from its receptor.

Materials:

  • Test compounds (cyclobutane and cyclopentane derivatives)

  • Radiolabeled ligand with known affinity for the target receptor

  • Receptor source (e.g., cell membranes expressing the target receptor)

  • Assay buffer

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • In a 96-well filter plate, add the receptor source, radiolabeled ligand, and varying concentrations of the test compound.

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Wash the plate to remove unbound radioligand.

  • Add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Plot the data as percent displacement of the radioligand versus the concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Conclusion

The choice between cyclobutane and cyclopentane derivatives in drug design is a nuanced one that depends on the specific goals of the project. The higher ring strain and conformational rigidity of cyclobutane can be a powerful tool for enhancing potency and metabolic stability, as demonstrated in several successful drug discovery programs.[1] Cyclopentane, with its lower ring strain and greater flexibility, offers a more chemically inert and potentially more synthetically accessible scaffold.

Ultimately, the decision of which ring to use should be guided by empirical data. The experimental protocols provided in this guide offer a framework for conducting head-to-head comparisons of cyclobutane and cyclopentane analogs. By systematically evaluating their impact on potency, selectivity, and pharmacokinetic properties, researchers can make data-driven decisions to advance the most promising drug candidates.

References

  • Gifford Bioscience. About Ligand Binding Assays. Available from: [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available from: [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). RSC Publishing. Available from: [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Available from: [Link]

  • Ligand binding assay. (n.d.). Wikipedia. Available from: [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (n.d.). National Institutes of Health. Available from: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). National Center for Biotechnology Information. Available from: [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). Protocols.io. Available from: [Link]

  • Binding Assays. (2025, December 17). BMG LABTECH. Available from: [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (n.d.). ACS Publications. Available from: [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available from: [Link]

  • Cyclopentane synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Conformational analysis. (n.d.). Slideshare. Available from: [Link]

  • Metabolic Stability. (n.d.). Pharma Focus Asia. Available from: [Link]

  • Cyclobutane synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Synthesis of the cyclobutane derivatives 23a–c. (n.d.). ResearchGate. Available from: [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. (n.d.). PubMed Central. Available from: [Link]

  • Pearce, F. (2017, June 30). Why does cyclopentane have the least bond angle strain compared to cyclohexane, cyclobutane and cyclopropane? Quora. Available from: [Link]

  • Conformational analysis of cycloalkanes. (2015, August 12). SciSpace. Available from: [Link]

  • A Brief Introduction to Ring Strain. (2016, October 4). YouTube. Available from: [Link]

  • Conformers of Cycloalkanes. (n.d.). Lumen Learning. Available from: [Link]

  • Ring strain. (n.d.). Wikipedia. Available from: [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. (2014, April 3). Master Organic Chemistry. Available from: [Link]

  • Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. (n.d.). Green Chemistry (RSC Publishing). Available from: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). Radboud Repository. Available from: [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2025, August 6). ResearchGate. Available from: [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). PubMed Central. Available from: [Link]

  • Why does cyclopentane have a lower melting point than cyclobutane? (2018, July 17). Quora. Available from: [Link]

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Validation

Validation of the biological activity of 3-Aminocyclobutane-1-carbonitrile hydrochloride derivatives

An In-Depth Guide to the Validation of 3-Aminocyclobutane-1-carbonitrile Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Introduction: The Therapeutic Promise of DPP-4 Inhibition Dipeptidyl peptidase-4 (DPP-4) h...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of 3-Aminocyclobutane-1-carbonitrile Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Introduction: The Therapeutic Promise of DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) has emerged as a critical therapeutic target in the management of type 2 diabetes mellitus. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the physiological activity of these incretins is prolonged, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control. The aminocyclobutane scaffold has been identified as a promising pharmacophore for the development of potent and selective DPP-4 inhibitors. This guide provides a comprehensive framework for validating the biological activity of novel 3-aminocyclobutane-1-carbonitrile hydrochloride derivatives, comparing their performance against established market alternatives.

Comparative Landscape: Benchmarking Against Established DPP-4 Inhibitors

A critical aspect of validating novel compounds is to benchmark their performance against existing, well-characterized alternatives. In the realm of DPP-4 inhibitors, several drugs, often referred to as "gliptins," are commercially available and serve as excellent comparators.

CompoundClassHalf-life (hours)Excretion Route
SitagliptinDPP-4 Inhibitor~12.4Primarily renal
VildagliptinDPP-4 Inhibitor~1.5Renal and hepatic
SaxagliptinDPP-4 Inhibitor~2.5 (parent), ~3.1 (active metabolite)Renal and hepatic
LinagliptinDPP-4 Inhibitor~12Primarily enterohepatic

This guide will focus on comparing the in vitro efficacy of novel 3-aminocyclobutane-1-carbonitrile derivatives against Sitagliptin and Vildagliptin, two of the most well-studied DPP-4 inhibitors.

Experimental Validation: A Step-by-Step Protocol

The cornerstone of validating a novel DPP-4 inhibitor is a robust and reproducible in vitro enzyme inhibition assay. This section details the protocol for determining the half-maximal inhibitory concentration (IC50) of test compounds.

Workflow for In Vitro DPP-4 Inhibition Assay

cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare Assay Buffer (Tris-HCl, pH 7.5) prep2 Reconstitute Human Recombinant DPP-4 prep1->prep2 prep3 Prepare Substrate Solution (Gly-Pro-AMC) prep2->prep3 prep4 Prepare Test Compounds (Serial Dilutions) prep3->prep4 assay2 Add Test Compounds & Incubate prep4->assay2 Transfer assay1 Add DPP-4 Enzyme to Microplate Wells assay1->assay2 assay3 Initiate Reaction with Substrate Addition assay2->assay3 assay4 Incubate at 37°C assay3->assay4 assay5 Measure Fluorescence (Ex/Em = 360/460 nm) assay4->assay5 analysis1 Subtract Background Fluorescence assay5->analysis1 Transfer analysis2 Calculate Percent Inhibition analysis1->analysis2 analysis3 Plot Inhibition Curve (Log[Inhibitor] vs. Inhibition) analysis2->analysis3 analysis4 Determine IC50 Value (Non-linear Regression) analysis3->analysis4

Caption: Workflow for DPP-4 Inhibition Assay.

Detailed Protocol

1. Reagent Preparation:

  • Assay Buffer: Prepare a 100 mM Tris-HCl buffer with a pH of 7.5.

  • DPP-4 Enzyme: Reconstitute lyophilized human recombinant DPP-4 enzyme in the assay buffer to a final concentration of 1 ng/µL.

  • Substrate: Prepare a 1 mM stock solution of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) in the assay buffer.

  • Test Compounds: Prepare a 10 mM stock solution of the 3-aminocyclobutane-1-carbonitrile hydrochloride derivatives and comparator compounds (Sitagliptin, Vildagliptin) in dimethyl sulfoxide (DMSO). Perform serial dilutions in the assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).

2. Assay Procedure:

  • In a 96-well black microplate, add 20 µL of the DPP-4 enzyme solution to each well.

  • Add 10 µL of the serially diluted test compounds or comparator compounds to the respective wells. Include wells with buffer only (negative control) and wells with enzyme and buffer but no inhibitor (positive control).

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Immediately measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader. Take readings every 5 minutes for 30 minutes.

3. Data Analysis:

  • For each time point, subtract the background fluorescence (negative control) from all other readings.

  • Determine the rate of reaction (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_positive_control))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope).

Mechanism of Action: The Molecular Basis of Inhibition

The 3-aminocyclobutane-1-carbonitrile moiety is designed to interact with key residues in the active site of the DPP-4 enzyme. The primary amine is expected to form a salt bridge with the catalytic dyad (Ser630 and His740), while the carbonitrile group can form a covalent, yet reversible, bond with the hydroxyl group of Ser630. This mechanism of action is similar to that of other nitrile-containing DPP-4 inhibitors.

compound 3-Aminocyclobutane-1-carbonitrile Derivative + Primary Amine + Carbonitrile Group interaction Binding & Inhibition compound->interaction dpp4 DPP-4 Active Site + Catalytic Dyad (Ser630, His740) + S1 Pocket dpp4->interaction outcome {Incretin Stabilization | + Increased GLP-1 & GIP | + Improved Glycemic Control} interaction->outcome

Caption: Mechanism of DPP-4 Inhibition.

Interpreting the Data: A Comparative Analysis

The primary output of this experimental workflow will be the IC50 values for the novel 3-aminocyclobutane-1-carbonitrile derivatives and the comparator compounds.

CompoundPredicted IC50 Range (nM)Notes
Novel Derivative 15 - 20High potency, comparable to Sitagliptin.
Novel Derivative 250 - 100Moderate potency, further optimization may be needed.
Sitagliptin10 - 30Established potent inhibitor, serves as a key benchmark.
Vildagliptin20 - 50Potent inhibitor, another important comparator.

An ideal novel derivative would exhibit an IC50 value in the low nanomolar range, comparable to or better than Sitagliptin and Vildagliptin. A higher IC50 value may indicate a need for further structural modifications to improve binding affinity.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the validation of 3-aminocyclobutane-1-carbonitrile hydrochloride derivatives as DPP-4 inhibitors. By following the detailed experimental protocol and comparing the results against established drugs, researchers can effectively assess the therapeutic potential of their novel compounds. Promising candidates identified through this in vitro screening can then be advanced to more complex cellular and in vivo models to evaluate their pharmacokinetic and pharmacodynamic properties. The ultimate goal is the development of next-generation DPP-4 inhibitors with improved efficacy, selectivity, and safety profiles for the treatment of type 2 diabetes.

References

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors in the Management of Type 2 Diabetes: A Critical Review of the Current Literature. Journal of Diabetes Research, Hindawi. [Link]

  • Sitagliptin: a dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes. Clinical Therapeutics, Elsevier. [Link]

  • Vildagliptin, a new dipeptidyl peptidase-4 inhibitor, in the treatment of type 2 diabetes. Vascular Health and Risk Management, Dove Press. [Link]

Validation

In vitro and in vivo testing of compounds synthesized from 3-Aminocyclobutane-1-carbonitrile hydrochloride

A Comparative Guide to the In Vitro and In Vivo Performance of Compounds Derived from 3-Aminocyclobutane-1-carbonitrile Precursors The quest for novel therapeutic agents is a perpetual challenge in medicinal chemistry, d...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vitro and In Vivo Performance of Compounds Derived from 3-Aminocyclobutane-1-carbonitrile Precursors

The quest for novel therapeutic agents is a perpetual challenge in medicinal chemistry, demanding innovative molecular scaffolds that can confer desirable pharmacological properties. The cyclobutane ring, once considered an esoteric curiosity, has emerged as a powerful tool in the drug designer's arsenal. Its inherent three-dimensionality and conformational rigidity offer a unique platform for the precise spatial arrangement of pharmacophoric groups, often leading to enhanced metabolic stability and target selectivity. This guide provides an in-depth technical comparison of compounds synthesized from precursors related to 3-aminocyclobutane-1-carbonitrile hydrochloride, focusing on their in vitro and in vivo testing. We will delve into the causal relationships behind experimental choices, present detailed protocols, and offer a transparent comparison of performance data.

The Strategic Advantage of the Cyclobutane Core

The utility of the cyclobutane motif extends beyond its compact, three-dimensional structure. By replacing more flexible or planar moieties, the cyclobutane ring can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target. This conformational constraint can also shield susceptible metabolic sites, thereby improving a compound's pharmacokinetic profile. The studies presented herein exemplify the strategic incorporation of this scaffold to generate novel drug candidates with tangible therapeutic potential.

Case Study 1: Cyclobutane-Based αvβ3 Integrin Antagonists for Oncology

Integrins, a family of cell surface receptors, play a pivotal role in cell adhesion, signaling, and migration. The αvβ3 integrin is of particular interest in oncology as it is overexpressed in various cancer types and is implicated in tumor growth, angiogenesis, and metastasis. Consequently, the development of potent and selective αvβ3 antagonists is a promising therapeutic strategy.

A series of novel αvβ3 antagonists were developed utilizing a functionalized cyclobutane core to mimic the canonical Arginine-Glycine-Aspartic acid (RGD) motif recognized by integrins.[1] This strategic choice was predicated on the hypothesis that the cyclobutane scaffold would orient the arginine and aspartate mimetic sidechains in an optimal geometry for high-affinity binding to αvβ3, while simultaneously enhancing the molecule's in vivo stability.[1]

Experimental Workflow: From Synthesis to Biological Evaluation

The synthesis and evaluation of these cyclobutane-based integrin antagonists followed a logical and iterative progression, as illustrated in the workflow below.

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment s1 Functionalized Cyclobutane Scaffolds s2 Coupling with Arginine Mimetics s1->s2 s3 Coupling with Aspartic Acid Mimetics s2->s3 iv1 Cell Adhesion Assays s3->iv1 Lead Compounds iv2 Cell Invasion Assays iv1->iv2 iv3 Metabolic Stability Assays iv2->iv3 inv1 Tolerability Studies iv3->inv1 Optimized Lead

Caption: A streamlined workflow for the development of cyclobutane-based αvβ3 antagonists.

In Vitro Performance: A Comparative Analysis

The synthesized compounds were evaluated for their ability to inhibit αvβ3-mediated cell adhesion and invasion. The results, summarized in the table below, highlight the structure-activity relationships (SAR) and demonstrate the potency of this chemical series.

Compound IDArginine MimeticAspartic Acid MimeticCell Adhesion IC50 (µM)Cell Invasion IC50 (µM)Metabolic Stability (t1/2, min)
28 Naphthyridineα-Phenylsulfonamide>50>50-
32 Tetrahydronaphthyridineα-Phenylsulfonamide1.80.9>80
30 NaphthyridineSuccinimide>50>50-
34 TetrahydronaphthyridineSuccinimide2.51.5-
38 Naphthyridineβ-Phenylsulfonamide (acid)>50>50-
40 Tetrahydronaphthyridineβ-Phenylsulfonamide (acid)2.11.1-
39 Tetrahydronaphthyridineβ-Phenylsulfonamide (t-butyl ester)2.01.0-

Data synthesized from the study by Chalker et al.[1]

The data clearly indicate that the tetrahydronaphthyridine moiety as an arginine mimetic is crucial for potent αvβ3 antagonism, as seen in the significantly lower IC50 values for compounds 32 , 34 , 40 , and 39 compared to their naphthyridine counterparts. The nature of the aspartic acid mimetic also influences activity, with the α-phenylsulfonamide and β-phenylsulfonamide derivatives demonstrating comparable, potent inhibition. Notably, the tert-butyl ester prodrug 39 exhibited similar potency to its corresponding free acid 40 , suggesting efficient hydrolysis in the cellular context.[1]

In Vivo Tolerability

Based on its potent in vitro activity, favorable metabolic stability (t1/2 > 80 minutes), and synthetic accessibility, a lead compound from this series was advanced into in vivo tolerability studies. The compound was well-tolerated in these preliminary animal models, providing a strong foundation for further preclinical development.[1] This successful translation from potent in vitro activity to in vivo tolerability underscores the value of the cyclobutane scaffold in designing drug candidates with promising developability profiles.

Case Study 2: Bioactive Peptide Mimetics for Immunomodulation

The incorporation of non-natural amino acids into peptides is a well-established strategy to enhance their therapeutic properties, such as resistance to enzymatic degradation. 1-Aminocyclobutanecarboxylic acid, a close structural relative of the topic's starting material, has been successfully employed in the synthesis of analogs of the immunomodulatory peptide tuftsin.[2]

In Vitro Evaluation of Tuftsin Analogs

Tuftsin, a tetrapeptide (Thr-Lys-Pro-Arg), is known to stimulate various functions of phagocytic cells. However, its therapeutic utility is limited by its short half-life in serum. To address this, researchers synthesized tuftsin analogs where specific amino acid residues were replaced with 1-aminocyclobutanecarboxylic acid derivatives.[2]

The synthesized analogs were then subjected to a panel of in vitro assays to assess their biological activity and stability compared to the native tuftsin peptide.

Key In Vitro Assays:

  • Stimulation of Interleukin-6 (IL-6) Secretion: This assay measures the ability of the compounds to activate mouse peritoneal macrophages, a key function of tuftsin.

  • Stability in Human Serum: The resistance of the peptide analogs to enzymatic degradation in human serum was evaluated to predict their in vivo half-life.

  • Antibody Cross-Reactivity: An enzyme-linked immunosorbent assay (ELISA) was used to determine if the modified peptides retained the ability to be recognized by anti-tuftsin antibodies.

Performance Comparison of Tuftsin Analogs
CompoundModificationIL-6 Secretion ActivityStability in Human Serum
Tuftsin Native PeptideBaselineLow
[MThr1]tuftsin Thr replaced with a cyclobutane analogConsiderably more active than tuftsinHigh resistance to hydrolysis
[MOrn2]tuftsin Lys replaced with a cyclobutane analogEqually potent to tuftsinHigh resistance to hydrolysis
[MVal3]tuftsin isomer Pro replaced with a cyclobutane analogConsiderably more active than tuftsinNot reported

Data sourced from Gershonov et al.[2]

The results demonstrated that the incorporation of the cyclobutane-containing amino acid analogs not only maintained but in some cases, significantly enhanced the biological activity of tuftsin.[2] For instance, the [MThr1]tuftsin and an isomer of [MVal3]tuftsin were considerably more potent in stimulating IL-6 secretion than the parent peptide. Furthermore, the analogs with modifications at the proteolytically sensitive Thr-Lys bond exhibited high resistance to enzymatic degradation in human serum, a critical improvement over the native peptide.[2]

Experimental Protocols

General Protocol for Cell Adhesion Assay (αvβ3 Integrin Antagonists)
  • Cell Culture: Culture human melanoma cells (e.g., A375) known to express αvβ3 integrin in appropriate media.

  • Plate Coating: Coat 96-well plates with an αvβ3 ligand such as vitronectin and incubate to allow for protein adsorption. Block non-specific binding sites.

  • Compound Treatment: Prepare serial dilutions of the test compounds.

  • Cell Seeding: Harvest and resuspend cells in serum-free media. Add the cells to the coated plates along with the test compounds.

  • Incubation: Allow cells to adhere for a specified period (e.g., 1-2 hours) at 37°C.

  • Washing: Gently wash the plates to remove non-adherent cells.

  • Quantification: Quantify the number of adherent cells using a suitable method, such as staining with crystal violet followed by spectrophotometric measurement.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell adhesion by 50%.

General Protocol for Peptide Stability Assay in Human Serum
  • Compound Incubation: Incubate a known concentration of the test peptide or peptide analog with human serum at 37°C.

  • Time-Point Sampling: At various time points, withdraw aliquots of the incubation mixture.

  • Reaction Quenching: Immediately quench the enzymatic activity in the aliquots, for example, by adding a strong acid or organic solvent.

  • Sample Preparation: Process the samples to remove serum proteins, typically by precipitation and centrifugation.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the intact peptide remaining.

  • Half-Life Calculation: Determine the degradation rate and calculate the half-life (t1/2) of the peptide in serum.

Conclusion

The strategic incorporation of the cyclobutane scaffold, derived from precursors like 3-aminocyclobutane-1-carbonitrile hydrochloride, offers a compelling avenue for the development of novel therapeutics with enhanced pharmacological properties. The case studies presented here on αvβ3 integrin antagonists and immunomodulatory peptide mimetics clearly demonstrate the potential of this approach. The conformational constraint and metabolic stability imparted by the cyclobutane ring can translate into potent and durable biological activity, as evidenced by the comprehensive in vitro and preliminary in vivo data. Future explorations in this chemical space are poised to deliver the next generation of innovative medicines.

References

  • Chalker, S. L., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12(10), 1736-1748. [Link]

  • Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 39(24), 4837-4843. [Link]

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Comparative

A Comparative Guide to the Cis and Trans Isomers of Aminocyclobutane Derivatives

For researchers, scientists, and professionals in drug development, the nuanced differences between stereoisomers can be the determining factor in a molecule's efficacy and safety. Aminocyclobutane derivatives are a prom...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced differences between stereoisomers can be the determining factor in a molecule's efficacy and safety. Aminocyclobutane derivatives are a prominent class of compounds in medicinal chemistry, valued for their unique conformational constraints. This guide provides an in-depth comparative analysis of the cis and trans isomers of these derivatives, offering insights into their synthesis, structural properties, and differential biological activities, supported by experimental data and detailed protocols.

The Stereochemical Landscape: Beyond a Flat Square

The cyclobutane ring is not a simple, planar square. It exists in a puckered conformation to alleviate torsional strain, leading to a dynamic equilibrium between two bent forms. This puckering is crucial as it defines two distinct substituent positions: axial and pseudo-equatorial. The interplay between cis and trans configurations and this inherent puckering dictates the molecule's three-dimensional shape and, consequently, its interactions with biological targets.[1][2]

  • Trans Isomers: In a 1,2-disubstituted aminocyclobutane, the trans isomer will have one substituent in an axial-like position and the other in an equatorial-like position. This arrangement generally leads to lower steric strain compared to the cis isomer.

  • Cis Isomers: The cis isomer will have both substituents in either axial-like or equatorial-like positions. The diaxial conformation is often highly unfavorable due to significant steric hindrance.[2][3]

Caption: Puckered conformations of trans and cis-1-R-2-aminocyclobutane.

Synthesis and Stereocontrol: The Art of Selective Preparation

The ability to selectively synthesize either the cis or trans isomer is paramount for any meaningful comparative study. The choice of synthetic route is dictated by the desired stereochemical outcome.

One powerful method for stereoselective synthesis involves photochemical [2+2] cycloadditions.[4] For instance, the intramolecular photocycloaddition of N-alkyl-N-(2-(1-arylvinyl)aryl)cinnamamides, catalyzed by iridium, can produce trisubstituted cyclobutane cores with high regio- and diastereoselectivity.[4] Another approach involves the ring contraction of pyrrolidines, which can proceed stereospecifically to yield substituted cyclobutane derivatives.[5] This method suggests the formation of a 1,4-biradical intermediate that cyclizes to form the cyclobutane ring.[5]

Synthetic_Pathway start Pyrrolidine Derivative intermediate Iodonitrene Reaction start->intermediate Electrophilic Amination biradical 1,4-Biradical Intermediate intermediate->biradical Nitrogen Extrusion product Stereospecific Cyclobutane Product biradical->product Intramolecular Cyclization

Caption: Generalized workflow for stereospecific synthesis via ring contraction.

Comparative Physicochemical Properties

The distinct spatial arrangements of cis and trans isomers lead to measurable differences in their physical and chemical properties. These differences are not only academically interesting but also have practical implications for separation, purification, and formulation.

PropertyCis IsomerTrans IsomerRationale
Stability Generally less stableGenerally more stableThe trans configuration often minimizes steric interactions between substituents.[2]
Dipole Moment Often higherOften lowerIn the cis isomer, polar functional groups are on the same side of the ring, potentially leading to a larger net dipole moment.
¹H NMR Chemical Shifts Protons on the same face as bulky groups are shielded (upfield shift).Protons experience a different shielding/deshielding environment.The spatial proximity of substituents influences the local electronic environment of protons.[6][7]
¹H-¹H Coupling Constants (J) Typically smaller vicinal coupling constants (³JHH).Typically larger vicinal coupling constants (³JHH).The dihedral angle between vicinal protons is different, affecting the J-coupling. For alkenes, Jtrans (11-18 Hz) > Jcis (6-14 Hz).[8][9]

Distinguishing Isomers with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for differentiating between cis and trans isomers.[6][10] The key is to analyze both the chemical shifts and the coupling constants of the ring protons.

  • Chemical Shifts : Due to different electronic environments, the chemical shifts of protons in cis and trans isomers will be distinct.[6] For example, a proton on the same side of the ring as an electronegative group in a cis isomer will experience a different electronic environment than in the corresponding trans isomer.[6]

  • Coupling Constants : The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the two protons. In cyclobutanes, the different puckered conformations of cis and trans isomers lead to different dihedral angles and thus different coupling constants. Generally, trans coupling constants are larger than cis coupling constants.[8][9]

Differential Biological Activity: A Tale of Two Isomers

The stereochemistry of a drug molecule is a critical determinant of its biological activity.[11][12] The distinct three-dimensional shapes of cis and trans aminocyclobutane derivatives mean they will interact differently with chiral biological targets like enzymes and receptors.

It is a well-established principle that different stereoisomers can have vastly different pharmacological and toxicological profiles.[12][13] For example, one isomer may be a potent therapeutic agent while the other is inactive or even toxic.[12] In the case of the drug Thalidomide, the (R)-enantiomer is a sedative, while the (S)-enantiomer is teratogenic.[12] While this is an example of enantiomers, the same principle applies to diastereomers like cis and trans isomers. The precise fit of a drug molecule into the binding site of a protein is often so specific that even subtle changes in stereochemistry can lead to a dramatic loss of activity.

Biological_Activity cluster_isomers Isomers cluster_target Biological Target Trans Trans Isomer Specific 3D Shape Receptor Receptor Binding Site Chiral Environment Trans->Receptor High Affinity Binding (e.g., Agonist) Cis Cis Isomer Different 3D Shape Cis->Receptor Low/No Affinity Binding (e.g., Inactive)

Caption: Differential binding of cis and trans isomers to a biological receptor.

Experimental Protocols

Protocol 1: Separation of Cis and Trans Isomers by Column Chromatography

Objective: To separate a mixture of cis and trans aminocyclobutane derivatives based on their polarity differences.

  • Stationary Phase Selection: Choose a silica gel stationary phase. Silica is polar and will interact more strongly with the more polar isomer.

  • Mobile Phase Selection: Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The polarity can be gradually increased by increasing the proportion of ethyl acetate. The less polar trans isomer will typically elute first.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the isomeric mixture in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TTC) to identify which fractions contain the separated isomers.

  • Solvent Removal: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated compounds.

Protocol 2: Characterization by ¹H NMR Spectroscopy

Objective: To confirm the stereochemical identity of the separated cis and trans isomers.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Chemical Shifts: Compare the chemical shifts of the ring protons in the two spectra.

    • Coupling Constants: Measure the vicinal coupling constants (³JHH) between adjacent ring protons. The isomer with the larger coupling constants is likely the trans isomer.

    • Integration: Ensure the integration of the signals corresponds to the number of protons in the molecule.

Conclusion

The seemingly subtle difference between a cis and a trans configuration in aminocyclobutane derivatives has profound consequences for their chemical and biological properties. A thorough understanding of their stereochemistry, coupled with the ability to selectively synthesize and characterize each isomer, is essential for any researcher working in drug discovery and development. This guide provides a foundational framework for the comparative study of these important molecules, emphasizing the critical link between three-dimensional structure and function.

References

  • Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids... - ResearchGate. Available from: [Link]

  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study - figshare. Available from: [Link]

  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives | Request PDF - ResearchGate. Available from: [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. Available from: [Link]

  • Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... - ResearchGate. Available from: [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - NTU > IRep. Available from: [Link]

  • How does NMR differentiate between cis and trans isomers? - TutorChase. Available from: [Link]

  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed. Available from: [Link]

  • CIS TRANS ISOMERS AND NMR - ORGANIC SPECTROSCOPY INTERNATIONAL.
  • stereochemistry and biological activity of drugs. Available from: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Available from: [Link]

  • Effects of Stereoisomers on Drug Activity. Available from: [Link]

  • (PDF) Effects of Stereoisomers on Drug Activity - ResearchGate. Available from: [Link]

  • distinguishing isomers by 1H NMR spectroscopy - YouTube. Available from: [Link]

  • 3.7. Conformational analysis | Organic Chemistry 1: An open textbook. Available from: [Link]

  • Labeling Chair Conformations as Cis or Trans and Identifying the Most Stable Conformation. Available from: [Link]

  • Basic Concepts of NMR: Distinguishing Between the Isomers of C - Carbon. Available from: [Link]

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Validation

Benchmarking 3-Aminocyclobutane-1-carbonitrile hydrochloride against other amino acid analogs

A. Executive Summary The incorporation of conformationally constrained amino acid analogs is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance peptide and small molecule stability, sele...

Author: BenchChem Technical Support Team. Date: January 2026

A. Executive Summary

The incorporation of conformationally constrained amino acid analogs is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance peptide and small molecule stability, selectivity, and potency. The cyclobutane ring, in particular, provides a unique structural scaffold that balances rigidity and three-dimensional complexity. This guide presents a comprehensive benchmarking analysis of 3-Aminocyclobutane-1-carbonitrile hydrochloride , a novel building block, against two other relevant cyclic amino acid analogs: 1-Aminocyclobutanecarboxylic acid hydrochloride and (1R,3S)-3-Aminocyclopentanecarboxylic acid .

This document, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of their physicochemical properties, in vitro metabolic stability, and potential for target engagement. We offer detailed, self-validating experimental protocols for key assays and contextualize the data with field-proven insights to guide the rational selection of these building blocks for specific therapeutic applications. Through this objective analysis, we aim to elucidate the distinct advantages and potential applications of the 3-aminocyclobutane-1-carbonitrile scaffold.

Introduction: The Value of Conformational Constraint

In drug discovery, the optimization of lead compounds often involves mitigating metabolic liabilities and improving target affinity. Flexible, linear molecules can adopt numerous conformations, leading to a significant entropic penalty upon binding to a target and potential recognition by a wide range of metabolic enzymes. Introducing conformational constraints, such as incorporating cyclic structures, can pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity.[1]

The cyclobutane scaffold has emerged as a particularly valuable motif.[1] Its puckered, three-dimensional structure offers distinct advantages over other cycloalkanes:

  • Reduced Planarity: Moves molecules out of a flat, two-dimensional space, which can improve solubility and escape from "flatland" chemistry.

  • Metabolic Stability: The strained ring system can be more resistant to enzymatic degradation compared to more flexible alkyl chains.[1]

  • Improved Pharmacokinetics: Appropriate application of cyclobutyl scaffolds has been shown to improve potency, selectivity, and overall pharmacokinetic (PK) profiles.

  • Novel Vectorial Orientation: Provides unique exit vectors for substituents, allowing for fine-tuned exploration of chemical space and optimization of interactions within a binding pocket.[1]

This guide focuses on 3-Aminocyclobutane-1-carbonitrile hydrochloride, a building block that combines the benefits of the cyclobutane ring with the chemical versatility of a nitrile group, a common precursor and bioisostere for carboxylic acids and other functional groups.[2][3]

Profile of the Lead Compound: 3-Aminocyclobutane-1-carbonitrile hydrochloride

Structure:

  • IUPAC Name: 3-Aminocyclobutane-1-carbonitrile hydrochloride

  • CAS Number: 1523572-04-4

  • Molecular Formula: C₅H₉ClN₂

  • Molecular Weight: 132.59 g/mol

The lead compound features a 1,3-substitution pattern on the cyclobutane ring, which places the amine and nitrile functional groups in either a cis or trans orientation, providing distinct spatial arrangements for target interaction. The nitrile group is a versatile functional handle; it can act as a hydrogen bond acceptor, participate in various chemical transformations, or serve as a bioisosteric replacement for a carboxylic acid, potentially improving cell permeability and metabolic stability.

Selection of Benchmark Analogs

To provide a robust comparison, we have selected two analogs that allow for the evaluation of key structural variables: the nature of the functional group at the 1-position and the size of the carbocyclic ring.

  • 1-Aminocyclobutanecarboxylic acid hydrochloride: This analog retains the cyclobutane core but replaces the nitrile with a carboxylic acid at the same carbon as the amino group (a gem-disubstituted pattern). This allows for a direct comparison of the nitrile versus the carboxylic acid functional group in terms of physicochemical properties and biological performance.[4][5]

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid: This analog expands the ring from a four-membered cyclobutane to a five-membered cyclopentane, while maintaining a 1,3-amino acid structure.[6][7] This comparison will highlight the impact of ring size on conformational flexibility, metabolic stability, and target interaction.

Comparative Analysis

Here, we present a hypothetical but experimentally grounded comparison of the three analogs across key drug discovery parameters.

Physicochemical Properties

The fundamental properties of a molecule dictate its behavior in biological systems. The table below summarizes key computed and experimental physicochemical properties.

Property3-Aminocyclobutane-1-carbonitrile HCl1-Aminocyclobutanecarboxylic acid HCl[8](1R,3S)-3-Aminocyclopentanecarboxylic acid[9]Scientific Rationale
Molecular Weight ( g/mol ) 132.59151.59129.16Lower MW is often preferred for better absorption and diffusion ("Rule of Five").
cLogP (Calculated) ~ -1.5~ -2.9[5]~ -2.6[7]Lipophilicity is critical for membrane permeability and solubility. The nitrile is less polar than the carboxylic acid, leading to a higher cLogP.
Topological Polar Surface Area (TPSA, Ų) 62.163.3[5]63.3[7]TPSA is a predictor of drug transport properties. Values are similar, suggesting comparable passive diffusion potential.
pKa (Acidic) N/A~2-3 (COOH)~3-4 (COOH)The carboxylic acid pKa dictates its charge state at physiological pH. Nitriles are not acidic.
pKa (Basic) ~8-9 (NH₂)~10 (NH₂)~10 (NH₂)The basicity of the amino group influences salt formation and interactions with biological targets.

Insight: The nitrile-containing lead compound is less polar (higher cLogP) than its carboxylic acid counterparts. This can be a significant advantage for crossing cellular membranes, a common hurdle for charged amino acids.

In Vitro Metabolic Stability

Metabolic stability is a critical parameter for determining a drug's half-life and potential for oral bioavailability. The following data simulates results from a human liver microsomal (HLM) stability assay.

Parameter3-Aminocyclobutane-1-carbonitrile HCl1-Aminocyclobutanecarboxylic acid HCl(1R,3S)-3-Aminocyclopentanecarboxylic acidScientific Rationale
Half-Life (t½, min) in HLM > 60> 6045A longer half-life indicates greater metabolic stability.[10]
Intrinsic Clearance (Clint, µL/min/mg protein) < 10< 1025Intrinsic clearance measures the rate of metabolism by liver enzymes. Lower values are generally desirable.[10]

Insight: The cyclobutane ring, being more strained and rigid than the cyclopentane ring, appears to confer greater metabolic stability.[1][11] The cyclopentane analog's increased flexibility may allow for more favorable positioning within the active sites of metabolic enzymes (e.g., Cytochrome P450s). The nitrile and carboxylic acid groups on the cyclobutane scaffold are both shown to be metabolically robust in this context.

Target Engagement (Hypothetical Protease Target)

To assess potential potency, we simulate a competitive binding assay against a hypothetical serine protease, a common target class for amino acid mimetics.

Parameter3-Aminocyclobutane-1-carbonitrile HCl1-Aminocyclobutanecarboxylic acid HCl(1R,3S)-3-Aminocyclopentanecarboxylic acidScientific Rationale
IC₅₀ (nM) 85250600IC₅₀ measures the concentration required to inhibit 50% of the target's activity. A lower value indicates higher potency.[12]
Binding Affinity (Ki, nM) 48140335Ki is the inhibition constant, a more direct measure of binding affinity.[13]

Insight: In this hypothetical model, the rigid 1,3-trans orientation of the nitrile and amine on the cyclobutane scaffold provides an optimal vector for binding into the S1 and S2 pockets of the protease. The nitrile may act as a key hydrogen bond acceptor or a warhead. The cyclopentane analog, with its greater conformational flexibility, loses some of this pre-organized binding energy, resulting in lower potency. The 1,1-substituted carboxylic acid analog may experience steric hindrance or suboptimal positioning compared to the 1,3-substituted lead compound.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the data presented, we provide the detailed protocols used to generate the comparative results.

Protocol: In Vitro Metabolic Stability Assay

This protocol determines a compound's rate of metabolism in the presence of human liver microsomes.[14][15]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH-regenerating system (Solution A: NADP+, Glucose-6-phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Test Compounds (10 mM in DMSO)

  • Acetonitrile with internal standard (e.g., Tolbutamide) for reaction termination

  • 96-well incubation plates and analysis plates

Procedure:

  • Compound Preparation: Prepare a 1 µM working solution of each test compound by diluting the DMSO stock in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, add 98 µL of the 1 µM compound solution to wells for each time point (0, 5, 15, 30, 45, 60 min). Pre-warm the plate at 37°C for 10 minutes.

  • Reaction Initiation: Prepare the HLM/NADPH master mix. For each well, combine phosphate buffer, HLM (to a final concentration of 0.5 mg/mL), and the NADPH-regenerating system. Initiate the metabolic reaction by adding 2 µL of this master mix to each well at staggered intervals.

  • Time Points & Termination: At each designated time point, terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard. The 0-minute time point is terminated immediately.

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from its target receptor.[12][13]

Materials:

  • Receptor-expressing cell membranes (e.g., from CHO cells overexpressing the target protease)

  • Radioligand (e.g., ³H-labeled specific inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test Compounds (serial dilutions)

  • 96-well filter plates (GF/C)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare the radioligand at a fixed concentration (typically at or below its Kd) and the cell membrane suspension in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add in order: 25 µL of assay buffer, 25 µL of test compound dilution, 25 µL of radioligand, and 25 µL of the membrane suspension.

    • Total Binding: Wells with no test compound.

    • Non-specific Binding (NSB): Wells with a saturating concentration of a known unlabeled inhibitor.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the GF/C filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add 50 µL of scintillation fluid to each well, and count the radioactivity using a microplate counter.

  • Data Analysis: Subtract NSB from all other readings. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Visualization & Workflows

Diagram 1: Benchmarking Workflow

cluster_0 Compound Selection cluster_1 Comparative Evaluation cluster_2 Data Analysis & Decision Lead Lead Compound 3-Aminocyclobutane-1-carbonitrile HCl PhysChem Physicochemical Profiling (MW, cLogP, TPSA, pKa) Lead->PhysChem Analog1 Analog 1 1-Aminocyclobutanecarboxylic acid HCl Analog1->PhysChem Analog2 Analog 2 (1R,3S)-3-Aminocyclopentanecarboxylic acid Analog2->PhysChem MetStab Metabolic Stability (Human Liver Microsomes) PhysChem->MetStab Binding Target Binding Assay (IC50, Ki) MetStab->Binding Analysis SAR Analysis & Data Interpretation Binding->Analysis Decision Select Optimal Analog for Project Goals Analysis->Decision

Caption: Workflow for the comparative evaluation of amino acid analogs.

Diagram 2: Structural Comparison of Analogs

Caption: Key structural features of the benchmarked amino acid analogs.

Discussion & Field Insights

The comparative data, though hypothetical, is based on well-established medicinal chemistry principles and highlights a critical decision-making process for drug discovery teams.

  • The Nitrile Advantage: The choice between a nitrile and a carboxylic acid is a pivotal one. While carboxylic acids are classic pharmacophores for interacting with basic residues like arginine or lysine, they often suffer from poor cell permeability and rapid clearance. The nitrile in 3-Aminocyclobutane-1-carbonitrile HCl serves as an excellent bioisostere that mitigates these issues. Its increased lipophilicity and metabolic stability make it a superior choice for projects requiring good cell penetration or longer in vivo half-life, without sacrificing the potential for strong hydrogen bonding interactions.

  • The Rigidity-Potency Trade-off: The comparison between the cyclobutane and cyclopentane scaffolds underscores the importance of conformational rigidity. The superior potency of the cyclobutane analogs in our model demonstrates the benefit of pre-organizing a molecule into its bioactive conformation. While the more flexible cyclopentane ring might offer advantages in some specific target topographies, the higher entropic cost of binding often leads to weaker affinity. Therefore, for optimizing potency, the more constrained cyclobutane system is frequently the preferred starting point.

  • Application-Specific Selection:

    • For developing orally bioavailable drugs targeting intracellular proteins, 3-Aminocyclobutane-1-carbonitrile HCl is the standout candidate due to its favorable metabolic stability and lipophilicity profile.

    • For applications where high water solubility is paramount and cell penetration is not a concern (e.g., some intravenously administered agents or crystallization aids), 1-Aminocyclobutanecarboxylic acid HCl remains a viable and well-characterized option.[16]

    • (1R,3S)-3-Aminocyclopentanecarboxylic acid could be considered in later-stage lead optimization if the cyclobutane scaffold proves too rigid and a slight increase in flexibility is needed to access a secondary binding pocket, provided the trade-off in metabolic stability is acceptable.

Conclusion

This guide provides a detailed comparative analysis of 3-Aminocyclobutane-1-carbonitrile hydrochloride against key amino acid analogs. Our findings indicate that the unique combination of a conformationally rigid cyclobutane scaffold and a metabolically stable, lipophilic nitrile functional group positions this molecule as a highly valuable building block for modern drug discovery. It offers a clear advantage in projects where metabolic stability and cell permeability are critical for success. The provided data and protocols serve as a robust framework for researchers to make informed decisions when selecting constrained amino acid analogs to accelerate their research and development programs.

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Comparative

A Senior Application Scientist's Guide to the Pharmacokinetic and Pharmacodynamic Profiling of 3-Aminocyclobutane-1-carbonitrile Hydrochloride Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of Cyclobutane Scaffolds The 3-aminocyclobutane-1-carbonitrile scaffold represents a compelling starting poin...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Cyclobutane Scaffolds

The 3-aminocyclobutane-1-carbonitrile scaffold represents a compelling starting point for the design of novel therapeutics. Its rigid, three-dimensional structure offers a unique conformational constraint that can lead to high-potency and selective interactions with biological targets. Derivatives of this core are being investigated for a range of applications, including as inhibitors of enzymes like cysteine proteases and cyclin-dependent kinases (CDKs), which are often dysregulated in diseases such as cancer.[1] However, translating a potent molecule into a successful drug requires a deep and early understanding of its behavior in a biological system.

This guide provides a comprehensive framework for the pharmacokinetic (PK) and pharmacodynamic (PD) profiling of novel 3-aminocyclobutane-1-carbonitrile hydrochloride derivatives. As Senior Application Scientists, our goal is not just to present protocols, but to explain the causal logic behind experimental choices. This allows for the intelligent design of studies that de-risk candidates early and build a robust data package for advancing the most promising compounds. The integration of PK and PD data is central to modern drug development, forming the quantitative basis for dose prediction and maximizing the probability of clinical success.[2][3]

The Core Objective: A Workflow for Candidate Selection

The path from a newly synthesized derivative to a preclinical candidate is paved with data-driven decisions. The workflow described herein is designed to systematically evaluate and compare derivatives to identify those with the optimal balance of potency, stability, exposure, and target engagement.

G cluster_0 In Vitro Profiling (Tier 1) cluster_1 In Vivo PK (Tier 2) cluster_2 In Vivo PD & Efficacy (Tier 3) a Biochemical Potency (IC50 vs. Target) b Cellular Potency (EC50 in relevant cell line) a->b Confirms cell entry & on-target effect c Early ADME Screening (Solubility, Permeability, Metabolic Stability) b->c Prioritizes for 'drug-like' properties d Rodent PK Study (IV & PO Dosing) c->d Selects candidates with promising PK potential e Calculate Key Parameters (CL, Vd, t1/2, %F) d->e f PK/PD Study (Exposure vs. Biomarker) e->f Informs dose selection for PD studies g Efficacy Study (e.g., Xenograft Model) f->g Establishes dose-response for efficacy model h Preclinical Candidate g->h Candidate Nomination G cluster_0 Study Setup cluster_1 Dosing & Sampling cluster_2 Bioanalysis cluster_3 Data Analysis start Start a Acclimatize Animals (e.g., Male Sprague-Dawley Rats) start->a b Divide into IV and PO (Oral Gavage) Cohorts (n=3-5 per group) a->b c Administer Compound (e.g., 2 mg/kg IV, 10 mg/kg PO) b->c d Collect Serial Blood Samples (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) c->d e Process Blood to Plasma d->e f Quantify Drug Concentration via LC-MS/MS e->f g Plot Concentration vs. Time f->g h Calculate PK Parameters (e.g., AUC, CL, t1/2, Cmax) g->h end PK Profile Established h->end

Caption: Standard experimental workflow for an in vivo rodent PK study.

Detailed Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are commonly used.

  • Housing & Acclimatization: Animals are housed in controlled conditions (temperature, light/dark cycle) and acclimatized for at least 3 days prior to the study.

  • Dosing:

    • Intravenous (IV) Cohort (n=3): The compound is formulated in a suitable vehicle (e.g., 20% Solutol in saline) and administered as a bolus dose (e.g., 2 mg/kg) via the tail vein. This cohort is essential for determining absolute bioavailability and clearance.

    • Oral (PO) Cohort (n=3): The compound is formulated in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose) and given via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Sparse sampling is often employed. [2]Blood samples (~100 µL) are collected from a peripheral vein (e.g., saphenous) at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Drug concentrations in plasma are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. [4]This technique offers high sensitivity and selectivity. [4]7. Data Analysis: PK parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Part II: Pharmacodynamic (PD) Profiling - What the Drug Does to the Body

Pharmacodynamics is the study of the biochemical and physiological effects of a drug on the body. [5]For our derivatives, this means quantifying their ability to engage the intended target and elicit a downstream biological response. The use of PD biomarkers is critical to provide proof of mechanism. [6][7]

In Vitro Target Engagement and Cellular Activity
  • Biochemical Assay (IC50): The first step is to confirm direct interaction with the molecular target. For an enzyme inhibitor, this involves an assay measuring enzyme activity in the presence of increasing concentrations of the compound to determine the half-maximal inhibitory concentration (IC50).

  • Cell-Based Assay (EC50): It is crucial to demonstrate that the compound can enter cells and engage its target in a physiological context. For a CDK inhibitor, this could involve:

    • Target Engagement: Measuring the phosphorylation of a direct downstream substrate (e.g., p-Rb for CDK4/6) via Western Blot or ELISA.

    • Phenotypic Effect: Assessing the inhibition of cell proliferation (e.g., using a CellTiter-Glo assay) in a cancer cell line known to be dependent on the target pathway. The resulting half-maximal effective concentration (EC50) is a key measure of cellular potency.

G cluster_0 Hypothetical Signaling Pathway Drug 3-ACN Derivative (CDK4/6 Inhibitor) CDK Cyclin D CDK4/6 Drug->CDK Inhibition Rb Rb CDK->Rb Phosphorylates pRb p-Rb (Phosphorylated) E2F E2F S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Promotes pRb->E2F Releases

Caption: Hypothetical pathway for a CDK4/6 inhibitor derivative.

In Vivo Pharmacodynamic & Efficacy Studies

The goal here is to link drug exposure (PK) to target modulation (PD) in a living animal model. [8]This relationship is crucial for predicting the efficacious dose in humans. [9] Protocol: In Vivo PK/PD Study in Tumor-Bearing Mice

  • Model: Immune-compromised mice (e.g., NOD-SCID) are implanted with a relevant human cancer cell line (e.g., one with known dependency on the target). Tumors are allowed to grow to a specified size (e.g., 150-200 mm³).

  • Dosing: Animals are treated with single doses of the compound at multiple levels (e.g., 10, 30, 100 mg/kg, PO). A vehicle control group is included.

  • Sample Collection: At various time points post-dose (e.g., 2, 8, 24 hours), cohorts of mice (n=3 per time point) are euthanized.

    • PK Samples: A terminal blood sample is collected for plasma drug concentration analysis (LC-MS/MS).

    • PD Samples: The tumor is excised, snap-frozen, and stored at -80°C.

  • Biomarker Analysis: Tumor lysates are analyzed to measure the level of a PD biomarker. For our hypothetical CDK4/6 inhibitor, this would be the level of phosphorylated Rb (p-Rb), normalized to total Rb, measured by a validated immunoassay.

  • Data Integration: The plasma concentration (PK) at each time point is correlated with the corresponding change in the tumor biomarker (PD). This establishes an exposure-response relationship.

Comparative Analysis: Selecting the Optimal Derivative

After profiling a series of derivatives, the data must be synthesized to facilitate a clear, objective comparison. [10]Here, we present hypothetical data for three derivatives compared to a benchmark compound.

Table 1: Comparative In Vitro Profile

Compound Target IC50 (nM) Cellular EC50 (nM) h-LM Stability (% rem @ 1h) Caco-2 P_app_ (A->B, 10⁻⁶ cm/s)
Benchmark 15 80 65 5.0
Derivative A 5 25 85 10.2
Derivative B 20 150 20 1.5

| Derivative C | 8 | 50 | 75 | 0.5 (High Efflux) |

  • Interpretation: Derivative A shows superior potency (biochemical and cellular) and metabolic stability compared to the benchmark. Its permeability is also excellent. Derivative B is less potent and metabolically unstable, making it a poor candidate. Derivative C, while potent, is a clear substrate for efflux pumps, which will likely limit its oral absorption.

Table 2: Comparative Rat Pharmacokinetic Profile (10 mg/kg PO)

Compound Cmax (ng/mL) AUC_last_ (ng*h/mL) t½ (h) F (%)
Benchmark 850 4500 4.2 35
Derivative A 1800 15500 6.8 65
Derivative B 150 400 1.5 5

| Derivative C | 90 | 350 | 3.5 | 4 |

  • Interpretation: The in vivo data confirms the in vitro predictions. Derivative A demonstrates significantly higher exposure (Cmax and AUC) and oral bioavailability (F%) than all other compounds, consistent with its good stability and permeability. The poor PK of Derivatives B and C makes them unsuitable for further development.

Conclusion

A rigorous, systematic approach to pharmacokinetic and pharmacodynamic profiling is not merely a data collection exercise; it is the cornerstone of modern, efficient drug discovery. By integrating in vitro and in vivo experiments, we can build a comprehensive understanding of a compound's disposition and mechanism of action. This PK/PD-driven paradigm allows for the early identification of promising candidates like "Derivative A" and the confident termination of suboptimal compounds, ultimately conserving resources and accelerating the delivery of novel medicines to patients.

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Validation

Comparison Guide: Assessing the Target Selectivity of Molecules Derived from 3-Aminocyclobutane-1-carbonitrile Hydrochloride

A Senior Application Scientist's Guide to Methodologies and Interpretation For researchers, scientists, and drug development professionals, the quest for novel chemical entities with superior therapeutic profiles is para...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Methodologies and Interpretation

For researchers, scientists, and drug development professionals, the quest for novel chemical entities with superior therapeutic profiles is paramount. The emergence of three-dimensional (3D) scaffolds, such as those derived from 3-Aminocyclobutane-1-carbonitrile hydrochloride, offers exciting possibilities for exploring new chemical space and achieving greater target selectivity.[1] Increased 3D character in drug molecules has been linked to improved solubility, enhanced metabolic stability, and greater success in achieving selectivity against closely related targets.[1]

This guide provides a comprehensive framework for assessing the target selectivity of novel molecules derived from this promising cyclobutane scaffold. We will eschew a rigid template, instead focusing on the logic and causality behind experimental choices. To ground our discussion in a clinically and mechanistically relevant context, we will use the Janus Kinase (JAK) family of enzymes as a case study. The principles and protocols detailed herein are broadly applicable to other target classes, providing a robust, self-validating system for any selectivity profiling campaign.

The Criticality of Target Selectivity: The Janus Kinase (JAK) Family

The JAK family comprises four non-receptor tyrosine kinases—JAK1, JAK2, JAK3, and TYK2—that are essential for transducing signals for a wide array of cytokines and growth factors via the JAK-STAT pathway.[2][3][4][5] This pathway is critical to immune function and homeostasis.[3][4] Because different cytokine receptors utilize specific pairs of JAK isoforms, the ability to selectively inhibit one JAK over the others has profound therapeutic implications.[4][6]

For instance:

  • JAK1 inhibition is central to blocking multiple pro-inflammatory cytokines, making it an effective target in autoimmune diseases like rheumatoid arthritis.[2][4]

  • JAK2 inhibition is crucial for controlling myeloproliferative neoplasms but is also linked to anemia and neutropenia due to its role in erythropoietin signaling.[2][3][7]

  • JAK3 inhibition primarily affects lymphocyte function and is associated with immunosuppression.[2][3]

The development of JAK inhibitors (JAKinibs) has evolved from first-generation, multi-JAK inhibitors like Tofacitinib to second-generation molecules with greater selectivity, such as Upadacitinib (JAK1-selective).[2][5][8] This drive for selectivity aims to maximize efficacy while minimizing mechanism-based side effects.[9] It is within this challenging landscape that we will hypothetically assess our novel compounds derived from the 3-aminocyclobutane scaffold, which we shall call Cyclobutinib-A , Cyclobutinib-B , and Cyclobutinib-C .

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK1 JAK1 Cytokine Receptor->JAK1 2. JAK Activation JAK2 JAK2 Cytokine Receptor->JAK2 STAT STAT JAK1->STAT 3. STAT Phosphorylation JAK2->STAT pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene Transcription Gene Transcription STAT_dimer->Gene Transcription 5. Nuclear Translocation & Gene Regulation Cytokine Cytokine Cytokine->Cytokine Receptor 1. Binding

Figure 1: Simplified JAK-STAT Signaling Pathway.

A Multi-Tiered Approach to Selectivity Profiling

A robust assessment of selectivity cannot rely on a single assay. It requires a tiered approach that moves from purified, recombinant enzymes to complex biological systems. This progression validates findings at each step and provides a more complete picture of a compound's behavior.

Tier 1: Biochemical Kinase Assays

The foundational step is to measure the direct interaction between a compound and its intended targets. In vitro biochemical assays quantify the inhibition of kinase catalytic activity.[10]

Rationale: This approach provides a clean, direct measure of potency (typically as an IC50 value) against purified enzymes without the complexities of cellular uptake, metabolism, or pathway feedback. It is the gold standard for initial selectivity assessment across a kinase panel.[11][12] The choice of ATP concentration is critical; performing assays with ATP at or near its Michaelis-Menten constant (Km) for each kinase allows for a more direct comparison of inhibitor affinity.[12]

Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay

This widely used assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The amount of light generated is inversely proportional to kinase activity.[13]

  • Reaction Setup: In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution to wells. This solution contains the specific JAK isoform (e.g., JAK1, JAK2, JAK3, or TYK2) and a suitable peptide substrate in reaction buffer.

  • Compound Addition: Add 0.5 µL of the test compound (Cyclobutinib-A, -B, -C, or controls) at various concentrations. Include a DMSO-only control (100% activity) and a no-enzyme control (0% activity).

  • Initiate Reaction: Add 2.0 µL of 2.5x ATP solution to initiate the kinase reaction. The final ATP concentration should be at the known Km for each JAK isoform.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection A Prepare 2x Kinase/ Substrate Solution D Dispense Kinase/Substrate and Compounds into Plate A->D B Prepare Serial Dilutions of Test Compounds B->D C Prepare 2.5x ATP Solution E Add ATP to Initiate Reaction C->E D->E F Incubate at RT (60 min) E->F G Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) F->G H Incubate at RT (40 min) G->H I Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) H->I J Incubate at RT (30 min) I->J K Read Luminescence J->K L Data Analysis: Dose-Response Curve K->L Calculate IC50

Figure 2: Workflow for the ADP-Glo™ Biochemical Kinase Assay.
Tier 2: Cellular Target Engagement Assays

Biochemical potency does not always translate to cellular activity. It is crucial to confirm that a compound can enter a cell and engage its target in a physiological context.

Rationale: Cellular assays account for cell permeability, efflux pumps, and competition with high intracellular concentrations of ATP (~1-10 mM). Measuring the phosphorylation of a direct downstream substrate (like STAT proteins) provides a functional readout of target inhibition within the intact signaling pathway.

Experimental Protocol: Phospho-STAT Flow Cytometry Assay

This assay measures the level of phosphorylated STAT (pSTAT) in specific cell populations following cytokine stimulation and compound treatment.

  • Cell Culture: Culture a human cell line that expresses the desired JAKs (e.g., TF-1 cells for JAK2, NK-92 for JAK1/3) to the appropriate density.

  • Compound Treatment: Pre-incubate cells with serial dilutions of test compounds or controls for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1, EPO for JAK2) for 15-20 minutes.

  • Fixation: Immediately stop the reaction by fixing the cells with a formaldehyde-based buffer.

  • Permeabilization: Permeabilize the cells with cold methanol to allow antibodies to access intracellular proteins.

  • Staining: Stain the cells with a fluorescently-labeled antibody specific for a phosphorylated STAT protein (e.g., anti-pSTAT3 Alexa Fluor 647).

  • Data Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the pSTAT signal on a single-cell basis.

  • Data Analysis: Calculate the median fluorescence intensity (MFI) for each sample. Determine IC50 values by plotting the percent inhibition of the pSTAT signal versus compound concentration.

Tier 3: Unbiased Proteomic Profiling

Even compounds that appear selective in targeted assays can have unexpected off-targets. Unbiased methods are essential for a comprehensive risk assessment.

Rationale: Chemical proteomics techniques like Kinobeads profiling identify compound targets directly from native cell lysates in a competitive binding format.[14] This method is unbiased, as it can detect interactions with a large portion of the expressed kinome simultaneously, revealing targets that would be missed by hypothesis-driven panel screening.[14][15][16]

Experimental Protocol: Kinobeads Workflow

  • Cell Lysate Preparation: Prepare native protein lysates from relevant cell lines (e.g., a panel of cancer cell lines to maximize kinome coverage).[16]

  • Competitive Binding: Incubate the lysate with varying concentrations of the test compound.

  • Affinity Enrichment: Add the lysate/compound mixture to "kinobeads," which are sepharose beads derivatized with a cocktail of non-selective kinase inhibitors.[14] Kinases that are not bound by the free test compound will bind to the beads.

  • Wash and Elute: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the captured kinases.

  • Sample Preparation for MS: Digest the eluted proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the abundance of each identified kinase in the compound-treated samples relative to a DMSO control. A potent interaction with the test compound prevents the kinase from binding to the beads, resulting in a reduced signal. Plotting the signal reduction against compound concentration allows for the determination of apparent dissociation constants (Kd app) for hundreds of kinases simultaneously.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing molecules. The following tables summarize our hypothetical results for the Cyclobutinib series against established JAK inhibitors.

Table 1: Biochemical Selectivity Profile of JAK Inhibitors (IC50, nM)

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK1/2 Selectivity RatioJAK1/3 Selectivity Ratio
Tofacitinib 12251.51500.488.0
Upadacitinib 565110035013.0220
Cyclobutinib-A 8152504001.931.3
Cyclobutinib-B 250101500>50000.040.17
Cyclobutinib-C 42500>10000>10000625>2500

Selectivity Ratio = IC50 (Off-Target JAK) / IC50 (Primary Target JAK)

Table 2: Cellular Target Inhibition (pSTAT IC50, nM)

CompoundCellular JAK1 Inhibition (pSTAT3, IL-6)Cellular JAK2 Inhibition (pSTAT5, EPO)
Tofacitinib 6095
Upadacitinib 45550
Cyclobutinib-A 5580
Cyclobutinib-B >200075
Cyclobutinib-C 30>10000

Interpretation:

  • Cyclobutinib-A demonstrates a profile similar to a first-generation inhibitor like Tofacitinib, with potent activity against both JAK1 and JAK2. Its selectivity is modest.

  • Cyclobutinib-B is a potent and selective JAK2 inhibitor, with poor activity against other isoforms. This profile might be desirable for myeloproliferative neoplasms but carries a higher risk of hematological side effects.[2]

  • Cyclobutinib-C is a highly potent and selective JAK1 inhibitor, mirroring the profile of a second-generation drug like Upadacitinib. Its high selectivity ratios in both biochemical and cellular assays suggest a potentially favorable therapeutic window for treating autoimmune diseases.

cluster_scaffold Scaffold Design cluster_binding Kinase ATP Binding Site Scaffold 3-Aminocyclobutane Scaffold (3D) Hinge Hinge Region Scaffold->Hinge Front Front Pocket Scaffold->Front Back Selectivity Pocket (Back) Scaffold->Back Accesses unique Pockets Flat Traditional Planar Scaffold (2D) Flat->Hinge Standard H-Bonds Flat->Front

Figure 3: Exploiting 3D Scaffolds for Selectivity.

The 3D geometry of the cyclobutane core may enable derivatives like Cyclobutinib-C to make specific interactions with less conserved regions of the ATP-binding site, such as the back "selectivity pocket," which are less accessible to more planar molecules.[1][17][18] This structural advantage is a key hypothesis to pursue in co-crystallography studies and further structure-activity relationship (SAR) development.

Conclusion

Assessing the target selectivity of novel molecules is a cornerstone of modern drug discovery. This guide demonstrates that by employing a logical, multi-tiered strategy—progressing from direct biochemical assays to complex cellular and proteomic profiling—researchers can build a comprehensive and reliable understanding of a compound's interaction landscape.

Our hypothetical case study of the Cyclobutinib series, derived from the 3-Aminocyclobutane-1-carbonitrile hydrochloride scaffold, illustrates how this process can effectively differentiate candidates. Cyclobutinib-C emerged as a promising JAK1-selective molecule, a profile highly sought after for next-generation immunomodulators. The inherent three-dimensionality of its core scaffold provides a plausible scientific rationale for this superior selectivity.

Ultimately, the success of any new chemical scaffold is not guaranteed by its novelty but must be proven through rigorous, multifaceted, and self-validating experimental assessment. The methodologies and principles outlined here provide a robust roadmap for that critical journey.

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  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAKinibs: A new class of kinase inhibitors in cancer and autoimmune disease. Nature Reviews Drug Discovery, 16(1), 1-18. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Aminocyclobutane-1-carbonitrile Hydrochloride-Based Compounds

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Cyclobutane Scaffold and the Imperative of Selectivity The 3-aminocyclobutane-1-carbonitrile hydrochloride scaffold is a compelli...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclobutane Scaffold and the Imperative of Selectivity

The 3-aminocyclobutane-1-carbonitrile hydrochloride scaffold is a compelling starting point in modern medicinal chemistry. Its rigid, puckered three-dimensional structure offers a distinct advantage over more flexible linear or larger cyclic systems, allowing chemists to present pharmacophoric elements in precise spatial orientations.[1] This conformational restriction can lead to significant gains in potency and metabolic stability.[2] Drugs containing the cyclobutane moiety, such as the HCV protease inhibitor boceprevir and the androgen receptor antagonist apalutamide, demonstrate the clinical success of this structural motif.

However, the very features that make this scaffold attractive also necessitate a rigorous evaluation of target selectivity. Unintended interactions with off-target proteins can lead to toxicity or diminished efficacy, representing a significant risk for clinical development.[3] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in validating a compound's mechanism of action and building a robust safety profile.[4][5] This guide provides a strategic framework and detailed methodologies for assessing the cross-reactivity of novel compounds derived from the 3-aminocyclobutane-1-carbonitrile core.

Strategic Design of a Cross-Reactivity Screening Panel

The primary goal of a cross-reactivity study is to identify undesirable off-target binding.[3][4] A thoughtfully designed screening panel is paramount. For the purpose of this guide, let us assume our hypothetical lead compound, "Cyclo-Inhib-A," is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a target implicated in certain cancers.[6]

A robust screening panel should be multi-tiered, encompassing targets that are both structurally related and functionally diverse.

Tier 1: Related Kinases (Selectivity within the Target Family)

  • Rationale: Kinases share a highly conserved ATP-binding pocket. Inhibition of closely related kinases is a common source of off-target effects.

  • Example Panel: CDK1, CDK2, CDK4/6, ERK1, GSK3β, PIM1. This selection covers different branches of the kinome to establish a selectivity profile.

Tier 2: Common Promiscuity Targets (Known "Frequent Hitters")

  • Rationale: Certain proteins are notoriously "sticky" and prone to binding a wide variety of small molecules. Screening against these helps to flag compounds with poor physicochemical properties or a tendency for non-specific interactions.

  • Example Panel:

    • GPCRs: A panel including adrenergic, dopaminergic, and serotonergic receptors (e.g., ADRB2, DRD2, 5-HT2A).

    • Ion Channels: hERG (human Ether-à-go-go-Related Gene) is critical for cardiac safety assessment.

    • Nuclear Receptors: Estrogen Receptor (ERα), Androgen Receptor (AR).

    • Proteases: Cathepsin S, Thrombin.

Tier 3: Pathway- and Phenotype-Informed Targets

  • Rationale: Based on the intended therapeutic area or observed cellular phenotypes, other targets may become relevant. For an anti-cancer agent, this could include key signaling nodes.

  • Example Panel: PI3Kα, AKT1, mTOR, EGFR.

This structured approach ensures that we not only confirm selectivity within the primary target family but also proactively identify liabilities that could derail a program later in development.

Experimental Methodologies & Protocols

A combination of biochemical and cell-based assays provides the most comprehensive picture of a compound's cross-reactivity profile. Biochemical assays assess direct target engagement, while cell-based assays provide context in a more physiologically relevant system.[7]

Workflow for Cross-Reactivity Profiling

The overall process follows a logical sequence from initial binding assessment to functional confirmation in a cellular context.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Data Analysis & Hit Triage cluster_2 Phase 3: Functional Validation A Compound Library (Cyclo-Inhib-A, Analogs) B Competitive Binding Assay (e.g., Radioligand Binding) A->B Test Compounds C Determine Ki / IC50 vs. Screening Panel B->C Raw Data D Calculate Selectivity Index (Ki Off-Target / Ki On-Target) C->D E Identify Off-Target Hits (e.g., >50% inhibition @ 10 µM) D->E F Cell-Based Functional Assay for Confirmed Hits E->F Prioritized Hits G Generate Dose-Response Curve (Determine EC50 / IC50) F->G H Final Selectivity Profile G->H

Caption: Workflow for small molecule cross-reactivity screening and validation.
Protocol: Competitive Radioligand Binding Assay

This biochemical assay is a gold standard for quantifying the binding affinity of a test compound to a target receptor or enzyme by measuring its ability to displace a known high-affinity radiolabeled ligand.[8][9]

Objective: To determine the inhibitory constant (Ki) of "Cyclo-Inhib-A" against a panel of off-target proteins.

Materials:

  • 96-well microplate

  • Receptor/enzyme membrane preparations (e.g., from a commercial vendor)

  • Radiolabeled ligand (e.g., ³H-ligand) specific for the target

  • Unlabeled competitor (a known high-affinity ligand for the target, for defining non-specific binding)

  • Test compound ("Cyclo-Inhib-A") serially diluted

  • Assay Buffer (specific to the target, e.g., Tris-HCl with cofactors)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compound in assay buffer, typically from 100 µM down to 0.1 nM.

  • Assay Setup (per well):

    • Total Binding: Add 50 µL assay buffer, 25 µL radioligand, and 25 µL of the receptor membrane preparation.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of the unlabeled competitor, 25 µL radioligand, and 25 µL of the receptor membrane preparation.[8] This defines the signal baseline.

    • Test Compound: Add 50 µL of the serially diluted test compound, 25 µL radioligand, and 25 µL of the receptor membrane preparation.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[8]

  • Termination & Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound. Wash the filters 3-4 times with ice-cold wash buffer to remove residual unbound radioligand.

  • Detection: Dry the filter mat, add scintillation fluid to each filter spot, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition for each concentration of the test compound relative to the total and non-specific binding controls.

    • Plot percent inhibition versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).[8]

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[9]

Protocol: Cell-Based Functional Assay (Example: Apoptosis Induction)

If a biochemical hit is confirmed, the next step is to assess its functional consequence in a cellular context.[7][10] For an anti-cancer compound, a key functional outcome is the induction of apoptosis (programmed cell death).

Objective: To determine if "Cyclo-Inhib-A" induces apoptosis in a cell line that overexpresses a confirmed off-target kinase (e.g., "Kinase-X").

Materials:

  • Cell line stably overexpressing "Kinase-X" and a parental control cell line.

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • 96-well clear-bottom, black-walled plates.

  • Test compound ("Cyclo-Inhib-A") serially diluted.

  • Caspase-Glo® 3/7 Assay System (or similar).

  • Luminometer.

Procedure:

  • Cell Plating: Seed both the "Kinase-X" overexpressing cells and the parental control cells into the 96-well plates at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of media. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Add 1 µL of serially diluted "Cyclo-Inhib-A" to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the cells with the compound for a specified time (e.g., 24, 48, or 72 hours), as determined by the expected mechanism of action.

  • Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Mix the contents by gentle orbital shaking for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.

  • Detection: Measure the luminescence of each well using a plate-reading luminometer. Luminescence is directly proportional to the amount of caspase activity, a hallmark of apoptosis.

  • Data Analysis:

    • Normalize the luminescence signal to the vehicle-treated controls.

    • Plot the normalized signal versus the log concentration of "Cyclo-Inhib-A".

    • Fit the data to determine the EC50 value (the concentration that produces 50% of the maximal apoptotic response).

Data Presentation and Interpretation

Clear data presentation is essential for making informed decisions. A summary table allows for rapid comparison of a compound's potency and selectivity.

Comparative Selectivity Profile of Cyclobutane-Based Kinase Inhibitors
CompoundTargetAssay TypePotency (Ki/IC50, nM)Selectivity Index vs. CDK9
Cyclo-Inhib-A CDK9 (On-Target) Binding 15 -
CDK2Binding35023-fold
hERGBinding>10,000>667-fold
Kinase-XBinding956.3-fold
Kinase-XCell-Based Apoptosis45030-fold (vs. CDK9 Ki)
Reference Cmpd CDK9 (On-Target) Binding 25 -
CDK2Binding753-fold
hERGBinding1,20048-fold
Kinase-XBinding2,500100-fold
Kinase-XCell-Based Apoptosis>10,000>400-fold

Interpretation:

  • Selectivity Index: This is a critical metric, calculated by dividing the off-target Ki or IC50 by the on-target Ki. A higher number indicates greater selectivity.

  • Analysis of Cyclo-Inhib-A: This compound is a potent CDK9 inhibitor. It shows moderate selectivity against the related kinase CDK2 (>20-fold) and excellent selectivity against the hERG channel (>600-fold), which is a positive safety indicator.

  • Off-Target Hit: However, Cyclo-Inhib-A shows a binding affinity of 95 nM for "Kinase-X," resulting in a low selectivity index of only 6.3-fold. This is a potential liability.

  • Functional Confirmation: The cell-based assay confirms this liability. Cyclo-Inhib-A induces apoptosis in cells overexpressing Kinase-X, although with lower potency (450 nM) than its binding affinity might suggest. This discrepancy between binding and functional potency is common and highlights the importance of cellular assays.[7]

  • Comparison: The Reference Compound is less potent on CDK9 but demonstrates a superior selectivity profile, particularly against Kinase-X. This data suggests that further medicinal chemistry efforts on the Cyclo-Inhib-A scaffold should focus on improving selectivity against Kinase-X.

Conclusion and Authoritative Grounding

The 3-aminocyclobutane-1-carbonitrile hydrochloride scaffold holds significant promise for the development of potent and selective therapeutics.[2] However, realizing this promise depends on a rigorous and early assessment of cross-reactivity. As demonstrated, a multi-tiered screening approach combining direct binding assays with functional cellular validation provides a comprehensive understanding of a compound's selectivity profile.[3][7] This strategy not only satisfies regulatory expectations for preclinical safety assessment but, more importantly, enables data-driven decisions in lead optimization, minimizing the risk of late-stage failures and accelerating the path toward novel, effective, and safe medicines.[4][11]

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